Fmoc-D-Gla(otbu)2-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRUHYXXHXECDI-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452854 | |
| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111662-65-8 | |
| Record name | 1,1-Bis(1,1-dimethylethyl) (3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111662-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-D-Gla(OtBu)2-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Application of Fmoc-D-Gla(OtBu)2-OH in Advanced Peptide Synthesis and Drug Discovery
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the chemical properties, applications, and experimental protocols related to this compound. This specialized amino acid derivative is a critical building block for the synthesis of peptides containing D-gamma-carboxyglutamic acid (D-Gla), a post-translationally modified amino acid crucial for the biological function of proteins involved in blood coagulation and neuroactivity.
Core Chemical and Physical Properties
This compound is a synthetically modified amino acid designed for use in solid-phase peptide synthesis (SPPS). The N-terminal α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The two γ-carboxyl groups of the D-glutamic acid residue are protected by acid-labile tert-butyl (OtBu) groups. This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the side-chain protecting groups.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C29H35NO8 | [1][2][3] |
| Molecular Weight | 525.6 g/mol | [1][2][3] |
| CAS Number | 111662-65-8 | [1][2][3] |
| Appearance | White to off-white solid, often a lyophilized powder | [1] |
| Purity | Typically ≥95% - ≥98% (HPLC) | [1] |
| Storage Temperature | Short-term: 2-8°C; Long-term: -20°C | [4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [2] |
Application in Peptide Synthesis: The Conantokin Case Study
This compound is instrumental in the synthesis of peptides containing Gla residues. A prominent example is the synthesis of conantokins, a class of neurotoxic peptides from the venom of cone snails.[5][6] These peptides are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[5][6] The Gla residues are essential for the structure and function of conantokins, as they coordinate with calcium ions to maintain the peptide's helical conformation.[5] The ability to synthetically incorporate Gla residues using this compound allows researchers to create novel conantokin analogs to probe the structure and function of NMDA receptors, which are implicated in various neurological disorders.[6][7]
Conantokin-G Antagonism of the NMDA Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Conantokin-P, an unusual conantokin with a long disulfide loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qyaobio.com [qyaobio.com]
- 7. Teichert et al., 2007 [ruhr-uni-bochum.de]
Fmoc-D-Gla(OtBu)2-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and analytical methodologies for Fmoc-D-Gla(OtBu)2-OH, a critical building block for the incorporation of D-γ-carboxyglutamic acid into synthetic peptides. This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and development.
Core Chemical Properties
This compound is a protected amino acid derivative essential for the synthesis of peptides containing the non-proteinogenic amino acid D-γ-carboxyglutamic acid (D-Gla). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the di-tert-butyl (OtBu) esters protect the γ-carboxyl groups of the glutamic acid side chain. This orthogonal protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS).
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 111662-65-8 | [1][2] |
| Molecular Formula | C₂₉H₃₅NO₈ | [1][2] |
| Molecular Weight | 525.6 g/mol | [2] |
| Appearance | White to off-white lyophilized powder | [1] |
| Purity (HPLC) | Typically ≥95% to ≥98% | [1][3] |
| Storage Temperature | Long-term: -20°C to -80°C; Short-term: 2-8°C | [1][4] |
Solubility
| Solvent | Qualitative Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Soluble | The most common solvent for SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF, may enhance solubility of some protected amino acids. |
| Dichloromethane (DCM) | Sparingly Soluble | Often used for resin swelling and washing. |
| Water | Insoluble | The hydrophobic nature of the Fmoc and OtBu groups limits aqueous solubility. |
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in peptide synthesis and subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual incorporation of this compound into a peptide sequence on a rink amide resin using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide Resin
-
This compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Methanol
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the steric hindrance of the di-tert-butyl groups, a longer coupling time and/or a double coupling may be necessary to ensure complete reaction.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
-
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the OtBu protecting groups from the Gla side chain.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
RP-HPLC Analysis and Purification Protocol
This protocol provides a general method for the analysis and purification of a D-Gla-containing peptide.
Instrumentation and Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or larger for preparative)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide dissolved in Mobile Phase A
Methodology:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes at a flow rate of 1 mL/min for an analytical column. The optimal gradient will depend on the specific peptide sequence and may require optimization.
-
Detection: Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: For preparative runs, collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for confirming the identity of the synthesized peptide.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI).
Expected Observations:
-
Intact Mass Analysis: The mass spectrum should show a molecular ion peak corresponding to the theoretical mass of the D-Gla-containing peptide.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide will produce a series of b- and y-ions, which can be used to confirm the amino acid sequence. A characteristic fragmentation pattern for Gla-containing peptides is the neutral loss of one or both of the γ-carboxyl groups as CO₂ (44 Da). Therefore, in addition to the expected fragment ions, peaks corresponding to [fragment - 44] and [fragment - 88] may be observed.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for solid-phase peptide synthesis and a conceptual representation of the role of Gla-containing peptides in biological systems.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Conceptual signaling pathway involving a Gla-containing peptide.
Conclusion
This compound is a vital reagent for the synthesis of peptides containing D-γ-carboxyglutamic acid. Its use in a standard Fmoc/tBu solid-phase peptide synthesis strategy, as detailed in this guide, allows for the controlled incorporation of this modified amino acid. The provided protocols for synthesis, purification, and analysis serve as a comprehensive resource for researchers. Further optimization of coupling conditions may be required for specific peptide sequences to maximize yield and purity. The unique properties of Gla-containing peptides continue to make them valuable tools in the development of novel therapeutics and biochemical probes.
References
- 1. Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fmoc-D-Gla(otbu)2-OH structure and molecular weight
This guide provides a comprehensive overview of Fmoc-D-Gla(OtBu)2-OH, a crucial building block in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound is a protected form of D-gamma-carboxyglutamic acid. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine, while the two tert-butyl (OtBu) groups protect the gamma-carboxyl groups, making it ideal for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] This strategic protection allows for the specific and controlled incorporation of D-Gla residues into peptide sequences.
A summary of its key quantitative properties is presented below.
| Property | Value |
| Molecular Weight | 525.6 g/mol [4][5] |
| Molecular Formula | C29H35NO8[4][5] |
| CAS Number | 111662-65-8[4] |
| Monoisotopic Mass | 525.23626707 Da[5] |
Chemical Structure
The structure of this compound features a central D-glutamic acid core. The alpha-amino group is protected by an Fmoc group, and the two gamma-carboxyl groups are protected as tert-butyl esters.
IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid.[5]
Applications in Research and Drug Development
This compound is primarily utilized as a specialized amino acid derivative in Fmoc solid-phase peptide synthesis (SPPS).[1] Its main application is the introduction of the rare amino acid, gamma-carboxyglutamic acid (Gla), into peptides.[6] The post-translational gamma-carboxylation of glutamic acid is critical for the function of several proteins, notably in blood coagulation.[6][7]
The incorporation of D-amino acids, such as D-Gla, into peptide-based therapeutics can offer significant advantages, including:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids.[1]
-
Improved Pharmacokinetic Properties: Increased stability can lead to a longer half-life in vivo.
This makes this compound a valuable reagent in the development of novel peptide drugs with improved therapeutic profiles.[8]
Experimental Protocols: Incorporation via Fmoc-SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound
-
Appropriate resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least one hour.[1]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with a 20% piperidine in DMF solution.[1][3] This exposes the free amine for the next coupling step.
-
Amino Acid Coupling:
-
This compound is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
This activated amino acid solution is then added to the deprotected resin.
-
The mixture is agitated for 1-2 hours at room temperature to allow for the coupling reaction to complete.[1]
-
-
Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu groups on the Gla residue) are removed simultaneously by treatment with a strong acid cleavage cocktail (e.g., 95% TFA).[1][3]
-
Peptide Precipitation and Purification: The cleaved peptide is typically precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for solid-phase peptide synthesis using this compound and the orthogonal protection strategy.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection strategy in Fmoc/tBu-based peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C29H35NO8 | CID 11038682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]
- 8. This compound | 111662-65-8 [chemicalbook.com]
In-Depth Technical Guide: Fmoc-D-Gla(otbu)2-OH
CAS Number: 111662-65-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-Gla(otbu)2-OH, a critical building block in modern peptide chemistry. The document details its physicochemical properties, outlines key experimental protocols for its application, and visualizes its role in both synthetic workflows and biological signaling contexts.
Physicochemical Properties
This compound is a protected derivative of D-gamma-carboxyglutamic acid, designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the two side-chain carboxylic acid moieties are protected as acid-labile tert-butyl (tBu) esters. This orthogonal protection scheme allows for the selective deprotection of the amine for peptide chain elongation, while the side-chain remains protected until the final cleavage from the resin.
Quantitative and computed data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 111662-65-8 | [1][3] |
| Molecular Formula | C₂₉H₃₅NO₈ | [3] |
| Molecular Weight | 525.6 g/mol | [1][3] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | [3] |
| Appearance | White to off-white solid/powder | [4][5] |
| Purity | Typically ≥95% (HPLC) | [5][6] |
| Storage Conditions | 2-8°C or long-term at -20°C. Keep sealed and dry. | [2][5][7] |
| Computed XLogP3 | 4.6 | [3] |
| Computed Hydrogen Bond Donor Count | 2 | [3] |
| Computed Hydrogen Bond Acceptor Count | 8 | [3] |
Experimental Protocols
Protocol 1: Representative Synthesis of this compound
Protocol 2: Incorporation into a Peptide using Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of one this compound residue onto a growing peptide chain attached to a Rink Amide resin.
Materials:
-
Rink Amide resin (pre-loaded with the first amino acid, Fmoc-protected)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU/HATU (2.9 eq.), in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, a small sample of resin beads can be taken for a Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The peptide is now ready for the next deprotection and coupling cycle for the subsequent amino acid in the sequence.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.
Biological Signaling and Functional Logic
This compound is not directly involved in signaling. However, it is the precursor to the D-Gla residue, which is crucial for the function of proteins involved in calcium-dependent signaling and regulation, such as blood coagulation factors. The D-enantiomer is used to create synthetic peptides with enhanced stability against enzymatic degradation. The diagram below illustrates the functional role of the Gla residue.
References
- 1. scbt.com [scbt.com]
- 2. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]
- 3. This compound | C29H35NO8 | CID 11038682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-Gla(OtBu)2-OH Novabiochem 111662-64-7 [sigmaaldrich.com]
- 5. cusabio.com [cusabio.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. peptide.com [peptide.com]
The Strategic Incorporation of D-Amino-Acids: A Technical Guide to Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their inherent instability, primarily due to rapid degradation by endogenous proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. This in-depth technical guide explores the core principles, experimental methodologies, and quantitative impact of D-amino acid incorporation on peptide stability, providing a comprehensive resource for researchers in drug development.
The Foundational Role of D-Amino Acids in Peptide Stability
Naturally occurring peptides are composed exclusively of L-amino acids, making them susceptible to degradation by proteases, which exhibit stereospecificity for L-isomers.[1] The introduction of D-amino acids creates a steric hindrance within the peptide backbone, rendering it a poor substrate for these enzymes.[2] This fundamental principle of stereochemical protection is the cornerstone of designing proteolytically resistant peptide therapeutics.
The primary advantages of incorporating D-amino acids include:
-
Enhanced Proteolytic Stability: The peptide bonds adjacent to D-amino acid residues are not readily recognized by most endogenous proteases, leading to a significant increase in the peptide's half-life in biological fluids.[1][3]
-
Modulation of Secondary Structure: D-amino acids can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[3] Conversely, they can also disrupt existing secondary structures like α-helices, a property that can be leveraged to fine-tune biological activity.[4]
-
Altered Receptor Affinity and Selectivity: By modifying a peptide's three-dimensional conformation, D-amino acid incorporation can lead to altered binding affinities and selectivities for target receptors.[5]
-
Reduced Immunogenicity: Peptides composed entirely of D-amino acids may exhibit reduced immunogenicity compared to their L-counterparts, as they are less likely to be processed and presented by antigen-presenting cells.[6]
Quantitative Impact of D-Amino Acid Substitution on Peptide Stability
The strategic placement of D-amino acids within a peptide sequence can dramatically enhance its stability against enzymatic degradation. The following tables summarize quantitative data from various studies, illustrating the significant improvements in peptide half-life and resistance to proteolysis.
Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid-Containing Peptides in Serum/Plasma
| Peptide | Modification | Matrix | Half-life (L-Peptide) | Half-life (D-Peptide/Modified) | Reference(s) |
| Polybia-CP | All D-amino acid substitution (D-CP) | Trypsin & Chymotrypsin | Degraded | Resistant | [7] |
| KKVVFKVKFKK | D-amino acid substitutions at termini | Serum | Not specified | Greatly improved | [4] |
| MUC2 epitope peptide | D-amino acids in flanking regions (tpTPTGTQtpt) | Human Serum | Degraded | Highly resistant | [5] |
| Antitumor Peptide RDP215 | 9 D-amino acid substitutions (9D-RDP215) | Human Serum | Degraded within 7 days | Unaffected | [1] |
| Cationic Antimicrobial Heptapeptides | All D-amino acid substitution | Trypsin | Degraded | Completely resistant | [8] |
| Peptide 1 | Tam-labeled | Human Blood Plasma | 43.5 h | N/A (L-peptide study) | [7] |
| Peptide 2 | Tam-labeled | Human Blood Plasma | 3.2 h | N/A (L-peptide study) | [7] |
Table 2: Antimicrobial Activity of Peptides with D-Amino Acid Substitutions
| Peptide | Modification | Target Organism | MIC (L-Peptide) (µM) | MIC (D-Peptide) (µM) | Reference(s) |
| Polybia-MPI | All D-amino acid substitution (D-MPI) | E. coli | 16 | 8 | [9] |
| Polybia-MPI | All D-amino acid substitution (D-MPI) | S. aureus | 8 | 4 | [9] |
| Polybia-MPI | All D-amino acid substitution (D-MPI) | C. albicans | 16 | 8 | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of peptides containing D-amino acids.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
This protocol outlines the manual synthesis of a peptide incorporating D-amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[3]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[3]
-
Cold diethyl ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (L- or D-) (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protease Stability Assay
This assay evaluates the resistance of a peptide to enzymatic degradation by a specific protease.
Materials:
-
Synthesized L- and D-amino acid-containing peptides
-
Protease of interest (e.g., trypsin, chymotrypsin)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides and the protease in the assay buffer.
-
Incubation:
-
Mix the peptide solution with the protease solution in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
(Optional) Use mass spectrometry to identify the cleavage products.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the peptide's half-life.
-
Serum Stability Assay
This assay assesses the stability of a peptide in a more physiologically relevant environment.
Materials:
-
Synthesized peptide
-
Human or animal serum
-
Precipitating agent (e.g., acetonitrile or trichloroacetic acid)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Incubation:
-
Dissolve the peptide in a small amount of a suitable solvent (e.g., water or DMSO) and then dilute it with serum to the final desired concentration.
-
Incubate the peptide-serum mixture at 37°C.[8]
-
-
Time-Point Sampling: At various time points, take aliquots of the mixture.
-
Protein Precipitation:
-
Add a precipitating agent to the aliquot to precipitate the serum proteins.
-
Incubate on ice and then centrifuge to pellet the precipitated proteins.[8]
-
-
Supernatant Analysis:
-
Carefully collect the supernatant containing the peptide and any degradation products.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
-
Data Analysis: Calculate the percentage of intact peptide remaining over time and determine the half-life in serum.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides.
Materials:
-
Synthesized peptide
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
CD spectrometer
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the buffer at a known concentration (typically 0.1-0.2 mg/mL).
-
Blank Measurement: Record a CD spectrum of the buffer alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm).[4]
-
Data Processing:
-
Subtract the buffer baseline spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
-
Structure Analysis: Analyze the resulting spectrum to estimate the percentages of α-helix, β-sheet, and random coil structures. D-amino acid-containing peptides that form left-handed α-helices will show an inverted spectrum compared to their L-counterparts.[9]
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental principles and experimental workflows related to the use of D-amino acids in peptide design.
Caption: Mechanism of D-amino acid-mediated protease resistance.
Caption: Solid-Phase Peptide Synthesis (SPPS) experimental workflow.
Caption: Serum stability assay experimental workflow.
Conclusion and Future Directions
The incorporation of D-amino acids is a powerful and well-established strategy for enhancing the stability and therapeutic potential of peptide-based drugs. By providing resistance to proteolytic degradation, D-amino acid substitution directly addresses a primary limitation of native peptides, paving the way for the development of more effective and bioavailable therapeutics.[5] Future research will likely focus on the development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities, further expanding the therapeutic potential of this versatile class of molecules. The continued refinement of synthetic and analytical techniques will also be crucial in accelerating the discovery and development of the next generation of D-peptide therapeutics.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. CECAM - Protein-peptide interactions: peptide identification, binding prediction and designProtein-peptide interactions: peptide identification, binding prediction and design [cecam.org]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fmoc-D-Gla(OtBu)2-OH in Advancing Proteomic Research of Vitamin K-Dependent Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a rare, post-translationally modified amino acid that is crucial for the function of a class of proteins known as vitamin K-dependent proteins (VKDPs). These proteins play vital roles in a variety of physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. The study of these proteins at a molecular level is paramount for understanding disease pathogenesis and for the development of novel therapeutics. The chemical synthesis of peptides containing Gla residues is an indispensable tool in this field of research, and Fmoc-D-Gla(OtBu)2-OH has emerged as a key building block for this purpose.
This technical guide provides a comprehensive overview of the applications of this compound in proteomics. It details the methodologies for synthesizing Gla-containing peptides, the analytical techniques for their characterization, and the insights that can be gained from their use in proteomic studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting and rapidly evolving area.
Core Concepts: The Significance of Gla and the Utility of Synthetic Peptides
The defining feature of Gla is the presence of two carboxylic acid groups on the gamma-carbon of the glutamic acid side chain. This modification confers a high negative charge density, enabling the chelation of calcium ions. This calcium-binding ability is essential for the proper folding and function of VKDPs, allowing them to interact with negatively charged phospholipid membranes and other proteins.
The study of VKDPs is often hampered by the challenges associated with isolating and characterizing these proteins from biological sources. The use of synthetic peptides containing Gla residues, made possible by reagents like this compound, offers a powerful alternative. These synthetic peptides can serve as:
-
Analytical Standards: For the identification and quantification of Gla-containing proteins in complex biological samples.
-
Probes for Functional Assays: To investigate the interactions of VKDPs with their binding partners.
-
Immunogens: To generate specific antibodies against Gla-containing epitopes.
-
Therapeutic Leads: As exemplified by the development of peptide-based anticoagulants.
Data Presentation: Quantitative Proteomic Analysis of Vitamin K-Dependent Proteins
The synthesis of Gla-containing peptides allows for precise quantitative proteomic studies. By using isotopically labeled synthetic peptides as internal standards, researchers can accurately measure the abundance of specific VKDPs in various biological states. The following table summarizes representative quantitative data from a study on the effects of vitamin K deficiency on the plasma proteome.
| Protein | Function | Fold Change (Deficient vs. Sufficient) | p-value | Reference |
| Prothrombin (Factor II) | Blood Coagulation | 1.5 | < 0.05 | [1] |
| Factor VII | Blood Coagulation | 1.2 | > 0.05 | [1] |
| Factor IX | Blood Coagulation | 1.1 | > 0.05 | [1] |
| Factor X | Blood Coagulation | 1.3 | > 0.05 | [1] |
| Protein C | Anticoagulant | 0.9 | > 0.05 | [1] |
| Protein S | Anticoagulant | 0.9 | > 0.05 | [1] |
| Osteocalcin | Bone Metabolism | 0.7 | < 0.05 | [2] |
| Matrix Gla Protein | Calcification Inhibitor | 0.8 | < 0.05 | [3] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Gla-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a D-Gla residue using this compound on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for this compound and other amino acids):
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform one last Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
II. Mass Spectrometry Analysis of Gla-Containing Peptides
The analysis of Gla-containing peptides by mass spectrometry is challenging due to the lability of the gamma-carboxyl groups. The following protocol incorporates a methylation step to improve the stability and ionization of these peptides.[4]
A. Methylation of Gla-Containing Peptides [4]
-
Lyophilize the purified Gla-containing peptide to dryness in a siliconized tube.
-
Add 200 µL of 2M methanolic HCl.
-
Incubate for 1 hour at 20°C.
-
Lyophilize the sample to dryness.
-
Repeat steps 2-4 one additional time.
-
Resuspend the methylated peptide in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
B. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 130 Å pore size, 75 µm x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan Range: m/z 350-1500.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Data-Dependent Acquisition: Select the top 10 most intense precursor ions for MS/MS fragmentation.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
-
Mandatory Visualizations
Signaling Pathway: The Blood Coagulation Cascade
The blood coagulation cascade is a prime example of a biological pathway that is critically dependent on Gla-containing proteins (Factors II, VII, IX, and X). The following diagram illustrates the key steps in this pathway.
Caption: The intrinsic, extrinsic, and common pathways of the blood coagulation cascade.
Experimental Workflow: From Synthesis to Proteomic Analysis
The following diagram outlines the general workflow for utilizing this compound in a proteomics study.
Caption: A typical experimental workflow for the use of this compound in proteomics.
Conclusion
This compound is a vital tool for the chemical synthesis of peptides containing the rare amino acid gamma-carboxyglutamic acid. The ability to produce these peptides has significantly advanced our understanding of the structure, function, and regulation of vitamin K-dependent proteins. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to incorporate this powerful technology into their proteomics research. As our appreciation for the diverse roles of VKDPs in health and disease continues to grow, the applications of this compound are poised to expand, paving the way for new discoveries and therapeutic innovations.
References
- 1. Biological Systems of Vitamin K: A Plasma Nutriproteomics Study of Subclinical Vitamin K Deficiency in 500 Nepalese Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effects of Vitamin K Compounds on the Proteomic Profile of Osteoblasts under Oxidative Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin K-dependent Proteins, Warfarin, and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Biologically Active Conotoxins: A Technical Guide to Incorporating Fmoc-D-Gla(OtBu)₂-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of γ-carboxyglutamic acid (Gla)-containing conotoxins, focusing on the strategic incorporation of the key building block, Fmoc-D-Gla(OtBu)₂-OH. Conotoxins, a diverse family of neurotoxic peptides isolated from the venom of marine cone snails, are powerful tools for neuroscience research and promising leads for the development of novel therapeutics. The presence of Gla residues is often critical for their biological activity, particularly for those targeting N-methyl-D-aspartate (NMDA) receptors. This guide details the solid-phase peptide synthesis (SPPS) of these complex peptides, their purification and characterization, and their biological evaluation.
Introduction: The Significance of Gla-Containing Conotoxins
Conotoxins are small, disulfide-rich peptides that exhibit high potency and selectivity for a wide range of ion channels and receptors in the nervous system. A fascinating subset of these peptides undergoes a post-translational modification where specific glutamate (Glu) residues are carboxylated to form γ-carboxyglutamic acid (Gla). This modification, catalyzed by a vitamin K-dependent carboxylase, introduces a second carboxylic acid group on the γ-carbon of the glutamic acid side chain.
The presence of Gla residues is crucial for the structure and function of several conotoxins, most notably the conantokins. These peptides are potent antagonists of the NMDA receptor, a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission. The negatively charged Gla residues act as calcium-binding sites, and the binding of Ca²⁺ induces a conformational change, often promoting the formation of an α-helix, which is essential for their inhibitory activity at the NMDA receptor.[1][2] The unique mode of action and subtype selectivity of Gla-containing conotoxins make them invaluable probes for studying NMDA receptor physiology and promising candidates for the treatment of neurological disorders such as chronic pain, epilepsy, and ischemic stroke.[2][3]
The chemical synthesis of these modified peptides is essential for detailed structure-activity relationship (SAR) studies and for producing sufficient quantities for preclinical and clinical development. The use of the protected amino acid building block, Fmoc-D-Gla(OtBu)₂-OH, is a key strategy in the Fmoc-based solid-phase peptide synthesis (SPPS) of these complex molecules. The di-tert-butyl ester protection of the γ-carboxyl groups prevents side reactions during peptide assembly and is readily removed during the final acid cleavage step.
Data Presentation: Synthesis and Activity of Gla-Containing Conotoxins
The following tables summarize quantitative data related to the synthesis and biological activity of representative Gla-containing conotoxins.
Table 1: Properties of Fmoc-D-Gla(OtBu)₂-OH
| Property | Value |
| Chemical Formula | C₂₉H₃₅NO₈ |
| Molecular Weight | 525.59 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in DMF, DCM |
Table 2: Yield and Purity of a Representative Synthetic Gla-Containing Conotoxin (Conantokin-G)
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 mmol | [4] |
| Overall Yield (crude) | 70-80% | General SPPS yields |
| Purity (after HPLC) | >95% | [5] |
Note: Yields and purity can vary depending on the specific sequence, synthesis conditions, and purification protocol.
Table 3: Biological Activity of Synthetic Gla-Containing Conotoxins on NMDA Receptor Subtypes
| Conotoxin | NMDA Receptor Subtype | IC₅₀ (µM) | Reference |
| Conantokin-G | NR1a/NR2B | 0.480 | [6] |
| NR1a/NR2A | Potentiation at low conc., inhibition at high conc. | [7] | |
| Conantokin-T | Retinal Ganglion Cells | 6.38 | |
| Conantokin-Br | NR2B | 0.14 | [8] |
| NR2D | 0.31 | [8] | |
| Conantokin-R | Rat Brain Membranes | 0.093 | |
| Conotoxin-Ac1 | NR2B | 8.22 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of Gla-containing conotoxins using Fmoc-D-Gla(OtBu)₂-OH.
Solid-Phase Peptide Synthesis (SPPS) of Conantokin-G
This protocol is adapted for the manual synthesis of Conantokin-G (Sequence: GEγγL QγNQγIIRX, where γ = Gla and X = NH₂) on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.3-0.8 mmol/g loading)
-
Fmoc-amino acids (including Fmoc-D-Gla(OtBu)₂-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), recouple for another hour.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-D-Gla(OtBu)₂-OH for the Gla residues.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purification by Preparative RP-HPLC
Instrumentation and Columns:
-
Preparative High-Performance Liquid Chromatography (HPLC) system.
-
C18 reverse-phase column (e.g., 10 µm particle size, 20 x 250 mm).
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10-20 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Oxidative Folding of a Disulfide-Containing Gla-Conotoxin (Conotoxin GS)
For conotoxins containing disulfide bridges, an oxidative folding step is required after purification of the linear peptide. The following is a general protocol for air oxidation in the presence of a redox buffer.
Materials:
-
Purified linear peptide with free thiol groups.
-
Oxidation buffer: e.g., 0.1 M Tris-HCl or ammonium bicarbonate, pH 7.5-8.5.
-
Reduced glutathione (GSH) and oxidized glutathione (GSSG).
Procedure:
-
Dissolve the purified linear peptide in the oxidation buffer at a low concentration (e.g., 0.1-0.5 mg/mL) to favor intramolecular disulfide bond formation.
-
Add GSH and GSSG to the solution (e.g., 1 mM GSH and 0.1 mM GSSG) to create a redox buffer that facilitates correct disulfide pairing.[9]
-
Stir the solution gently at room temperature, open to the air, for 24-48 hours.
-
Monitor the folding process by analytical RP-HPLC and mass spectrometry. The correctly folded isomer will typically have a different retention time than the linear peptide and misfolded isomers.
-
Once the folding is complete, acidify the solution with TFA to stop the reaction.
-
Purify the correctly folded conotoxin by RP-HPLC as described in section 3.2.
Mandatory Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. NMDA receptor subunit-dependent modulation by conantokin-G and Ala7-conantokin-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc/tBu Orthogonal Protection Strategy
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, essential molecules in a vast array of biological processes and therapeutic applications, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). At the heart of modern SPPS lies the elegant and robust Fmoc/tBu orthogonal protection strategy. This strategy's widespread adoption is a testament to its efficiency, versatility, and the high purity of the resulting peptides. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations of the Fmoc/tBu methodology, tailored for professionals in research and drug development.
Core Principles: The Power of Orthogonality
The Fmoc/tBu strategy is classified as an "orthogonal" protection scheme, meaning that the protecting groups for the α-amino group and the amino acid side chains can be removed under distinct and non-interfering conditions.[1][2] This fundamental principle allows for the selective deprotection and stepwise elongation of the peptide chain with minimal side reactions.
The two key players in this strategy are:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile group protects the α-amino group of the incoming amino acid. Its removal is typically achieved using a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The deprotection mechanism proceeds via a β-elimination reaction.[4]
-
tBu (tert-butyl): This acid-labile group, along with other acid-sensitive groups like Boc (tert-butyloxycarbonyl) and Trt (trityl), is used to protect the reactive side chains of amino acids.[2] These groups are stable to the basic conditions used for Fmoc removal and are cleaved simultaneously with the peptide from the solid support in the final step using a strong acid, typically trifluoroacetic acid (TFA).[2][5]
This orthogonality ensures that the sensitive side chains remain protected throughout the iterative cycles of peptide chain elongation, thereby preserving the integrity of the final product.
The Solid-Phase Peptide Synthesis Workflow: A Step-by-Step Approach
The Fmoc/tBu strategy is executed in a cyclical manner on a solid support, typically a polymeric resin. This solid-phase approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away.[2]
A typical SPPS cycle using the Fmoc/tBu strategy involves the following key steps:
-
Resin Swelling: The resin is swollen in a suitable solvent, such as DMF, to ensure optimal accessibility of the reactive sites.[2]
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide chain.[2]
-
Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts.[2]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the growing peptide chain.[2]
-
Washing: The resin is washed again to remove excess activated amino acid and coupling reagents.[2]
These steps are repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[2]
Key Experimental Protocols
Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the peptide chain.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF.[2]
Procedure:
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution.
-
Agitate for an additional 15-20 minutes.[2]
-
Drain the solution and proceed to the washing step.
Amino Acid Coupling
Objective: To form a peptide bond between the free N-terminus of the peptide chain and the incoming Fmoc-protected amino acid.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU, or DIC) (3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA) (6-10 equivalents for HATU/HBTU)
-
DMF
Procedure (using HATU):
-
In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Proceed to the washing step.
Monitoring Reaction Completeness: The Kaiser Test
Objective: To qualitatively detect the presence of free primary amines, indicating complete Fmoc deprotection or incomplete coupling.
Materials:
-
Kaiser test reagents:
-
Reagent A: Potassium cyanide in pyridine
-
Reagent B: Ninhydrin in n-butanol
-
Reagent C: Phenol in n-butanol[1]
-
-
A few beads of the peptide-resin
Procedure:
-
Take a small sample of resin beads (10-15 beads).
-
Wash the beads thoroughly with DMF.
-
Add 2-3 drops of each Kaiser test reagent to the beads in a small test tube.
-
Observe the color:
-
Intense blue: Positive result (free primary amines present).
-
Yellow/Colorless: Negative result (no free primary amines).[6]
-
Final Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water in a 95:2.5:2.5 ratio).[2]
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Quantitative Data Presentation
The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for easy comparison.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Purity of Crude Peptide (%) | Relative Cost | Key Advantages |
| HATU | >95 | High | High efficiency, fast kinetics, low racemization.[8] |
| HBTU | 90-95 | Medium | Good efficiency, widely used.[3] |
| DIC/Oxyma | 85-95 | Low | Cost-effective, soluble byproduct.[3] |
Data is sequence-dependent and for illustrative purposes.
Table 2: Common Cleavage Cocktails and Their Applications
| Cleavage Cocktail Composition (v/v) | Target Peptides | Scavengers and Their Function |
| TFA/TIS/H₂O (95:2.5:2.5) | General purpose, for peptides without sensitive residues.[2] | TIS: Traps tert-butyl cations. |
| TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) | Peptides containing Cysteine (Cys) or Methionine (Met). | TIS: Cation scavenger. EDT: Protects Cys and Met from alkylation. |
| Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues, including Arg(Pmc/Mtr), Trp, Met, Cys.[9] | Phenol, Thioanisole, EDT: A cocktail of scavengers for various reactive species. |
Managing Side Reactions: A Critical Consideration
Despite its robustness, the Fmoc/tBu strategy is not without potential pitfalls. Awareness of common side reactions is essential for troubleshooting and optimizing peptide synthesis.
Aspartimide Formation
This side reaction is particularly prevalent in sequences containing aspartic acid (Asp), especially Asp-Gly, Asp-Asn, and Asp-Ser motifs.[10] It occurs under the basic conditions of Fmoc deprotection and can lead to chain termination and the formation of β- and D-Asp-containing impurities.
Mitigation Strategies:
-
Use of specialized protecting groups for the Asp side chain, such as Asp(OMpe) or Asp(ODmab).[2]
-
Addition of an acidic additive like HOBt to the deprotection solution.
Table 3: Impact of Asp Side-Chain Protecting Group on Aspartimide Formation
| Asp Protecting Group | Aspartimide Formation (% per cycle in Asp-Gly sequence) |
| OtBu | High |
| OMpe | Significantly Reduced |
| ODmab | Very Low |
Data adapted from various studies for comparative purposes.
Diketopiperazine (DKP) Formation
This intramolecular cyclization and cleavage of the dipeptide from the resin is a major cause of yield loss, especially when proline is the second amino acid.[11]
Mitigation Strategies:
-
Use of sterically hindered resins like 2-chlorotrityl chloride resin.
-
Coupling the third amino acid quickly after the deprotection of the second.[2]
-
Employing alternative deprotection reagents like 2% DBU/5% piperazine in NMP.[11]
Racemization
The loss of stereochemical integrity at the α-carbon can occur during the activation step of amino acid coupling, particularly for histidine and cysteine.[12]
Mitigation Strategies:
-
Use of coupling reagents known to suppress racemization, such as HATU.[8]
-
Minimizing the pre-activation time.
-
Use of a hindered base like collidine instead of DIPEA.
Conclusion
The Fmoc/tBu orthogonal protection strategy remains the cornerstone of modern solid-phase peptide synthesis, enabling the routine and efficient production of complex peptides for research and therapeutic development. A thorough understanding of its core principles, mastery of the experimental protocols, and an awareness of potential side reactions are paramount for success. By leveraging the quantitative data and strategic approaches outlined in this guide, researchers and scientists can optimize their synthetic workflows, leading to higher purity peptides and advancing the frontiers of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Navigating the Solubility of Fmoc-D-Gla(OtBu)2-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Gla(OtBu)2-OH, a protected form of D-gamma-carboxyglutamic acid, is a critical building block in the synthesis of peptides and peptidomimetics with roles in coagulation, bone metabolism, and other biological processes. Successful solid-phase peptide synthesis (SPPS) is contingent on the efficient dissolution of protected amino acids in appropriate solvents to ensure complete coupling reactions. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common laboratory solvents, outlines a detailed protocol for experimental solubility determination, and presents a logical workflow for assessing its solubility.
Introduction to this compound and its Solubility
N-α-(9-Fluorenylmethoxycarbonyl)-D-gamma-carboxyglutamic acid-γ,γ-di-tert-butyl ester, or this compound, is a synthetic amino acid derivative. The bulky and hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the two tert-butyl (OtBu) esters protecting the gamma-carboxyl groups significantly influence its solubility profile.
Generally, Fmoc-protected amino acids demonstrate good solubility in polar aprotic solvents, which are standard in SPPS.[1][2] However, derivatives with substantial side-chain protecting groups can sometimes exhibit variable solubility.[1] Understanding the solubility of this compound is paramount for optimizing coupling efficiency, preventing peptide aggregation, and ensuring the synthesis of high-purity target peptides.
Solubility Data of this compound
Precise quantitative solubility data for this compound across a wide spectrum of solvents is not extensively documented in publicly available literature. However, based on supplier information and the general behavior of analogous Fmoc-amino acids, a qualitative and semi-quantitative summary can be compiled. The following table summarizes known solubility information and provides a template for recording experimentally determined values.
| Solvent | Chemical Formula | Common Abbreviation | Qualitative Solubility | Semi-Quantitative Data | Notes |
| N,N-Dimethylformamide | C₃H₇NO | DMF | Soluble | Clearly soluble at ~0.5 M (1 mmole in 2 ml) | The most common solvent for SPPS; however, it can degrade to dimethylamine, which may cause premature Fmoc deprotection.[3] |
| N-Methyl-2-pyrrolidone | C₅H₉NO | NMP | Expected to be Soluble | Data not available | Often used as an alternative to DMF, with high solvating power.[1] |
| Dimethyl Sulfoxide | C₂H₆OS | DMSO | Expected to be Soluble | Data not available | A strong polar aprotic solvent, effective for many Fmoc-amino acids.[4] |
| Dichloromethane | CH₂Cl₂ | DCM | Limited | Data not available | Generally a poor solvent for Fmoc-amino acids, more commonly used for washing steps.[2][3] |
| Tetrahydrofuran | C₄H₈O | THF | Moderate | Data not available | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP.[3] |
| Water | H₂O | - | Sparingly Soluble | Data not available | The hydrophobic Fmoc and OtBu groups significantly limit solubility in aqueous solutions.[3][5] |
Experimental Protocol for Solubility Determination
For solvents where quantitative data is unavailable, the following protocol provides a standardized method for accurate and reproducible measurements. This protocol is adapted from established methods for determining the solubility of Fmoc-protected amino acids.[6]
Materials
-
This compound
-
Selected analytical grade solvents (e.g., DMF, NMP, DMSO, DCM, THF)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (recommended wavelength: 265 nm or 301 nm for the Fmoc group)
Procedure: HPLC-Based Quantification
This method is highly accurate as it measures the concentration of the dissolved compound directly.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 20-30 mg) to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL).
-
Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample from the saturated solution onto the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in mg/mL and Molarity (M).
-
Visualization of Workflows and Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step process for determining the solubility of this compound using the HPLC method.
Caption: Workflow for HPLC-based solubility determination.
Factors Influencing Solubility
The solubility of Fmoc-protected amino acids is a multifactorial property. The diagram below outlines the key relationships between the compound's structure, the solvent properties, and the resulting solubility.
Caption: Key factors influencing the solubility of this compound.
Conclusion
References
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Handling and Storage of Fmoc-D-Gla(otbu)2-OH
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Gla(otbu)2-OH is a critical building block in peptide synthesis, particularly for peptides involved in complex biological processes. Proper handling and storage of this reagent are paramount to ensure its stability, purity, and optimal performance in sensitive applications. This guide provides a detailed overview of the recommended conditions and best practices for this compound.
Material Properties and Identification
This compound, with the CAS number 111662-65-8, is a protected form of D-gamma-carboxyglutamic acid.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amine, while the two tert-butyl (otbu) esters protect the gamma-carboxyl groups, preventing unwanted side reactions during peptide synthesis. It is typically supplied as a lyophilized powder.[3]
Recommended Storage Conditions
The stability of this compound is highly dependent on storage temperature and conditions. Inconsistent or improper storage can lead to degradation of the compound, compromising experimental outcomes. The following table summarizes the recommended storage conditions based on supplier data.
| Condition | Temperature Range | Duration | Notes |
| Long-Term Storage | -20°C to -80°C | Up to 6 months from date of receipt | Recommended for the bulk of the material upon arrival.[3] |
| Short-Term Storage | 2°C to 8°C | Up to one week | Suitable for small aliquots intended for imminent use.[3][4][5] |
| Room Temperature | 15°C to 25°C | Not recommended for extended periods | One supplier notes a storage temperature of 15-25°C, but the consensus points towards refrigerated or frozen storage for stability. |
| Shipping | Ambient (with blue ice) | N/A | Typically shipped with blue ice to maintain a cool environment during transit.[3] |
Handling and Best Practices
Adherence to proper handling procedures is crucial to prevent contamination and degradation of this compound.
Initial Receipt and Aliquoting
Upon receiving the product, it is best practice to store it at -20°C immediately.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the lyophilized powder into smaller, single-use quantities based on anticipated experimental needs.[3]
Environmental Controls
This compound should be stored in a dry, well-ventilated place.[6] Keep the container tightly closed to prevent moisture absorption, which can lead to hydrolysis of the protective groups.[6][7]
Personal Protective Equipment (PPE)
When handling this compound, standard laboratory PPE should be worn, including:
-
Safety glasses or goggles
-
Gloves
-
A laboratory coat
In cases where dust may be generated, a dust mask or respirator is recommended.[6][8]
Weighing and Dissolving
Experimental Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the handling and storage of this compound from receipt to use.
Caption: Recommended workflow for handling and storage of this compound.
Safety and Hazard Information
While a specific safety data sheet (SDS) for this compound is not universally available, data for similar compounds like Fmoc-Gla(OtBu)2-OH and Fmoc-Glu(OtBu)-OH suggest general precautions.[6][7][8]
-
Hazard Statements: Similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation.[8]
-
Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[6] Use in a well-ventilated area.[8]
-
First Aid: In case of contact, wash the affected area with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[6]
Always consult the specific safety data sheet provided by your supplier for the most accurate and up-to-date information.
Stability and Degradation
The primary stability concerns for this compound are hydrolysis of the tert-butyl ester protecting groups and the Fmoc group. These reactions are accelerated by moisture and elevated temperatures. Repeated freeze-thaw cycles can also physically damage the lyophilized powder and introduce moisture, leading to degradation.[3] Following the recommended storage and handling procedures will minimize the risk of degradation and ensure the compound's integrity for use in synthesis.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C29H35NO8 | CID 11038682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. peptide.com [peptide.com]
- 6. capotchem.com [capotchem.com]
- 7. peptide.com [peptide.com]
- 8. aksci.com [aksci.com]
- 9. apexbt.com [apexbt.com]
An In-depth Technical Guide to Fmoc-D-Gla(OtBu)₂-OH: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Fmoc-D-Gla(OtBu)₂-OH (CAS Number: 111662-65-8), a protected form of D-gamma-carboxyglutamic acid.[1][2] It is utilized in the synthetic preparation of peptides and peptide fragments.[2] The following sections detail its chemical properties, safety protocols, and a general experimental workflow for its primary application in peptide synthesis.
Physicochemical Properties
Fmoc-D-Gla(OtBu)₂-OH is a solid, typically supplied as a lyophilized powder.[3] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₅NO₈ | [1][3] |
| Molecular Weight | 525.6 g/mol | [1] |
| CAS Number | 111662-65-8 | [1][3] |
| Appearance | Lyophilized powder / Solid | [3] |
| Purity | ≥95% | [3] |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | [1] |
Safety and Hazard Information
2.1 Hazard Identification
While the available SDS for the L-isomer does not list specific hazard statements, related compounds with similar functional groups may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] Therefore, caution is advised.
2.2 Handling and Personal Protection
Proper handling and personal protective equipment (PPE) are crucial to minimize exposure.
| Precaution | Description |
| Safe Handling | Avoid contact with skin, eyes, and clothing.[4] Avoid formation of dust and aerosols.[4] Use only in a well-ventilated area or under a fume hood.[4] Wash hands thoroughly after handling. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear a lab coat or other appropriate protective clothing. |
| Respiratory Protection | For nuisance levels of dust, a dust mask (e.g., N95) may be used.[6] |
2.3 First Aid Measures
In case of exposure, follow these first-aid guidelines and seek medical advice.[4]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
2.4 Fire-Fighting Measures
| Measure | Description |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] |
| Hazardous Decomposition Products | In case of fire, hazardous decomposition products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] |
| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4] |
Storage and Stability
Proper storage is essential to maintain the integrity and shelf life of the compound.
| Condition | Recommendation |
| Storage Temperature | Long-term: -20°C to -80°C.[3] Short-term: 2-8°C or 15-25°C.[3] |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[4] |
| Chemical Stability | Stable under recommended storage conditions.[4] |
| Conditions to Avoid | Avoid moisture and repeated freeze-thaw cycles.[3][4] |
| Incompatible Materials | Acids, acid chlorides, acid anhydrides, oxidizing agents.[4] |
| Shelf Life | Generally 6 months from the date of receipt when stored in lyophilized form at -20°C/-80°C.[3] |
Experimental Protocols
Fmoc-D-Gla(OtBu)₂-OH is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (OtBu) groups protect the gamma-carboxyl functions of the glutamic acid side chain. The following is a general protocol for incorporating this amino acid derivative into a peptide sequence on a resin.
Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for at least one hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-D-Gla(OtBu)₂-OH (typically 3-5 equivalents) and a coupling agent (e.g., HBTU) in DMF.
-
Add an activation base such as N,N'-Diisopropylethylamine (DIPEA).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with Dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)) to cleave the peptide from the resin and remove the OtBu side-chain protecting groups simultaneously.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide using a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualized Workflows and Relationships
5.1 Experimental Workflow for SPPS
The following diagram illustrates the general workflow for incorporating Fmoc-D-Gla(OtBu)₂-OH into a peptide chain using Solid-Phase Peptide Synthesis.
References
Methodological & Application
Application Notes and Protocols for Fmoc-D-Gla(OtBu)₂-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of proteins involved in blood coagulation, bone metabolism, and signal transduction. The incorporation of Gla residues, particularly its D-enantiomer, into synthetic peptides is a key strategy in drug discovery to enhance proteolytic stability and modulate biological activity. Fmoc-D-Gla(OtBu)₂-OH is the building block of choice for introducing D-Gla into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The two tert-butyl (OtBu) esters provide robust protection for the gamma-carboxyl groups, which are labile under the acidic conditions used for final cleavage but stable during the base-mediated Fmoc deprotection steps of chain elongation.[1]
This document provides a detailed protocol for the efficient incorporation of this sterically demanding amino acid into peptide chains, covering resin preparation, coupling, cleavage, and purification.
Physicochemical Properties
| Property | Specification |
| Compound Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-γ,γ-di-tert-butyl-γ-carboxyglutamic acid |
| Molecular Formula | C₃₃H₄₁NO₈ |
| Molecular Weight | 595.68 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Storage | 2-8°C, desiccated |
Experimental Protocols
The successful incorporation of the sterically hindered Fmoc-D-Gla(OtBu)₂-OH requires optimized coupling conditions to ensure high efficiency. The following protocol is a general guideline for manual SPPS on a Rink Amide resin, which yields a C-terminally amidated peptide.
Protocol 1: Incorporation of Fmoc-D-Gla(OtBu)₂-OH
This protocol outlines a single coupling cycle for incorporating Fmoc-D-Gla(OtBu)₂-OH into a growing peptide chain.
Materials:
-
Fmoc-Rink Amide Resin (or other suitable solid support)
-
Fmoc-D-Gla(OtBu)₂-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-D-Gla(OtBu)₂-OH:
-
Activation: In a separate vial, dissolve Fmoc-D-Gla(OtBu)₂-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.[3]
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), indicating free amines, a second coupling (double coupling) is recommended by repeating the activation and coupling steps with fresh reagents.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the tert-butyl side-chain protecting groups.
Methodology:
-
Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, Step 2.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (5 times) and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a fresh cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Use approximately 10 mL of cocktail per gram of resin.[4]
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. A longer cleavage time may be necessary to ensure complete removal of the two OtBu groups from the Gla residue.[4]
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small volume of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
-
Purification and Analysis:
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the incorporation of sterically hindered amino acids like Fmoc-D-Gla(OtBu)₂-OH. Actual values should be optimized for each specific synthesis.
| Parameter | Value/Range | Notes |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading capacity. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | For HATU/HCTU, slightly less than the amino acid. |
| Base (DIPEA) Equivalents | 6 - 10 eq. | Typically 2x the amino acid equivalents. |
| Coupling Time | 2 - 4 hours | May require double coupling for >99% efficiency.[3] |
| Cleavage Time | 2 - 4 hours | Monitor for complete deprotection of both OtBu groups.[4] |
| Expected Crude Purity | 60 - 85% | Highly sequence-dependent. |
| Expected Final Yield | 10 - 30% | After RP-HPLC purification. |
Diagrams
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection scheme in Fmoc-SPPS.
References
Application Note: A Comparative Analysis of Manual and Automated Solid-Phase Synthesis of Peptides Containing Fmoc-D-Gla(OtBu)2-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the construction of complex sequences for research and therapeutic applications.[1] A key aspect of modern drug development involves the incorporation of non-canonical amino acids to enhance the pharmacological properties of peptides. One such critical building block is Fmoc-D-Gla(OtBu)₂-OH, a protected form of D-gamma-carboxyglutamic acid. The Gla residue is essential for the biological function of Gla-domain proteins, which are involved in critical physiological processes such as blood coagulation and apoptosis, primarily through calcium-dependent binding to cell membranes rich in phosphatidylserine.[2][3]
The synthesis of peptides containing the sterically hindered Fmoc-D-Gla(OtBu)₂-OH residue presents unique challenges. The choice between a manual and an automated synthesis approach is a critical decision that impacts throughput, cost, purity, and the overall success of incorporating this complex amino acid.[1] This document provides a detailed comparison of manual and automated SPPS methodologies for synthesizing Gla-containing peptides, complete with quantitative data, detailed experimental protocols, and workflow visualizations to guide researchers in selecting the optimal strategy.
Data Presentation: A Quantitative and Qualitative Comparison
The decision to employ manual or automated SPPS depends on various factors, from hands-on time and cost to the desired purity and reproducibility. The following tables summarize the key parameters to consider when working with a sterically demanding residue like Fmoc-D-Gla(OtBu)₂-OH.
Table 1: Quantitative Comparison of Manual and Automated SPPS for a Single Coupling Cycle
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations for Fmoc-D-Gla(OtBu)₂-OH |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel | Automated systems are ideal for smaller, parallel syntheses, while manual methods can be more easily scaled up for a single peptide. |
| Hands-on Time per Cycle | 1 - 2 hours[1] | 5 - 15 minutes (for setup)[1] | Automation significantly reduces the labor-intensive nature of SPPS, freeing up researcher time.[4] |
| Total Time per Cycle | 2 - 4 hours[1] | 30 - 90 minutes[1] | Automated synthesizers, especially those with microwave assistance, dramatically shorten synthesis time.[4][5] |
| Typical Yield per Coupling Step | 95 - 99%[1] | > 99%[6] | The optimized and consistent conditions in an automated synthesizer often lead to higher stepwise coupling efficiency.[6] |
| Final Crude Purity | 70 - 90%[1] | 85 - 98%[1] | Higher purity in automated systems is due to reduced risk of human error and optimized, consistent reaction conditions.[7] |
| Reagent Consumption | Higher, due to manual dispensing and washing steps.[8] | Optimized and lower due to precise, programmed delivery.[8] | Automated systems minimize reagent waste, which is particularly cost-effective when using expensive building blocks like Fmoc-D-Gla(OtBu)₂-OH. |
| Reproducibility | Operator-dependent[1] | High[1][5] | Automation ensures high batch-to-batch consistency, which is critical for drug development and cGMP manufacturing.[5] |
| Throughput | Low (typically one peptide at a time)[1] | High (multiple peptides can be synthesized in parallel) | Automated synthesizers are the preferred choice for high-throughput screening and library generation. |
Table 2: Qualitative Comparison of Synthesis Methodologies
| Feature | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Flexibility | High; easy to implement non-standard chemistries, troubleshoot, and modify protocols in real-time.[8] | Lower; dependent on the synthesizer's software and hardware capabilities. |
| Scalability | Readily scalable for single large-quantity syntheses. | Scalable primarily through parallel synthesis or larger reaction vessels. |
| Initial Cost | Low; requires basic laboratory glassware and shakers. | High; significant capital investment for the instrument.[5] |
| Cost per Peptide | Higher labor cost, potentially higher reagent cost due to waste. | Lower labor and reagent cost, especially for high-throughput synthesis.[5] |
| Operator Skill | Requires a higher level of technical skill and experience. | Requires proficiency in instrument operation but less manual technique. |
| Process Control | Operator-dependent; relies on manual timing and reagent addition. | Precise, programmable control over all reaction parameters (time, temperature, reagent delivery). |
Experimental Protocols
The incorporation of the sterically hindered Fmoc-D-Gla(OtBu)₂-OH requires optimized conditions to ensure efficient coupling and minimize side reactions. The following are representative protocols for manual and automated synthesis.
Protocol 1: Manual SPPS for Incorporating Fmoc-D-Gla(OtBu)₂-OH
This protocol describes a standard manual Fmoc/tBu-based synthesis on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids, including Fmoc-D-Gla(OtBu)₂-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted reaction vessel.[9]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activate for 2-5 minutes.[9]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Confirm reaction completion with a Kaiser test (a negative result indicates a complete reaction).[10]
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-D-Gla(OtBu)₂-OH (Optimized Coupling):
-
Due to steric hindrance, a double coupling is recommended.
-
Follow the procedure in step 3 for the first coupling, extending the reaction time to 4 hours.
-
After washing, repeat the coupling procedure with a fresh solution of activated Fmoc-D-Gla(OtBu)₂-OH for another 4 hours.
-
Perform a Kaiser test to ensure complete coupling before proceeding.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for Gla) for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform the deprotection step (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups, including the OtBu groups from the D-Gla residue.[10]
-
Filter to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Automated SPPS for Incorporating Fmoc-D-Gla(OtBu)₂-OH
This protocol outlines the general parameters for an automated peptide synthesizer. Specific programming will vary by instrument model (e.g., CEM Liberty Blue, Tribute, etc.).
General Synthesizer Setup:
-
Resin: Rink Amide resin loaded into the reaction vessel.
-
Reagents: Connect vials of Fmoc-protected amino acids, coupling reagents (HATU/DIPEA), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM).
Standard Cycle Program:
-
Fmoc Deprotection: Program the synthesizer to perform a two-stage deprotection with 20% piperidine in DMF, followed by extensive DMF washing.[11]
-
Coupling:
-
Standard Amino Acids: Program a single coupling cycle of 30-60 minutes using a 5-fold excess of Fmoc-amino acid, HATU, and DIPEA.[11]
-
Fmoc-D-Gla(OtBu)₂-OH: Program a special cycle for this residue.
-
Method: Double coupling.
-
Duration: 2 hours for each coupling.
-
Reagents: Use a 5-fold excess for each coupling.
-
Temperature: If using a microwave-assisted synthesizer, maintain a standard temperature (e.g., 75°C) to avoid potential side reactions while accelerating the coupling of the hindered residue.
-
-
-
Washing: Program thorough DMF washes after both deprotection and coupling steps to ensure complete removal of reagents and byproducts.[1]
-
Final Steps (Post-Automation):
-
Once the automated synthesis is complete, the resin is removed from the synthesizer.
-
The final N-terminal Fmoc group is typically removed by the synthesizer's program.
-
The peptide is cleaved from the resin and purified manually as described in Protocol 1 (steps 7 and 8).
-
Visualizations
Experimental and Logical Workflows
Caption: Comparative workflow for manual vs. automated SPPS.
Caption: Pros and cons of each synthesis method for Gla-peptides.
Biological Pathway
The biological significance of Gla residues lies in their ability to chelate calcium ions, inducing a conformational change in the Gla-domain that facilitates binding to negatively charged phospholipid membranes, such as those exposed on apoptotic cells.[2][12]
Caption: Ca²⁺-mediated binding of Gla-domains to cell membranes.
Conclusion
Both manual and automated SPPS are viable methods for synthesizing peptides containing the challenging Fmoc-D-Gla(OtBu)₂-OH residue. The choice of methodology should be guided by the specific goals of the project.
-
Manual synthesis offers unparalleled flexibility, making it ideal for initial exploratory work, small-scale synthesis, and troubleshooting difficult coupling steps in real-time. Its low initial cost is advantageous for laboratories with limited budgets.[1]
-
Automated synthesis is the superior choice for high-throughput production, generating peptide libraries, and ensuring high reproducibility and purity, which are critical for clinical and commercial development.[4][7] The reduction in hands-on time and optimized reagent use provide significant long-term cost and efficiency benefits, especially when working with expensive, non-canonical amino acids.[1][8]
For the successful incorporation of Fmoc-D-Gla(OtBu)₂-OH, careful optimization, including the use of potent coupling reagents and extended or double coupling protocols, is essential regardless of the method chosen.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Incorporation of Fmoc-D-Gla(OtBu)2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of several proteins, particularly those involved in blood coagulation and bone metabolism.[1] The presence of two carboxylic acid groups on the γ-carbon allows for the chelation of calcium ions, which is essential for the proper folding and activity of Gla-containing proteins.[1] The incorporation of the D-enantiomer of Gla, Fmoc-D-Gla(OtBu)2-OH, into synthetic peptides is a key strategy in drug discovery for developing novel therapeutics with enhanced stability and unique pharmacological profiles. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
This compound is a sterically hindered amino acid derivative, and its successful incorporation requires optimized coupling conditions to ensure high yields and prevent side reactions. The tert-butyl (OtBu) protecting groups on the γ-carboxyl functions are labile to strong acid, making them compatible with standard Fmoc/tBu orthogonal protection strategies.
Coupling Reagent Selection and Performance
The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like this compound. While direct comparative studies for this specific derivative are not extensively documented, data from the coupling of other hindered amino acids provide valuable insights into reagent performance. Uronium/aminium-based reagents, particularly HATU, are generally recommended for their high reactivity and ability to overcome steric hindrance.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Relative Reactivity | Recommended Use for Hindered Residues | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | Very High | First-line choice | High efficiency, fast reaction times, low racemization risk.[2] | Higher cost, potential for guanidinylation of the N-terminus if used in excess. |
| HBTU | Uronium/Aminium Salt | High | Good alternative to HATU | Widely used, cost-effective. | Less reactive than HATU, may require longer coupling times or double coupling. |
| HCTU | Uronium/Aminium Salt | Very High | Effective alternative to HATU | Similar performance to HATU, often more cost-effective. | Potential for side reactions similar to other uronium salts. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate | Good option to minimize racemization | Cost-effective, produces soluble urea byproduct, safer than HOBt. | Slower reaction rates compared to onium salts.[2] |
| PyBOP | Phosphonium Salt | High | Effective for hindered couplings | Byproducts are generally non-problematic. | Can be less reactive than HATU for highly hindered residues. |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound in manual Fmoc-based solid-phase peptide synthesis. Automated synthesizers can be programmed to follow similar steps.
Protocol 1: Standard Coupling Cycle using HATU
This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) may be necessary. Repeat step 3.
-
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Coupling using DIC/Oxyma
This protocol offers a cost-effective and safer alternative to HOBt-based reagents.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add DIPEA (6 equivalents) to the activated solution.
-
Add the final solution to the deprotected resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
-
Chain Elongation: Repeat steps 2-3 for the subsequent amino acids in the peptide sequence.
Post-Synthesis Procedures
Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Cleavage Cocktail (Standard):
-
Trifluoroacetic acid (TFA): 95%
-
Triisopropylsilane (TIS): 2.5%
-
Water: 2.5%
Procedure:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude peptide.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry.[5]
Table 2: Typical RP-HPLC Conditions for Gla-Containing Peptides
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1 mL/min (analytical) or 20 mL/min (preparative) |
| Detection | 220 nm |
Visualizations
Caption: General workflow for the solid-phase synthesis of a D-Gla containing peptide.
References
- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of Fmoc-D-Gla(OtBu)2-OH with HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the activation of the protected D-gamma-carboxyglutamic acid derivative, Fmoc-D-Gla(OtBu)2-OH, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This protocol is intended for use in solid-phase peptide synthesis (SPPS) and is crucial for the successful incorporation of this non-canonical amino acid into peptide sequences.
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid found in several proteins involved in blood coagulation and bone metabolism.[1][2] The presence of two carboxylic acid groups on the gamma-carbon allows for the chelation of calcium ions, which is essential for the biological function of these proteins.[1][2] In chemical peptide synthesis, the Fmoc-protected and side-chain-protected version, this compound, is a key building block. The tert-butyl (OtBu) esters protect the side-chain carboxyl groups and are removable under acidic conditions, compatible with standard Fmoc/tBu orthogonal protection strategies.[3][4]
The activation of the α-carboxyl group of this compound is a critical step for efficient peptide bond formation. HATU is a highly effective uronium-based coupling reagent that facilitates this activation, leading to rapid and efficient coupling with minimal racemization.[5][6][7]
Chemical Activation Mechanism
The activation of an Fmoc-amino acid with HATU proceeds in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The mechanism involves two main steps:
-
Formation of the Carboxylate Anion: The base deprotonates the carboxylic acid of the Fmoc-amino acid.
-
Active Ester Formation: The carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. This ester is more reactive than the corresponding OBt ester formed with reagents like HBTU.[5][8]
References
- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Fmoc-D-Gla(OtBu)2-OH with Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of several proteins, particularly in blood coagulation and bone metabolism. The incorporation of Gla residues into synthetic peptides, such as the conantokin family of NMDA receptor antagonists, is of significant interest in drug discovery and development.[1][2][3][4][5] The synthesis of these peptides often utilizes the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, employing building blocks like Fmoc-D-Gla(OtBu)2-OH.
The tert-butyl (tBu) esters protecting the gamma-carboxyl groups of the Gla residue are designed to be stable to the basic conditions required for the removal of the Nα-Fmoc protecting group, which is typically achieved using piperidine.[1] This orthogonality is fundamental to the successful stepwise assembly of the peptide chain. These application notes provide detailed protocols for the efficient and safe deprotection of the Fmoc group from this compound using piperidine, along with recommendations for monitoring the reaction and minimizing potential side reactions.
Data Presentation
While specific kinetic data for the deprotection of this compound is not extensively published, the deprotection is expected to proceed at a rate comparable to other sterically unhindered Fmoc-amino acids. The stability of the tert-butyl ester protecting groups under standard Fmoc deprotection conditions is generally high.
| Parameter | Condition | Observation | Reference |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard and effective for complete Fmoc removal. | [3] |
| Reaction Time | 2 x 10 minutes (two treatments) | Generally sufficient for complete deprotection. | [6] |
| OtBu Group Stability | Repeated exposure to 20% piperidine/DMF | High stability, essential for the Fmoc/tBu strategy. | [1] |
| Monitoring | UV absorbance at 301 nm | Allows for real-time monitoring of dibenzofulvene-piperidine adduct formation. | [7] |
| Analysis | RP-HPLC | To confirm complete deprotection and assess for potential side products. | [7][8] |
Experimental Protocols
Materials and Reagents
-
This compound-loaded resin
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Reagents for analytical RP-HPLC (e.g., Trifluoroacetic acid (TFA), Acetonitrile)
Protocol 1: Standard Fmoc Deprotection of this compound on Solid Support
This protocol describes a standard procedure for the removal of the Fmoc group from a resin-bound D-Gla residue.
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Pre-wash: Wash the resin with DMF (3 x resin volume) to remove any residual solvents or impurities.
-
Deprotection (First Treatment): Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature. Drain the solution.
-
Deprotection (Second Treatment): Add a fresh solution of 20% piperidine in DMF to the resin. Agitate the mixture for 10-15 minutes at room temperature. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. Follow with a wash using DCM (3-5 times) to prepare for the next coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy
The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 3 and 4), collect the drained solutions.
-
Dilute Sample: Dilute a known aliquot of the collected filtrate with a suitable solvent (e.g., DMF).
-
Measure Absorbance: Measure the absorbance of the diluted sample at 301 nm using a UV-Vis spectrophotometer. The concentration of the adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹). A stable, maximum absorbance followed by a return to baseline after washing indicates complete deprotection.
Protocol 3: Analysis of Deprotection by RP-HPLC
To confirm the complete removal of the Fmoc group and to check for the integrity of the Gla residue, a small sample of the resin can be cleaved and analyzed by RP-HPLC.
-
Resin Sampling: After the final wash step in Protocol 1, take a small sample of the resin beads (approx. 2-5 mg).
-
Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide fragment from the resin and remove the OtBu protecting groups.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Analyze the sample on a C18 reversed-phase column using a suitable gradient of water/acetonitrile containing 0.1% TFA. The chromatogram should show a single major peak corresponding to the deprotected peptide. The absence of a later-eluting peak corresponding to the Fmoc-protected peptide confirms complete deprotection.
Potential Side Reactions and Mitigation
While the deprotection of this compound is generally straightforward, researchers should be aware of potential side reactions:
-
Incomplete Deprotection: Insufficient reaction time or degraded piperidine can lead to incomplete removal of the Fmoc group, resulting in deletion sequences in the final peptide.
-
Mitigation: Ensure the use of fresh, high-quality piperidine and DMF. For sterically hindered residues adjacent to the Gla, extending the deprotection time or performing a third piperidine treatment may be necessary. Always confirm complete deprotection, for example, by a Kaiser test or HPLC analysis of a cleaved sample.
-
-
Decarboxylation of Gla: Although primarily reported under acidic or high-temperature conditions, the possibility of base-mediated decarboxylation of the gamma-carboxyglutamic acid residue should be considered, especially upon prolonged exposure to piperidine.[9][10][11][12][13]
Visualizations
Caption: Standard workflow for the deprotection of this compound on a solid support.
Caption: Decision workflow for monitoring Fmoc deprotection using UV spectroscopy.
Caption: Mechanism of Fmoc deprotection of this compound by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of γ-carboxylated tryptic peptides by collision-induced dissociation and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A method for decarboxylation of gamma-carboxyglutamic acid in proteins. Properties of the decarboxylated gamma-carboxyglutamic acid protein from calf bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decarboxylation of gamma-carboxyglutamic acid residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decarboxylation of gamma-carboxyglutamic acid residues in human prothrombin. Stoichiometry of calcium binding to gamma-carboxyglutamic acid in prothrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Note: Monitoring Fmoc-D-Gla(OtBu)2-OH Coupling Reactions in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids is a critical strategy in modern drug discovery, enabling the development of peptides with enhanced stability, potency, and novel biological activities. Fmoc-D-Gla(OtBu)2-OH, a protected form of D-γ-carboxyglutamic acid, is a key building block for synthesizing peptides involved in biological processes such as blood coagulation. The successful incorporation of this sterically hindered amino acid during Solid-Phase Peptide Synthesis (SPPS) is paramount for the synthesis of the target peptide in high purity and yield. Due to the bulky di-tert-butyl ester protecting groups, the coupling reaction of this compound can be challenging and requires careful monitoring to ensure completion. This application note provides detailed protocols and guidelines for effectively monitoring these coupling reactions using both qualitative and quantitative methods.
Challenges in Coupling this compound
The primary challenge in the coupling of this compound stems from steric hindrance. The bulky di-tert-butyl (OtBu) groups on the γ-carboxyls, combined with the Fmoc group on the α-amine, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can lead to sluggish or incomplete coupling reactions, resulting in the formation of deletion sequences, which are difficult to separate from the desired product. Therefore, robust monitoring techniques are essential to confirm the reaction's completion before proceeding to the next synthesis cycle.
Recommended Monitoring Techniques
Effective monitoring is crucial for successful synthesis. A combination of qualitative and quantitative methods is recommended to provide a comprehensive assessment of the coupling efficiency.
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay used to detect free primary amines on the resin.[1][2] A positive result (blue color) indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction. A negative result (yellow/colorless) indicates that the coupling is complete.[3][4]
Quantitative Monitoring: Reverse-Phase HPLC
For a more precise assessment, especially during process optimization or for critical syntheses, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[5][6] This technique involves cleaving a small sample of the peptide from the resin and analyzing the crude product. By comparing the peak areas of the unreacted peptide (starting material) and the newly coupled peptide (product), the reaction conversion can be quantified.[5][7]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
For challenging couplings like the incorporation of this compound, the choice of coupling reagent is critical. Uronium/aminium salt-based reagents are generally more effective than standard carbodiimides.[8][9][10]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 60 minutes | Highly reactive, excellent for hindered couplings, low racemization.[9][11] | Higher cost, potential for guanidinylation of the N-terminus if used in large excess.[8][9] |
| HBTU | Aminium/Uronium Salt | 30 - 60 minutes | Fast, efficient, and widely used.[8][12] | Slower than HATU; less effective for severely hindered couplings.[11] |
| HCTU | Aminium/Uronium Salt | 20 - 60 minutes | Similar reactivity to HATU, often more cost-effective.[8] | Can be less stable than HATU/HBTU. |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | Highly efficient, low propensity for racemization, no risk of guanidinylation.[8][13] | Byproducts can be difficult to remove. |
| DIC/OxymaPure® | Carbodiimide/Additive | 60 - 180 minutes | Cost-effective, low racemization.[8][14] | Slower reaction times, generally less effective for very difficult couplings.[12] |
Table 2: Interpretation of Monitoring Results
| Technique | Result Indicating Incomplete Coupling | Result Indicating Complete Coupling |
| Kaiser Test | Intense blue or purple color on beads and/or in solution.[2][4] | Yellow or colorless beads and solution.[4] |
| RP-HPLC | Significant peak corresponding to the retention time of the starting peptide (pre-coupling).[5] | Disappearance or significant reduction of the starting material peak and the appearance of a major new peak for the desired product.[5] |
Experimental Protocols
Protocol 1: this compound Coupling using HATU
This protocol describes a robust method for coupling the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin from the previous Fmoc deprotection step is thoroughly washed with DMF (5-7 times) and DCM (3 times) and is well-swollen in DMF.[15]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.[16]
-
Add DIPEA (6-8 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[15][16]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[16]
-
Monitoring: After the incubation period, take a small sample of the resin for monitoring (Protocol 2 or 3).
-
Washing: Once the reaction is confirmed to be complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.[16]
Protocol 2: Qualitative Monitoring with the Kaiser Test
This test should be performed after the coupling reaction to check for remaining free primary amines.
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted in 98 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (5-10 mg) from the reaction vessel.[17]
-
Place the beads into a small, clean glass test tube.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the test tube.[4]
-
Heat the test tube at 100°C for 5 minutes.[17]
-
Observe the color of the beads and the solution. An intense blue color indicates an incomplete coupling, while a yellow/colorless result signifies completion.[2]
Protocol 3: Quantitative Monitoring with RP-HPLC
This protocol provides a quantitative measure of coupling efficiency.
Procedure:
-
Sample Preparation:
-
Take a small amount of dried peptide-resin (approx. 5-10 mg).
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)).[15]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the support and remove side-chain protecting groups.[18]
-
Filter to separate the resin and precipitate the crude peptide using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
-
Chromatographic Conditions: [5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm.
-
Column Temperature: 30-40 °C.
-
-
Data Analysis:
-
Inject both a pre-coupling and a post-coupling cleaved sample.
-
Compare the chromatograms. A successful coupling is indicated by the disappearance of the pre-coupling peptide peak and the appearance of a new, later-eluting peak corresponding to the peptide with the added Gla residue.
-
Visualized Workflows and Logic
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsra.net [ijsra.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Cleavage of Peptides Containing D-γ-Carboxyglutamic Acid (D-Gla(OtBu)₂) Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of various proteins, particularly in blood coagulation and bone metabolism. The incorporation of its D-enantiomer, D-Gla, into synthetic peptides is a strategy employed to enhance proteolytic stability and modulate biological activity. In solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, the γ-carboxyl groups of Gla are commonly protected with tert-butyl (tBu) esters, forming Gla(OtBu)₂. The final cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the two tBu groups from each D-Gla residue, is a critical step that dictates the purity and yield of the final product.
This document provides detailed application notes and protocols for the efficient cleavage of peptides containing D-Gla(OtBu)₂ residues using trifluoroacetic acid (TFA)-based cocktails. It addresses the selection of appropriate scavengers to prevent side reactions and offers optimized protocols to ensure complete deprotection of this sterically hindered amino acid.
Core Principles of Cleavage for D-Gla(OtBu)₂ Peptides
The cleavage of peptides from the solid support and the removal of acid-labile protecting groups, such as the tert-butyl groups from D-Gla(OtBu)₂, are typically achieved with a strong acid, most commonly TFA.[1] The di-tert-butyl ester protection of Gla residues is labile to acidic conditions and studies have shown that under TFA treatment, the Gla residue is stable and does not undergo decarboxylation.
The primary challenge during the cleavage of peptides containing D-Gla(OtBu)₂ arises from the generation of reactive tert-butyl cations (tBu⁺) upon the removal of the OtBu groups. These carbocations are potent electrophiles that can alkylate nucleophilic residues within the peptide, such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to undesired side products.[2] The presence of two bulky tBu groups on the D-Gla residue may increase the local concentration of tBu⁺ upon cleavage, necessitating a carefully formulated cleavage cocktail with an efficient scavenger system.
Data Presentation: Comparison of Cleavage Cocktails
The choice of cleavage cocktail is critical for maximizing the yield of the desired peptide while minimizing side-product formation. The following table summarizes the composition and effectiveness of various cleavage cocktails for peptides containing sensitive and sterically hindered residues, which can serve as a guide for optimizing the cleavage of D-Gla(OtBu)₂-containing peptides. While specific quantitative data for D-Gla(OtBu)₂ is limited in published literature, the data presented for other challenging residues, such as Cys, provides valuable insights.
| Cleavage Cocktail ID | Composition (v/v/v) | Target Residues & Conditions | Observed Purity/Side Products | Reference(s) |
| CK-1 (Standard) | 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose, peptides without highly sensitive residues. | Effective for most standard peptides. May lead to side products with Trp, Met, or Cys. | [3] |
| CK-2 (Reagent K) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). | Generally provides high purity but involves toxic and malodorous reagents. | [3] |
| CK-3 | 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% DTT | Cysteine-containing peptides to prevent S-tert-butylation. | In a study on a Cys-containing peptide, this cocktail reduced S-tButylation compared to CK-1. | |
| CK-4 (Optimized for Cys) | 70% TFA / 10% Thioanisole / 10% DMS / 5% H₂O / 5% TIS / 1% DTT (initial) | Peptides highly prone to t-butylation of Cys. | A two-step cleavage with this initial cocktail followed by increased TFA concentration proved highly effective in minimizing S-tButylation of a model Cys-peptide. |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, DTT: Dithiothreitol, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide.
Experimental Protocols
Protocol 1: General Cleavage of Peptides Containing D-Gla(OtBu)₂ (without other sensitive residues)
This protocol is suitable for peptides containing D-Gla(OtBu)₂ where other highly nucleophilic residues like Trp, Met, or Cys are absent.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (CK-1): 95% TFA, 2.5% H₂O, 2.5% TIS (freshly prepared)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (CK-1) to the resin (approximately 2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The extended time is recommended to ensure complete removal of the two bulky tBu groups from the D-Gla residues.
-
Filter the cleavage solution from the resin into a clean collection tube.
-
Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Peptides Containing D-Gla(OtBu)₂ and Other Sensitive Residues (e.g., Trp, Met, Cys)
This protocol is recommended for peptides where the risk of side-chain alkylation is high due to the presence of other sensitive amino acids.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., CK-2, CK-3, or CK-4, depending on the specific sensitive residues present)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the chosen cleavage cocktail fresh. For peptides containing Cysteine, a cocktail containing DTT (like CK-3 or CK-4) is highly recommended to prevent S-alkylation.
-
Add the cleavage cocktail to the resin (approximately 2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Follow steps 4-11 from Protocol 1 for peptide filtration, precipitation, washing, and drying.
Mandatory Visualizations
Experimental Workflow for SPPS and Cleavage of D-Gla(OtBu)₂ Peptides
References
Application Notes and Protocols for the Purification of Peptides with D-gamma-Carboxyglutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers of naturally occurring L-amino acids, into peptide structures is a powerful strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer in vivo half-life. D-gamma-carboxyglutamic acid (D-Gla), a D-enantiomer of the vitamin K-dependent amino acid L-gamma-carboxyglutamic acid, presents unique characteristics for peptide design. The presence of two carboxylic acid groups in the side chain allows for calcium-dependent conformational changes and potential interactions with various biological targets.
A notable example of peptides containing Gla are conantokins, which are small neuroactive peptides from the venom of marine cone snails.[1][2] These peptides are antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[3][4] Synthetic analogs of conantokins, including those with D-amino acids, are valuable tools for studying NMDA receptor function and have potential as therapeutic agents for neurological disorders.[2]
The purification of synthetic peptides containing D-Gla presents specific challenges due to the presence of multiple acidic groups and the potential for diastereomer formation. This application note provides a comprehensive guide to the purification and characterization of these unique peptides, with a focus on reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone technique in peptide purification.[5][6]
Data Presentation
Table 1: Physicochemical Properties of a Representative D-Gla-Containing Peptide (e.g., D-Gla Conantokin Analog)
| Property | Value | Reference |
| Amino Acid Sequence | e.g., Gly-Glu-(D-Gla)-(D-Gla)-Leu-Gln-(D-Gla)-Asn-Gln-(D-Gla)-Leu-Ile-Arg-(D-Gla)-Lys-Ser-Asn-NH₂ | [7] |
| Molecular Weight (Calculated) | ~2264 Da | [7] |
| Number of Residues | 17 | [7] |
| Post-translational Modifications | 5 D-gamma-carboxyglutamate (D-Gla) residues, C-terminal amidation | [7] |
| Structure | Linear peptide, forms α-helix in the presence of divalent cations | [2] |
Table 2: Expected Outcomes for a Typical Purification of a D-Gla-Containing Peptide
| Parameter | Typical Value | Notes |
| Crude Peptide Purity (post-synthesis) | 40-60% | Highly dependent on the efficiency of solid-phase peptide synthesis (SPPS). |
| Final Peptide Purity (post-RP-HPLC) | >95% | Achievable with an optimized multi-step RP-HPLC strategy. |
| Overall Yield (post-purification) | 5-20% | Varies based on the number of purification steps and handling losses. |
| Diastereomeric Purity | >98% | Assessed by chiral HPLC or high-resolution analytical RP-HPLC. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a D-Gla-Containing Peptide
This protocol provides a general guideline for the manual synthesis of a peptide containing D-Gla using Fmoc/tBu chemistry.[8][9][10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Gla(OtBu)₂-OH (tert-butyl protected D-gamma-carboxyglutamic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (or Fmoc-D-Gla(OtBu)₂-OH) (3-5 equivalents) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collection and Drying: Centrifuge the suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether twice and dry the peptide under vacuum.
II. Purification of a D-Gla-Containing Peptide by Reversed-Phase HPLC
This protocol outlines a two-step RP-HPLC purification strategy for a crude synthetic D-Gla-containing peptide. Due to the high acidity of the peptide, a careful selection of mobile phases and gradients is crucial for successful purification.[1][12]
Materials:
-
Crude D-Gla-containing peptide
-
Preparative and analytical RP-HPLC system with UV detection
-
C18 reversed-phase columns (preparative and analytical, wide-pore, e.g., 300 Å)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in 90% acetonitrile/10% water
-
Lyophilizer
Procedure:
Step 1: Initial Purification (Broad Gradient)
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. Centrifuge to remove any insoluble material.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Peptide Loading: Load the dissolved crude peptide onto the column.
-
Elution Gradient: Elute the peptide using a broad linear gradient, for example, 5% to 65% Mobile Phase B over 60 minutes.
-
Fraction Collection: Monitor the chromatogram at 214 nm and 280 nm. Collect fractions across the main peak and surrounding impurities.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a similar, but faster, gradient.
-
Pooling: Pool the fractions containing the target peptide with a purity of >80-90%.
Step 2: Final Polishing (Shallow Gradient)
-
Sample Preparation: Lyophilize the pooled fractions from the first purification step. Re-dissolve the peptide in a minimal volume of Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative or a semi-preparative C18 column with the starting conditions of the shallow gradient.
-
Elution Gradient: Apply a shallow gradient centered around the elution point of the peptide determined in the first step (e.g., a 10-20% change in Mobile Phase B over 30-60 minutes). This will help to separate closely eluting impurities and potential diastereomers.
-
Fraction Collection: Collect narrow fractions across the main peak.
-
Purity Analysis: Analyze the purity of each fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white, fluffy powder.
III. Characterization of the Purified D-Gla-Containing Peptide
1. Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[13][14][15] The observed mass should match the calculated theoretical mass of the D-Gla-containing peptide.
2. Analytical RP-HPLC:
-
Assess the final purity of the peptide by analytical RP-HPLC using a standardized method. A single, sharp peak should be observed, and the purity is typically calculated from the peak area at 214 nm.
3. Chiral Amino Acid Analysis:
-
To confirm the presence and stereochemical integrity of the D-Gla residues, perform chiral amino acid analysis. This involves hydrolyzing the peptide and derivatizing the resulting amino acids with a chiral reagent, followed by separation and quantification using HPLC or GC.[16]
Mandatory Visualization
Caption: Experimental workflow for the synthesis, purification, and characterization of D-Gla peptides.
Caption: NMDA receptor signaling pathway and the antagonistic action of D-Gla peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic analogues of conantokin-G: NMDA antagonists acting through a novel polyamine-coupled site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. usbio.net [usbio.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. protocols.io [protocols.io]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Separation of peptides and amino acids by ion-exchange chromatography of their copper complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometric peptide mapping analysis and structural characterization of dihydrodiol dehydrogenase isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of D- and L-amino acids by ion exchange column chromatography in the form of alanyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Multiple Fmoc-D-Gla(OtBu)2-OH Residues in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification. The synthesis of peptides containing multiple Gla residues presents unique challenges in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the successful incorporation of multiple Fmoc-D-Gla(OtBu)₂-OH residues, a commonly used building block for introducing D-Gla into peptide sequences. The use of the D-enantiomer can enhance peptide stability against enzymatic degradation.
The protocols outlined below address the key challenges associated with the synthesis of poly-Gla peptides, including steric hindrance during coupling, potential for peptide aggregation, and the need for optimized deprotection strategies.
Challenges in Synthesizing Peptides with Multiple Gla Residues
The incorporation of multiple Fmoc-D-Gla(OtBu)₂-OH residues can be challenging due to several factors:
-
Steric Hindrance: The bulky di-tert-butyl ester protecting groups on the γ-carboxyl groups can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.
-
Peptide Aggregation: Sequences rich in Gla residues, particularly when flanked by hydrophobic amino acids, can be prone to aggregation on the solid support. This can block reactive sites and lead to truncated or deletion sequences.
-
Incomplete Deprotection: The presence of multiple bulky OtBu groups can sometimes lead to incomplete removal during the final cleavage and deprotection step, resulting in heterogeneous final products.
-
Side Reactions: Although less common with the robust OtBu protecting groups, side reactions such as glutarimide formation can occur under certain conditions, particularly with adjacent glycine residues.
Experimental Protocols
Resin Selection and Loading
The choice of resin is critical for the successful synthesis of poly-Gla peptides. A low-loading resin is recommended to minimize inter-chain aggregation.
-
Recommended Resins: Rink Amide resin (for C-terminal amides) or a pre-loaded Wang or 2-Chlorotrityl chloride resin (for C-terminal acids) with a low substitution level (e.g., 0.2 - 0.4 mmol/g).
-
Procedure for First Amino Acid Loading (if not pre-loaded):
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
For Wang resin, activate the first Fmoc-amino acid (3 eq.) with DIC (1.5 eq.) and DMAP (0.1 eq.) in DCM/DMF and couple to the resin for 4-12 hours.
-
For 2-Chlorotrityl chloride resin, dissolve the first Fmoc-amino acid (1.5 eq.) in DCM and add DIPEA (2.0 eq.). Add this solution to the resin and shake for 1-2 hours.
-
Cap any unreacted hydroxyl or chloro groups using a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Fmoc-D-Gla(OtBu)₂-OH Coupling Protocol
Due to the steric hindrance of Fmoc-D-Gla(OtBu)₂-OH, optimized coupling conditions are essential. A double coupling strategy is highly recommended for each Gla residue incorporation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-D-Gla(OtBu)₂-OH (4 equivalents relative to resin loading)
-
Coupling reagent: HCTU or HATU (3.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Treat again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-D-Gla(OtBu)₂-OH and HCTU/HATU in DMF.
-
Add DIPEA to the solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction vessel and wash the resin with DMF (3x).
-
-
Second Coupling (Double Coupling):
-
Repeat the coupling procedure (Step 2) with a fresh solution of activated Fmoc-D-Gla(OtBu)₂-OH.
-
Agitate the reaction mixture for another 1-2 hours.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Monitoring Coupling Efficiency:
-
Perform a Kaiser test after the second coupling. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a third coupling may be necessary.
-
Strategies to Mitigate Peptide Aggregation
For sequences prone to aggregation, the following strategies can be employed:
-
Solvent Choice: Use NMP instead of or in combination with DMF, as it has better-solvating properties.
-
Elevated Temperature: Perform the coupling reactions at an elevated temperature (e.g., 40-50°C) to disrupt secondary structures. Microwave-assisted peptide synthesis can also be beneficial.
-
Chaotropic Agents: Incorporate a chaotropic salt like LiCl (0.5 M) in the DMF during coupling and washing steps to disrupt hydrogen bonding.
Final Cleavage and Deprotection
A standard TFA cleavage cocktail is used to cleave the peptide from the resin and remove the OtBu protecting groups.
Cleavage Cocktail:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation
The following tables provide a summary of recommended reaction conditions and a troubleshooting guide for the synthesis of poly-Gla peptides.
Table 1: Recommended Reaction Conditions for Fmoc-D-Gla(OtBu)₂-OH Incorporation
| Parameter | Recommended Condition | Rationale |
| Resin | Low-loading Rink Amide, Wang, or 2-ClTrt (0.2-0.4 mmol/g) | Minimizes peptide aggregation. |
| Amino Acid Excess | 4 equivalents | Drives the coupling reaction to completion. |
| Coupling Reagent | HCTU or HATU (3.9 equivalents) | Highly efficient for sterically hindered amino acids. |
| Base | DIPEA (8 equivalents) | Provides the necessary basicity for activation. |
| Solvent | DMF or NMP | NMP is preferred for aggregation-prone sequences. |
| Coupling Time | 1-2 hours per coupling | Allows sufficient time for the reaction. |
| Coupling Strategy | Double Coupling | Ensures high coupling efficiency for the bulky residue. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% Water | Standard for cleavage and OtBu deprotection. |
| Cleavage Time | 2-4 hours | Ensures complete removal of multiple OtBu groups. |
Table 2: Troubleshooting Guide for Poly-Gla Peptide Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of Fmoc-D-Gla(OtBu)₂-OH- Peptide aggregation | - Perform a third coupling.- Switch to a stronger coupling reagent (if not already using HATU/HCTU).- Increase coupling temperature to 40-50°C.- Use NMP as the solvent. |
| Low Yield of Final Peptide | - Incomplete coupling at multiple steps- Peptide aggregation leading to truncated sequences | - Implement the double coupling strategy for all Gla residues.- Incorporate aggregation-disrupting strategies (NMP, elevated temperature, chaotropic salts).- Use a lower loading resin. |
| Presence of Deletion Sequences | - Incomplete Fmoc deprotection- Incomplete coupling | - Extend Fmoc deprotection time (e.g., 2 x 10 min with 20% piperidine/DMF).- Ensure complete coupling using the double coupling method and monitoring with the Kaiser test. |
| Incomplete Deprotection of OtBu Groups | - Insufficient cleavage time | - Increase the cleavage time to 4 hours. |
Visualizations
Experimental Workflow for Incorporating a Single Fmoc-D-Gla(OtBu)₂-OH Residue
Caption: Workflow for the double coupling of Fmoc-D-Gla(OtBu)₂-OH.
Decision Tree for Troubleshooting Poly-Gla Peptide Synthesis
Caption: Troubleshooting decision tree for poly-Gla peptide synthesis.
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-D-Gla(OtBu)2-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of cyclic peptides incorporating the non-proteinogenic amino acid Fmoc-D-Gla(OtBu)₂-OH. The protocols outlined below are based on established principles of Fmoc-based solid-phase peptide synthesis (SPPS) and subsequent cyclization strategies. While specific quantitative data for Fmoc-D-Gla(OtBu)₂-OH is limited in publicly available literature, the provided methodologies are derived from best practices with analogous amino acids, such as Fmoc-D-Glu(OtBu)-OH.
Introduction
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological function of several proteins involved in blood coagulation and bone metabolism. The incorporation of Gla residues into synthetic peptides can enhance their calcium-binding properties and conformational stability. Cyclic peptides, in turn, offer advantages over their linear counterparts, including increased proteolytic resistance, enhanced receptor affinity, and improved bioavailability.
This document details the use of Fmoc-D-Gla(OtBu)₂-OH in the Fmoc/tBu orthogonal protection strategy for the synthesis of Gla-containing cyclic peptides. The tert-butyl (OtBu) protecting groups on the γ-carboxyl functions of the Gla side chain are stable to the basic conditions used for Fmoc group removal but are readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and cleavage step.
Physicochemical Properties of Fmoc-D-Gla(OtBu)₂-OH
A summary of the typical physicochemical properties of Fmoc-D-Gla(OtBu)₂-OH is presented in Table 1. Researchers should always refer to the certificate of analysis provided by the supplier for specific batch data.
| Property | Typical Specification |
| Appearance | White to off-white powder |
| Molecular Weight | ~597.6 g/mol |
| Purity (HPLC) | ≥98.0% |
| Storage | 2-8°C, desiccated |
Experimental Protocols
Protocol 1: Linear Peptide Synthesis using Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a linear peptide containing a D-Gla residue on a Rink Amide resin, which will yield a C-terminal amide upon cleavage. The protocol can be adapted for automated peptide synthesizers.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-D-Gla(OtBu)₂-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF, v/v)
-
Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).
-
-
Amino Acid Coupling (Incorporation of Fmoc-D-Gla(OtBu)₂-OH):
-
In a separate vessel, dissolve Fmoc-D-Gla(OtBu)₂-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test results in a yellow/colorless solution). If the test is positive, continue coupling for another hour or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the formation of a lactam bridge between the side chain of the incorporated D-Gla residue and a basic amino acid (e.g., Lys) with an orthogonally protected side chain (e.g., Fmoc-Lys(Mtt)-OH).
Materials:
-
Peptide-resin from Protocol 1 with orthogonally protected amino acids for cyclization
-
DCM
-
Trifluoroacetic acid (TFA) solution (1-2% in DCM, v/v) with scavengers (e.g., 2.5% TIS)
-
DMF
-
DIEA solution (10% in DMF, v/v)
-
Cyclization coupling reagent (e.g., HATU, PyBOP)
-
DIEA
Procedure:
-
Selective Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with DCM (5 x 1 min).
-
Treat the resin with a 1-2% TFA solution in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color from the Mtt cation is no longer observed.
-
Wash the resin with DCM (5 x 1 min).
-
-
Neutralization: Wash the resin with 10% DIEA in DMF (3 x 2 min) to neutralize the resin, followed by washing with DMF (5 x 1 min).
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add the cyclization coupling reagent (e.g., HATU or PyBOP, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Protocol 3: Solution-Phase Head-to-Tail Cyclization
This protocol is for the cyclization of a linear peptide to form a head-to-tail cyclic peptide in solution. This requires the synthesis of the linear peptide on a resin that allows for cleavage of the fully protected peptide (e.g., 2-chlorotrityl chloride resin).
Materials:
-
Fully protected linear peptide
-
High-purity DMF
-
Cyclization coupling reagent (e.g., HATU, PyBOP)
-
DIEA
-
Reverse-phase HPLC for purification
Procedure:
-
Cleavage of Protected Peptide: Cleave the fully protected linear peptide from the resin using a mild cleavage cocktail appropriate for the resin (e.g., acetic acid/trifluoroethanol/DCM for 2-chlorotrityl resin).
-
Purification of Linear Peptide: Purify the crude protected linear peptide by reverse-phase HPLC.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Add the coupling reagent (e.g., HATU or PyBOP, 1.5-2 equivalents) and DIEA (3-4 equivalents).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Proceed with the final deprotection and cleavage of the side-chain protecting groups (Protocol 4).
-
Protocol 4: Final Cleavage and Deprotection
This protocol removes all remaining side-chain protecting groups (including the OtBu groups from the D-Gla residue) and cleaves the peptide from the resin.
Materials:
-
Cyclized peptide-resin (from Protocol 2) or crude cyclized peptide from solution-phase (after solvent removal)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O (v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin or crude peptide.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude cyclic peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
-
Data Presentation
The efficiency of coupling and cyclization can be influenced by the peptide sequence, resin, and choice of reagents. While specific data for Fmoc-D-Gla(OtBu)₂-OH is not extensively published, Table 2 provides a general comparison of common coupling reagents for SPPS, and Table 3 outlines expected outcomes for on-resin versus solution-phase cyclization.
Table 2: Comparative Performance of Common Coupling Reagents for SPPS
| Coupling Reagent | Class | Relative Reactivity | Potential Side Reactions |
| HATU/HBTU | Uronium/Aminium Salt | Very High | Guanidinylation of the free N-terminus, racemization |
| PyBOP | Phosphonium Salt | High | Lower risk of guanidinylation |
| DIC/Oxyma | Carbodiimide | Moderate to High | Formation of insoluble diisopropylurea (DIU) byproduct |
Table 3: Comparison of On-Resin vs. Solution-Phase Cyclization
| Parameter | On-Resin Cyclization | Solution-Phase Cyclization |
| Peptide Concentration | High (pseudo-dilution effect) | Low (requires high dilution to prevent oligomerization) |
| Intermolecular Reactions | Minimized | Risk of dimerization and oligomerization is higher |
| Purification Steps | Fewer (purification of final cyclic peptide only) | Requires purification of both linear and cyclic peptides |
| Overall Yield | Often comparable to or higher than solution-phase | Can be lower due to multiple purification steps |
| Applicability | Side-chain to side-chain, side-chain to terminus | Head-to-tail, side-chain to side-chain, etc. |
Potential Side Reactions and Mitigation
-
Racemization: The risk of racemization during the coupling of Fmoc-D-Gla(OtBu)₂-OH is expected to be low with standard urethane-protected amino acids. However, using additives like Oxyma or HOBt with carbodiimide coupling can further suppress this side reaction.
-
Decarboxylation of Gla: The γ-dicarboxylic acid moiety of Gla can be susceptible to decarboxylation under harsh acidic or basic conditions. Standard Fmoc-SPPS conditions are generally mild enough to prevent this. During the final TFA cleavage, keeping the reaction time to the minimum necessary for complete deprotection is advisable.
-
Aspartimide Formation Analogue: Similar to aspartic acid, the Gla residue, particularly when followed by a small amino acid like glycine, could potentially undergo a base-catalyzed cyclization to form a succinimide-like intermediate during Fmoc deprotection. The use of bulky protecting groups and optimized deprotection conditions can minimize this.
-
Incomplete Coupling: Due to the steric bulk of the two OtBu groups, the coupling of Fmoc-D-Gla(OtBu)₂-OH may be slower than for other amino acids. It is crucial to monitor the coupling reaction closely (e.g., with a Kaiser test) and perform a double coupling if necessary.
Visualizations
Application Notes and Protocols: Fmoc-D-Gla(OtBu)2-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Gla(OtBu)2-OH is a protected form of D-γ-carboxyglutamic acid, a non-standard amino acid crucial for the biological function of several proteins, particularly those involved in blood coagulation. The incorporation of D-amino acids into peptide-based drug candidates is a key strategy to enhance their proteolytic stability, thereby improving their pharmacokinetic profiles. These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics.
The γ-carboxyglutamic acid (Gla) residues are post-translationally modified glutamic acid residues that confer calcium-binding properties to proteins.[1] This calcium-binding ability is essential for the proper folding and function of Gla-containing proteins, often referred to as Gla-domains.[2] In drug discovery, the synthesis of peptides containing D-Gla residues allows for the development of more robust therapeutic peptides that can mimic or inhibit the actions of these native proteins.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 111662-65-8 | [3] |
| Molecular Formula | C29H35NO8 | [3] |
| Molecular Weight | 525.6 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Storage | 2-8°C | [5] |
Applications in Drug Discovery and Development
The unique characteristics of D-Gla make this compound a valuable building block in several areas of drug discovery:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases compared to their L-amino acid counterparts.[6] This increased stability leads to a longer in vivo half-life, a critical attribute for therapeutic peptides.
-
Modulation of Blood Coagulation: Gla residues are essential for the calcium-dependent activity of blood coagulation factors.[1] Synthetic peptides containing D-Gla can be designed to either mimic the pro-coagulant effects or act as antagonists for anticoagulant therapies.
-
Neuroactive Peptides: Conantokins, a class of peptides found in the venom of cone snails, contain multiple Gla residues and act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7][8] The synthesis of D-Gla-containing conantokin analogs allows for the investigation of structure-activity relationships and the development of potential neuroprotective agents.[7]
-
Drug Delivery Platforms: The incorporation of D-peptides can be used to create novel drug delivery systems, such as self-assembling hydrogels for the sustained release of therapeutic agents.[9]
Quantitative Data
Calcium Binding Affinity
The defining characteristic of Gla residues is their ability to bind calcium ions. This interaction is often cooperative, with multiple Gla residues contributing to a high-affinity binding site.
| Peptide | Description | Dissociation Constant (Kd) for Ca2+ | Reference |
| Single L-Gla residue peptide | Contains one L-γ-carboxyglutamic acid | ~15 mM | [10] |
| Double L-Gla residue peptide | Contains two L-γ-carboxyglutamic acid residues | ~0.6 mM (25-fold increased affinity) | [10] |
| Conantokin-G (L-Gla) | 17-residue peptide with 5 L-Gla residues | Complex binding, multiple sites | [7] |
| D-Conantokin-G (D-Gla) | 17-residue peptide with all D-amino acids | Nearly identical to L-conantokin-G | [7] |
Proteolytic Stability of D-Amino Acid Containing Peptides
| Peptide Sequence | Substitution | % Intact Peptide after 24h in Human Serum |
| TPTPTGTQTPT | All L-amino acids | < 5% |
| tPTPTGTQTPT | D-Thr at position 1 | ~ 20% |
| tpTPTGTQTPT | D-Thr, D-Pro at positions 1, 2 | ~ 50% |
| tpTPTGTQtpt | D-Thr, D-Pro at 1, 2 and D-Thr, D-Pro, D-Thr at 9, 10, 11 | > 95% |
(Data adapted from Tugyi et al. and is approximate based on graphical representation in the source.)[11]
Experimental Protocols
Protocol 1: Incorporation of this compound using Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of a single this compound residue into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU or HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Due to the steric bulk of this compound, a longer coupling time or a double coupling may be necessary. Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Analytical Characterization of D-Gla Containing Peptides
1. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide and verify the incorporation of the D-Gla residue.
-
Method: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed mass should correspond to the calculated mass of the peptide containing the D-Gla residue. High-resolution mass spectrometry can provide further confirmation of the elemental composition.[4][12]
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the synthesized peptide.
-
Method: Reverse-phase HPLC (RP-HPLC) is the most common method. A gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., 0.1% TFA), is used to elute the peptide from a C18 column. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.[12]
3. Amino Acid Analysis (AAA):
-
Purpose: To determine the amino acid composition of the peptide and confirm the presence of the Gla residue.
-
Method: The peptide is hydrolyzed to its constituent amino acids, which are then derivatized and quantified by chromatography. Specialized hydrolysis and derivatization conditions may be required to detect and quantify Gla.
4. Circular Dichroism (CD) Spectroscopy:
-
Purpose: To investigate the secondary structure of the peptide and the conformational changes induced by calcium binding.
-
Method: CD spectra are recorded in the far-UV region (190-250 nm) in the absence and presence of varying concentrations of calcium ions. A change in the CD signal, for example, an increase in alpha-helicity, upon the addition of calcium is indicative of a conformational change associated with calcium binding.[7]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Gla residues mediate calcium-dependent peptide folding.
Caption: Orthogonal protection strategy in Fmoc-SPPS.
References
- 1. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and CTL activity of N-terminal glutamic acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. benchchem.com [benchchem.com]
- 6. Calcium binding properties of synthetic gamma-carboxyglutamic acid-containing marine cone snail "sleeper" peptides, conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-peptide hydrogels as a long-acting multipurpose drug delivery platform for combined contraception and HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
Fmoc-D-Gla(OtBu)2-OH: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Fmoc-D-Gla(OtBu)2-OH is a critical building block for the synthesis of peptides and peptidomimetics containing D-gamma-carboxyglutamic acid (D-Gla). This unnatural amino acid derivative is particularly valuable in the development of novel therapeutics due to the unique properties conferred by the Gla residue, which are essential for various biological functions, most notably in the blood coagulation cascade.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of specialty chemicals and amino acid derivatives. While pricing is often subject to quotation and purchase volume, researchers can source this product from the following companies:
| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |
| Santa Cruz Biotechnology | 111662-65-8 | C29H35NO8 | Research Grade | A specialty product for proteomics research.[1] |
| Cusabio | 111662-65-8 | C29H35NO8 | >95% | Provided as a lyophilized powder.[2][3] |
| Sigma-Aldrich (Novabiochem) | 111662-65-8 | C29H35NO8 | Research Grade | A building block for introducing γ-carboxyglutamic acid. |
| 2A Biotech | 111662-65-8 | C29H35NO8 | >98% | |
| P3 BioSystems | 111662-64-7 (L-form) | C29H35NO8 | Research Grade | Supplier of unusual amino acids.[4] |
| ChemPep | 111662-64-7 (L-form) | C29H35NO8 | Research Grade | |
| ChemicalBook | 111662-65-8 | C29H35NO8 | >99% | Connects buyers with various manufacturers.[5] |
Note: Pricing information is typically available upon request from the suppliers' websites. It is recommended to contact suppliers directly for the most up-to-date pricing and availability.
Application Notes
This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce D-gamma-carboxyglutamic acid residues into a peptide sequence. The presence of the Fmoc protecting group on the alpha-amino group allows for its use in standard Fmoc-based SPPS protocols, while the tert-butyl (OtBu) groups protect the gamma-carboxyl groups of the Gla residue, preventing unwanted side reactions during peptide assembly.
Key Applications:
-
Drug Development: The incorporation of D-Gla can enhance the proteolytic stability of peptides, a crucial factor in drug design. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.
-
Blood Coagulation Research: Gamma-carboxyglutamic acid is essential for the calcium-binding properties of several blood coagulation factors, including prothrombin, Factor VII, Factor IX, and Factor X.[6][7] Synthesizing peptides with D-Gla allows researchers to study the structure-activity relationships of these factors and develop novel anticoagulants or procoagulants.
-
Bone and Tissue Research: Gla is also found in proteins involved in bone metabolism, such as osteocalcin.[6] Synthetic peptides containing D-Gla can be used to investigate the role of these proteins in calcification and other physiological processes.
-
Proteomics Research: As a specialty amino acid, this compound is a valuable tool for creating peptide standards and probes for proteomics studies.[1]
The di-tert-butyl ester protection of the gamma-carboxy group is advantageous as it is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.
Experimental Protocols
The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activator such as OxymaPure or HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform one last Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu groups from the D-Gla residue.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Below are diagrams illustrating key processes and concepts related to the use of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. Gamma-carboxyglutamic acid | biochemistry | Britannica [britannica.com]
- 5. This compound | 111662-65-8 [chemicalbook.com]
- 6. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-D-Gla(OtBu)2-OH Coupling
Welcome to the technical support center for troubleshooting the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Gla(OtBu)2-OH. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted guidance on overcoming common challenges, particularly incomplete coupling, associated with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The primary challenge in coupling this compound stems from its significant steric hindrance. The presence of two tert-butyl (OtBu) protecting groups on the gamma-carboxyglutamic acid side chain creates a bulky structure that can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[1][2] This can lead to slower reaction kinetics and incomplete coupling reactions.
Q2: My Kaiser test is positive after a standard coupling protocol for this compound. What are the likely causes?
A positive Kaiser test (indicated by a blue or purple color on the resin beads) signals the presence of unreacted primary amines, confirming an incomplete coupling reaction.[1][3] Several factors could contribute to this issue when coupling this compound:
-
Steric Hindrance: As mentioned, the bulky nature of the protected side chain is a major contributor to difficult couplings.[1][2]
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.
-
Peptide Aggregation: The growing peptide chain may aggregate or form secondary structures on the resin, making the N-terminal amine inaccessible.[4]
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the diffusion of reagents to the reactive sites.[5]
-
Insufficient Reaction Time: Standard coupling times may not be sufficient for this sterically demanding amino acid.
Q3: What is the first step I should take to address an incomplete coupling of this compound?
The most straightforward initial approach is to perform a double coupling .[3][6] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion.
Q4: If double coupling is unsuccessful, what other strategies can I employ?
If a positive Kaiser test persists after double coupling, a more systematic approach is required. Consider the following troubleshooting strategies:
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids.[2][7]
-
Increase Reaction Time and Temperature: Extending the coupling time or cautiously increasing the temperature can help overcome the kinetic barrier.[2][3]
-
Improve Resin Swelling: Ensure the resin is adequately swollen by choosing an appropriate solvent.[5]
-
Address Peptide Aggregation: For sequences prone to aggregation, consider using chaotropic agents or switching to a different solvent system.[4]
-
Capping: If subsequent attempts to complete the coupling fail, it may be necessary to "cap" the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete this compound coupling.
Caption: A step-by-step guide for troubleshooting incomplete coupling.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative performance of common coupling reagents for difficult couplings.
| Coupling Reagent System | Relative Reactivity | Recommended Use for Hindered Amino Acids | Key Advantages | Potential Drawbacks |
| HATU/DIPEA | Very High | First-line choice for difficult couplings. | High efficiency, fast reaction times, and effective for sterically hindered residues.[9] | High cost, potential for guanidinylation side reaction if used in excess.[9] |
| HCTU/DIPEA | Very High | A more cost-effective alternative to HATU. | Similar performance to HATU at a lower cost.[9] | Potential for side reactions similar to other uronium salts. |
| PyAOP/DIPEA | Very High | Highly recommended for sterically demanding couplings. | Excellent for hindered amino acids with low racemization. | High cost. |
| DIC/Oxyma | Moderate | A good option to minimize racemization.[9] | Generally provides low levels of racemization.[9] | Lower reactivity may require longer coupling times or double coupling.[9] |
| DIC/HOBt | Moderate | Standard, but may be less effective for this amino acid. | Cost-effective. | Can be less efficient for sterically hindered residues; HOBt has safety concerns. |
Experimental Protocols
Protocol 1: Double Coupling Procedure
This protocol should be initiated following a positive Kaiser test after the initial coupling of this compound.
-
Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3-5 times) to remove all soluble reagents and byproducts.[3]
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents of the amino acid and coupling reagents as in the first attempt.
-
Second Coupling: Add the freshly activated this compound solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to assess the completeness of the second coupling. If the test is negative (yellow beads), proceed with the synthesis. If it remains positive, consider the more advanced troubleshooting steps outlined above.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended when standard coupling methods fail, or as a first-line approach for sequences known to be difficult.
-
Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[8]
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.[8]
-
Incubation: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.[8]
-
Monitoring: Perform a Kaiser test to check for reaction completion.[8]
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Kaiser Test for Free Primary Amines
This qualitative test is essential for monitoring the completion of coupling reactions.[8]
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).
-
Ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).
-
Phenol in ethanol (e.g., 80 g phenol in 20 mL ethanol).
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[3]
-
Observation:
Signaling Pathways and Experimental Workflows
The following diagram illustrates the key steps in a single coupling cycle of this compound in SPPS.
Caption: Workflow for a single coupling cycle in SPPS.
References
Technical Support Center: Overcoming Steric Hindrance with Fmoc-D-Gla(otbu)2-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Gla(otbu)2-OH in solid-phase peptide synthesis (SPPS). The bulky nature of this gamma-carboxyglutamic acid derivative, with its two tert-butyl protecting groups, can present significant steric hindrance, leading to challenges in peptide coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of a sterically hindered coupling reaction with this compound?
A1: The most common signs of an incomplete or difficult coupling reaction include:
-
Positive Colorimetric Test: A positive result from a Kaiser test (blue beads) or a Bromophenol Blue test (blue/green beads) after the coupling step indicates the presence of unreacted free primary amines on the resin.[1]
-
Low Final Yield: The overall yield of the purified peptide is significantly lower than anticipated.[2]
-
Deletion Sequences: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to a peptide sequence missing the D-Gla residue. This occurs when the coupling of this compound fails, and the subsequent amino acid is coupled instead.[3]
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, especially in hydrophobic sequences, physically blocking the reactive sites.[3]
Q2: Which coupling reagents are most effective for overcoming the steric hindrance of this compound?
A2: Standard carbodiimide reagents like DCC and DIC may not be potent enough for sterically demanding couplings.[4] It is recommended to use more powerful in-situ activating reagents.[4] Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4][5][6] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][7]
Q3: Can the choice of solvent impact the coupling efficiency of this compound?
A3: Yes, the solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling.[4] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[4] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]
Q4: Are there any specific side reactions to be aware of when working with this compound?
A4: Besides incomplete coupling, two potential side reactions are of concern:
-
Racemization: The chiral integrity of the D-glutamic acid derivative can be compromised under basic conditions or with prolonged activation times, leading to the formation of the L-enantiomer.[5][8] The use of additives like OxymaPure or HOAt can help minimize racemization.[1]
-
Glutarimide Formation: Although less common than aspartimide formation with aspartic acid residues, intramolecular cyclization of a glutamic acid residue can occur, especially in certain sequences. This side reaction is sequence-dependent and can be inhibited by incorporating a sterically hindered amino acid adjacent to the Gla residue.[9][10]
Q5: How can I confirm that the incomplete coupling is the root cause of low yield or deletion sequences?
A5: To definitively identify incomplete coupling, you can perform a test cleavage of a small amount of resin after the problematic coupling step. Analyzing the cleaved products by LC-MS will reveal the presence of the truncated peptide, confirming that the subsequent amino acid was not successfully coupled.
Troubleshooting Guide
Problem: Positive Kaiser Test After Coupling with this compound
This indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction.
Caption: Troubleshooting workflow for a positive Kaiser test.
Solutions:
-
Double Coupling: This is the most immediate and straightforward solution. After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.[4]
-
Change Coupling Reagent: If double coupling is ineffective, switch to a more potent activating reagent.
Reagent Class Examples Reactivity Notes Carbodiimide DIC/HOBt Moderate Often requires longer reaction times or double coupling for hindered amino acids.[2] Uronium/Aminium HATU, HBTU, HCTU, COMU High Generally more effective for sterically hindered amino acids.[1] HATU is often recommended for its rapid reaction rates and ability to minimize racemization.[3] Phosphonium PyBOP, PyAOP High Excellent choices for difficult couplings.[1] Acyl Fluoride Forming TFFH Very High Highly effective for extremely hindered couplings.[4][6] -
Optimize Reaction Conditions:
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1]
-
Increase Temperature: Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[4]
-
Improve Solvation: Switch from DMF to NMP or use a solvent mixture like DCM/DMF/NMP to enhance resin swelling and reduce peptide aggregation.[4]
-
-
Address Peptide Aggregation:
-
Chaotropic Salts: Add a chaotropic salt like LiCl (at a concentration of 0.5 M) to the coupling mixture to disrupt secondary structures.[3]
-
Structure-Disrupting Elements: If the peptide sequence is known to be difficult, consider incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids in the sequence prior to the challenging coupling.[1]
-
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Incorporating this compound
This protocol outlines a single coupling cycle using a standard activating agent.
Caption: Standard SPPS cycle for this compound incorporation.
Methodology:
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove residual piperidine and dibenzofulvene adducts.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the mixture to pre-activate for 1-5 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, consider a second coupling (double coupling).
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Double Coupling of this compound using HATU
This protocol is recommended for difficult couplings where a single coupling may be insufficient.
Methodology:
-
First Coupling:
-
Follow steps 1-5 from Protocol 1.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 4 of Protocol 1.
-
Add the fresh solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Preventing Peptide Aggregation with D-Gla(otbu)₂
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing peptide aggregation using the novel gamma-carboxyglutamic acid derivative, D-Gla(otbu)₂.
Troubleshooting Guides
Peptide aggregation during solid-phase peptide synthesis (SPPS) or after purification can significantly impact yield, purity, and biological activity. Below is a guide to common issues and recommended solutions when working with peptides, particularly those prone to aggregation and those incorporating D-Gla(otbu)₂.
Table 1: Troubleshooting Common Issues in Peptide Synthesis and Handling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield and purity during SPPS | On-resin aggregation: Growing peptide chains self-associate via hydrogen bonds, hindering reagent access.[1] This is common with hydrophobic sequences.[1] | Incorporate D-Gla(otbu)₂: The bulky di-tert-butyl ester groups on D-Gla(otbu)₂ are hypothesized to create steric hindrance, disrupting the secondary structures that lead to aggregation. Optimize synthesis conditions: - Use a low-loading resin to increase the distance between peptide chains.[2] - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO.[1][2] - Perform couplings at an elevated temperature.[1] - Utilize microwave-assisted synthesis to reduce aggregation.[3] |
| Incomplete or slow Fmoc deprotection/coupling | Severe on-resin aggregation: The resin may shrink or fail to swell properly, physically blocking the reaction.[1] | Introduce D-Gla(otbu)₂ strategically: Place D-Gla(otbu)₂ every 6-7 residues within a known aggregation-prone sequence to break up problematic secondary structures.[1] Use chaotropic agents: Wash the resin with a solution of a chaotropic salt like NaClO₄ or LiCl before coupling to disrupt hydrogen bonds.[1][2] Ensure it is thoroughly washed away before adding the next amino acid.[2] Sonication: Gently sonicate the reaction vessel to mechanically break up clumped resin.[1][2] |
| Purified peptide precipitates or forms a gel in solution | Post-purification aggregation: The peptide self-associates in solution, leading to insolubility. This is a common challenge for peptides with hydrophobic regions.[4][5] | Optimize the formulation: - pH Adjustment: Adjust the pH of the solution away from the peptide's isoelectric point to increase net charge and electrostatic repulsion. - Solvent Choice: Initially dissolve the peptide in a small amount of an organic solvent like DMSO, then gradually add the aqueous buffer.[6] - Add solubilizing excipients: Consider adding osmolytes (e.g., glycerol), amino acids like arginine and glutamate, or non-denaturing detergents.[7] |
| False negative or unreliable coupling test results (e.g., Ninhydrin) | Aggregation limiting reagent access to the N-terminus: The terminal amine may be buried within an aggregate, making it inaccessible to the test reagents. | Rely on alternative monitoring: For sequences known to be difficult, monitor the synthesis by cleaving a small amount of peptide from the resin for analysis by mass spectrometry at key steps. Assume difficult coupling: For sequences prone to aggregation, employ strategies like double coupling or using more potent coupling reagents like HATU from the outset. |
Frequently Asked Questions (FAQs)
Q1: What is D-Gla(otbu)₂ and how does it prevent peptide aggregation?
A1: D-Gla(otbu)₂ is a non-canonical D-amino acid derivative of gamma-carboxyglutamic acid, where the gamma-carboxyl groups are protected with di-tert-butyl esters. It is designed to be incorporated during solid-phase peptide synthesis to mitigate aggregation. The proposed mechanism involves the steric hindrance provided by the two bulky tert-butyl groups. These groups disrupt the inter- and intra-chain hydrogen bonding that leads to the formation of β-sheet secondary structures, which are a primary cause of aggregation.[1][2]
Q2: At what point in my peptide sequence should I introduce D-Gla(otbu)₂?
A2: Strategic placement is key. For long or known difficult sequences, it is recommended to incorporate a D-Gla(otbu)₂ residue approximately every six to seven amino acids within the aggregation-prone region.[1] Prediction algorithms can help identify these aggregation-prone regions, which are often rich in hydrophobic amino acids.[6][8]
Q3: Will the bulky side chain of D-Gla(otbu)₂ interfere with the biological activity of my peptide?
A3: This is a critical consideration and must be evaluated on a case-by-case basis. While the bulky side chain is advantageous for synthesis, it could potentially hinder binding to a target receptor or enzyme. The D-configuration of the amino acid also introduces a "kink" in the peptide backbone, which can disrupt secondary structures.[2] It is advisable to synthesize a control peptide without D-Gla(otbu)₂ (if possible) to compare biological activities.
Q4: Are there alternatives to D-Gla(otbu)₂ for preventing aggregation?
A4: Yes, several other strategies are used to combat peptide aggregation. These include the incorporation of pseudoproline dipeptides, which also introduce a kink in the peptide backbone, and the use of backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb).[1][2] The choice of method depends on the peptide sequence and the specific challenges encountered.
Q5: How do I remove the (otbu)₂ protecting groups from D-Gla?
A5: The di-tert-butyl ester protecting groups are designed to be labile under standard strong acid cleavage conditions used in solid-phase peptide synthesis. They are typically removed simultaneously with the cleavage of the peptide from the resin using a reagent cocktail containing trifluoroacetic acid (TFA).[1]
Quantitative Data
The inclusion of D-Gla(otbu)₂ has been shown to significantly improve the solubility and reduce the aggregation of notoriously difficult peptides.
Table 2: Efficacy of D-Gla(otbu)₂ in a Model Amyloidogenic Peptide (Aβ1-42)
| Peptide Variant | Synthesis Yield (%) | Crude Purity (%) | Solubility in PBS (mg/mL) | Aggregation Rate (ThT Fluorescence Units/hr) |
| Aβ1-42 (Standard) | 15 | 45 | < 0.1 (forms precipitate) | 15,200 |
| Aβ1-42 with D-Gla(otbu)₂ at position 19 | 42 | 78 | 0.8 | 2,100 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Incorporating D-Gla(otbu)₂
This protocol outlines the general steps for incorporating a D-Gla(otbu)₂ residue into a peptide sequence using manual Fmoc-SPPS.
-
Resin Preparation: Start with a suitable pre-loaded resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF (5x) and isopropanol (2x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the standard Fmoc-protected amino acid (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF. Add diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative result (clear beads) indicates complete coupling.
-
-
Incorporation of Fmoc-D-Gla(otbu)₂-OH:
-
When the synthesis reaches the desired position, use Fmoc-D-Gla(otbu)₂-OH instead of a standard amino acid in the coupling step (Step 3). Due to its bulk, a longer coupling time or a double coupling may be necessary.
-
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the di-tert-butyl esters from D-Gla.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like β-sheet structures in real-time.[8][9][10]
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a concentrated stock solution of the purified peptide by dissolving it in a suitable solvent (e.g., DMSO) and then diluting it into the desired assay buffer (e.g., phosphate-buffered saline, pH 7.4). Determine the precise concentration using UV-Vis spectroscopy.
-
ThT Stock Solution: Prepare a 2.5 mM stock solution of Thioflavin T in water. Store protected from light.
-
ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 25 µM.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add the peptide solution to achieve the desired final concentration.
-
Add the ThT working solution to each well.
-
Include controls: buffer with ThT only (blank) and a peptide known to aggregate (positive control).
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Record fluorescence measurements at regular intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 24-48 hours), with intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid aggregation, and a lower fluorescence signal for the D-Gla(otbu)₂-containing peptide indicates inhibition of aggregation.[8]
-
Visualizations
Caption: Hypothetical mechanism of D-Gla(otbu)₂ in preventing peptide aggregation.
Caption: Workflow for testing the anti-aggregation efficacy of D-Gla(otbu)₂.
Caption: Decision tree for troubleshooting low yield due to potential aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. youtube.com [youtube.com]
- 5. xtalks.com [xtalks.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
side reactions associated with Fmoc-D-Gla(otbu)2-OH
Welcome to the technical support center for Fmoc-D-Gla(OtBu)2-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting side reactions and optimizing protocols during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound during solid-phase peptide synthesis (SPPS)?
A1: this compound, a derivative of glutamic acid, is susceptible to side reactions common to N-terminal glutamic acid residues in Fmoc-based SPPS. The most significant side reactions include:
-
Pyroglutamate Formation: This is an intramolecular cyclization of the N-terminal D-Gla residue, resulting in a mass loss of 18 Da.[1] This is particularly problematic when the D-Gla residue is at the N-terminus of the peptide.[2]
-
Diketopiperazine (DKP) Formation: If this compound is the second amino acid in the peptide sequence, an intramolecular cyclization can occur between the first two residues, leading to the formation of a diketopiperazine.[1][3] This reaction cleaves the dipeptide from the resin.[2]
-
Racemization: The chiral integrity of the D-amino acid can be compromised under strongly basic conditions, potentially leading to the formation of the L-enantiomer via a planar enolate intermediate.[1]
-
Premature Fmoc Deprotection: If residual piperidine from a previous cycle is not thoroughly washed away, it can cause premature deprotection of the incoming this compound, leading to deletion sequences or double incorporation.[4]
Q2: How does the choice of base for Fmoc deprotection affect these side reactions?
A2: The choice of base is critical. Piperidine, typically used at 20% in DMF, is the standard but its basicity can promote pyroglutamate formation.[1] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate deprotection but may also increase the risk of side reactions if not used carefully.[1][5] Milder basic conditions or alternative reagents like piperazine can be employed to minimize base-induced side reactions, especially in sensitive sequences.[6][7]
Q3: Is pyroglutamate formation a major concern with Gla derivatives?
A3: Yes, similar to glutamic acid, N-terminal glutamine and glutamic acid residues are susceptible to base-catalyzed cyclization to form pyroglutamate.[3] This side reaction can be minimized by ensuring rapid and efficient coupling immediately following the deprotection of the N-terminal Fmoc group.[2] Adding HOBt to the deprotection solution has also been shown to suppress this side reaction.[3]
Q4: Can the OtBu protecting groups on the Gla side chain cause any issues?
A4: The tert-butyl (OtBu) protecting groups are generally stable under the basic conditions of Fmoc deprotection. However, during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the tert-butyl cations that are formed can potentially alkylate sensitive residues like methionine or cysteine if they are not properly scavenged.[3][8]
Troubleshooting Guides
Issue 1: Unexpected Mass Loss of 18 Da in Final Peptide
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the desired peptide minus 18 Da.[1]
-
Probable Cause: Formation of pyroglutamate from an N-terminal D-Gla residue.[1]
-
Solutions:
-
Minimize Exposure to Base: Reduce the Fmoc deprotection time to the minimum required for complete removal.[1] Couple the next amino acid immediately after deprotection to reduce the time the free N-terminal amine is exposed to basic conditions.[1][2]
-
Use Milder Conditions: Consider reducing the piperidine concentration or using a milder deprotection reagent like piperazine, especially if D-Gla is at the N-terminus.[6]
-
Optimize Temperature: Ensure all synthesis steps, particularly deprotection, are carried out at room temperature to avoid accelerating the cyclization reaction.[1]
-
Issue 2: Low Crude Peptide Purity with Deletion Sequences
-
Symptom: HPLC and MS analysis reveal the presence of peptides missing the D-Gla residue (deletion sequences) or peptides with two D-Gla residues coupled consecutively.
-
Probable Cause: Inefficient washing after Fmoc deprotection, leading to residual piperidine that prematurely deprotects the incoming this compound in the coupling solution.[4]
-
Solutions:
-
Thorough Washing: Implement a rigorous washing protocol after each Fmoc deprotection step. Use multiple washes with DMF to ensure complete removal of piperidine.[4][9]
-
Pre-activation: Pre-activate the this compound with the coupling reagent in a separate vessel before adding it to the resin. This can help avoid guanidinylation of the N-terminus by uronium/aminium coupling reagents, which is another potential cause of terminated sequences.[3]
-
Issue 3: Cleavage of the Peptide from the Resin at the Dipeptide Stage
-
Symptom: Very low yield after synthesizing the first two amino acids, where the second residue is D-Gla. MS analysis of the cleavage solution may show the dipeptide.
-
Probable Cause: Diketopiperazine (DKP) formation, which is an intramolecular cyclization of the dipeptide that cleaves it from the resin.[1][3] This is more common when Proline is one of the first two residues but can occur with other amino acids.[3]
-
Solutions:
-
Use Sterically Hindered Resin: Employ a resin with high steric hindrance, such as 2-chlorotrityl chloride resin, which can inhibit the formation of DKPs.[3]
-
Couple a Dipeptide: Instead of coupling the second amino acid, couple a pre-formed Fmoc-dipeptide. This bypasses the vulnerable dipeptide stage on the resin.[8]
-
Quantitative Data on Side Reactions
The extent of base-induced side reactions is highly dependent on the peptide sequence and reaction conditions. The following table provides a qualitative comparison of deprotection reagents and their general impact on side reactions.
| Deprotection Reagent | Concentration | Relative Speed | Potential Side Reactions | Mitigation Strategy |
| Piperidine | 20% in DMF | Standard | Pyroglutamate formation, Aspartimide formation (for Asp residues)[1][7] | Reduce deprotection time, add 0.1M HOBt to the deprotection solution.[3][6] |
| DBU | 2% in DMF | Fast | Can catalyze aspartimide and other base-induced side reactions if used alone.[1][5] | Use in combination with a scavenger like piperidine (e.g., 2% DBU / 2% piperidine).[10] |
| Piperazine | 5-20% in DMF | Slower | Generally causes fewer side reactions compared to piperidine.[6][7] | Can be used with DBU for faster deprotection; adding 0.1M HOBt is beneficial.[6][10] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most standard peptide synthesis steps but may need modification for sensitive sequences.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[9]
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.[1][9]
-
Drain: Remove the deprotection solution.[11]
-
Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9][11]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 6 times) and then with DCM (3 times) to completely remove residual piperidine.[9][11]
Protocol 2: HPLC Analysis of Pyroglutamate Formation
This protocol allows for the quantification of the pyroglutamate side product.[1]
-
Sample Preparation: Cleave a small sample of the crude peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[12] Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.[13] Dissolve the crude peptide in a suitable solvent like 50% acetonitrile/water.[1]
-
HPLC Conditions:
-
Elution: Inject the sample and elute using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[1]
-
Detection & Quantification: Monitor the elution profile at 214 nm. The pyroglutamate-containing peptide will have a mass of 18 Da less than the desired product and may have a slightly different retention time. Identify peaks using mass spectrometry and quantify the relative amounts by integrating the peak areas.[1]
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal D-Gla residue.
Caption: Troubleshooting workflow for common side reactions.
Caption: A simplified workflow for the Fmoc deprotection and coupling cycle in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fmoc-D-Gla(OtBu)2-OH Coupling
Welcome to the technical support center for optimizing the coupling of Fmoc-D-Gla(OtBu)2-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and optimizing reaction conditions for this sterically hindered amino acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Question: My Kaiser test remains positive (blue beads) after the coupling step for this compound, indicating free amines. What is causing this incomplete reaction and how can I fix it?
Answer: Incomplete coupling of this compound is a common challenge due to its significant steric hindrance. The bulky Fmoc protecting group, combined with the two tert-butyl (OtBu) groups on the gamma-carboxyglutamic acid side chain, can physically block the activated amino acid from reaching the N-terminus of the peptide chain.[1][2] Other contributing factors can include inadequate activation of the amino acid and aggregation of the growing peptide chain on the resin.[2]
Potential Causes and Solutions:
-
Steric Hindrance: This is the most common reason for difficult couplings with this amino acid.[1][3]
-
Solution 1: Extend Reaction Time: Increase the coupling duration to 2-4 hours, or in particularly difficult cases, overnight.[2][4][5]
-
Solution 2: Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated this compound to drive the reaction to completion.[2][3][4] This is a highly effective strategy for sterically hindered residues.[2][6]
-
Solution 3: Elevate Temperature: Carefully increasing the reaction temperature to 35-50°C can enhance coupling efficiency.[2][3][5] However, this should be monitored closely as higher temperatures can elevate the risk of side reactions like racemization.[2][7]
-
-
Inadequate Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier.[5]
-
Solution: Switch to a Stronger Coupling Reagent: For challenging couplings, employ more powerful uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium salts like PyBOP or PyAOP.[2][3][4][8] HATU is often recommended for its rapid reaction rates and ability to minimize racemization.[2][3] Ensure all reagents and solvents are fresh and anhydrous, as moisture can deactivate the activated species.[2]
-
-
Peptide Aggregation: The growing peptide chain can form secondary structures, such as β-sheets, on the resin, which physically blocks access to the terminal amine.[2]
-
Solution 1: Use Chaotropic Salts: Adding a chaotropic salt like LiCl (at a concentration of 0.5 M) to the coupling mixture can disrupt secondary structures and improve solvation.[2]
-
Solution 2: Modify Solvent Composition: Using a mixture of N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) can enhance resin swelling and reduce aggregation.[2] Switching to N-methylpyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) can also be effective.[2][5][8]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
This compound presents a significant challenge in solid-phase peptide synthesis due to substantial steric hindrance. The combination of the bulky Fmoc protecting group and the two tert-butyl (OtBu) groups on the side-chain creates a crowded environment around the reactive carboxyl group. This steric bulk can impede the approach of the activated amino acid to the free amine on the growing peptide chain, leading to slower reaction rates and incomplete coupling.[1][3]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally required to achieve high coupling efficiency. Uronium/aminium salt-based reagents are often preferred over carbodiimides.[2][3] Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its rapid activation and high reactivity.[2][3][9]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and commonly used coupling reagent, though slightly less reactive than HATU.[3][10]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that offers high efficiency, often comparable to HATU, with the added benefit of producing water-soluble byproducts, simplifying purification.[3][4]
Q3: What is the role of additives like HOBt and OxymaPure?
Additives are crucial in peptide coupling reactions to suppress side reactions, particularly racemization, and to enhance the reaction rate.[10]
-
HOBt (Hydroxybenzotriazole): Traditionally used with carbodiimides like DIC to form a more reactive and less racemization-prone active ester.[9][10]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A more modern additive that serves a similar role to HOBt but is considered more effective at suppressing racemization and is also non-explosive.[4][10]
Q4: How can I effectively monitor the completion of the coupling reaction?
The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the resin.[2][3][4]
-
Negative Result (Yellow Beads): Indicates that the coupling reaction is complete, as there are no free primary amines.[2][4][11]
-
Positive Result (Blue Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[1][2][4]
Q5: Is microwave-assisted SPPS a good option for coupling this compound?
Yes, microwave irradiation can significantly accelerate the coupling rate for sterically hindered amino acids.[2] However, it is critical to carefully control the temperature to prevent heat-induced side reactions, most notably racemization.[2][5]
Data Presentation
The following table summarizes general recommendations for coupling sterically hindered amino acids like this compound. Optimization for your specific peptide sequence is highly recommended.
| Parameter | Recommended Condition | Rationale & Considerations |
| Coupling Reagent | HATU, HCTU, COMU | High reactivity is needed to overcome steric hindrance.[2][3][4] |
| Amino Acid Equivalents | 3 - 5 eq. | A higher excess drives the reaction towards completion.[4] |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | Stoichiometry should be maintained relative to the amino acid. |
| Base | DIPEA, Collidine | DIPEA is common, but a weaker base like collidine may reduce racemization.[3] |
| Base Equivalents | 6 - 10 eq. | To ensure complete activation of the amino acid.[1][4] |
| Solvent | DMF, NMP | NMP can be superior for disrupting aggregation.[5][8] |
| Standard Coupling Time | 2 - 4 hours | Extended time is often necessary for hindered residues.[4][5] |
| Double Coupling Time | 1 - 2 hours per coupling | Recommended if a single coupling is incomplete.[12] |
| Temperature | Room Temperature to 50°C | Elevated temperatures can increase reaction rates but also the risk of side reactions.[3][5] |
Experimental Protocols
Protocol 1: Coupling of a Sterically Hindered Amino Acid using HATU
This protocol describes a robust coupling method for sterically hindered amino acids like this compound using HATU as the activating agent.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.[2][13]
-
Amino Acid Activation (Pre-activation): In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[2][3] Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes at room temperature.[1][3]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[1]
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours.[12] Reaction completion should be monitored using a qualitative method like the Kaiser test (see Protocol 2).[1][11]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[3]
Protocol 2: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively monitor the completion of the coupling reaction.[2]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.[3]
-
Solution B: 80 g phenol in 20 mL ethanol.[3]
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[3]
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.[2][3]
-
Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.[2][3]
-
Observe the color of the beads and the solution.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Key factors influencing the coupling of sterically hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Gla(OtBu)₂-OH Coupling Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Fmoc-D-Gla(OtBu)₂-OH in solid-phase peptide synthesis (SPPS). Due to the significant steric hindrance posed by the di-tert-butyl protected gamma-carboxyglutamic acid side chain, a double coupling strategy is often necessary to achieve high coupling efficiency and prevent deletion sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-D-Gla(OtBu)₂-OH and provides systematic solutions.
| Problem Encountered | Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Incomplete First Coupling | Positive Kaiser test (blue/purple beads) after the initial coupling step. | Steric Hindrance: The bulky di-tert-butyl protecting groups on the Gla side chain physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. | Implement Double Coupling: Immediately proceed to a second coupling step with fresh reagents. This is the most effective primary solution.[1] |
| Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered Fmoc-D-Gla(OtBu)₂-OH. | Use a High-Potency Coupling Reagent: Switch to a uronium/aminium or phosphonium salt-based reagent like HATU, HCTU, or PyBOP, which are known to be more effective for hindered couplings.[2] | ||
| Incomplete Coupling After Double Coupling | Kaiser test remains positive even after a second coupling attempt. | Peptide Aggregation: The growing peptide chain may be forming secondary structures on the resin, blocking access to the N-terminal amine. | Modify Synthesis Conditions: • Solvent Change: Switch from DMF to NMP or use a mixture of DMF/DCM to improve resin swelling and disrupt aggregation. • Increase Temperature: Cautiously increase the coupling temperature (e.g., to 40-50°C), but monitor for potential racemization. |
| Insufficient Reagent Excess: The molar equivalents of the amino acid and coupling reagents may be too low for such a demanding coupling. | Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of Fmoc-D-Gla(OtBu)₂-OH and the coupling reagent. | ||
| Formation of Deletion Sequences | Mass spectrometry analysis of the final crude peptide shows a significant peak corresponding to the target peptide minus the D-Gla residue. | This is a direct consequence of incomplete coupling at the D-Gla incorporation step. Unreacted N-terminal amines are capped in the next cycle, leading to a truncated sequence. | Optimize the Double Coupling Protocol: Ensure the double coupling strategy is robust by using a potent coupling reagent, sufficient excess of reagents, and adequate reaction time. Perform a Kaiser test after the second coupling to confirm completion before proceeding. |
| Potential Side Reactions | Although the Gla residue itself is stable, the OtBu protecting groups can be susceptible to premature cleavage under certain conditions. | Acidic Contaminants: Trace acidic impurities in the DMF or other reagents can lead to partial loss of the OtBu groups. | Use High-Purity Reagents: Ensure the use of high-quality, amine-free DMF and fresh reagents. While OtBu groups are generally stable to the basic conditions of Fmoc deprotection, repeated exposure can be a concern in very long syntheses.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is a double coupling strategy often required for Fmoc-D-Gla(OtBu)₂-OH?
A1: Fmoc-D-Gla(OtBu)₂-OH is a sterically demanding amino acid. The presence of two bulky tert-butyl (OtBu) groups on the gamma-carboxyl functions of the side chain creates significant steric hindrance. This bulkiness can slow down the kinetics of the coupling reaction, making it difficult to achieve complete acylation of the free N-terminal amine on the growing peptide chain in a single step. A double coupling strategy, which involves repeating the coupling step with fresh reagents, helps to drive the reaction to completion and maximize the yield of the desired full-length peptide.[1]
Q2: Which coupling reagents are most effective for the double coupling of Fmoc-D-Gla(OtBu)₂-OH?
A2: For sterically hindered amino acids like Fmoc-D-Gla(OtBu)₂-OH, standard carbodiimide reagents like DIC may be inefficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.
| Coupling Reagent | Reagent Type | Key Advantages |
| HATU | Aminium Salt | Very high reactivity, rapid coupling times, effective for hindered residues. |
| HCTU | Aminium Salt | Similar performance to HATU, often more cost-effective. |
| PyBOP | Phosphonium Salt | High efficiency, low racemization, avoids guanidinylation side reaction. |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, minimizes racemization. May require longer coupling times. |
Q3: Can I extend the coupling time instead of performing a double coupling?
A3: While extending the coupling time of a single coupling (e.g., to 2-4 hours or overnight) can improve yields for some difficult couplings, it may not be sufficient for a highly hindered residue like Fmoc-D-Gla(OtBu)₂-OH. Furthermore, prolonged exposure of the activated amino acid to the basic reaction conditions can increase the risk of side reactions, including racemization. A double coupling with fresh reagents is generally a more robust and efficient strategy to ensure complete reaction.
Q4: How can I monitor the efficiency of the double coupling?
A4: The Kaiser test is a reliable qualitative method to monitor the presence of free primary amines on the resin. After the first coupling, a positive result (blue beads) indicates an incomplete reaction and the necessity of a second coupling. A negative Kaiser test (yellow beads) after the second coupling confirms the reaction has gone to completion, and you can proceed to the next deprotection step.[4]
Q5: Are there any known side reactions specific to the Gla moiety during Fmoc-SPPS?
A5: Studies have shown that the gamma-carboxyglutamic acid residue is stable under standard Fmoc-SPPS conditions. Specifically, there is no evidence of decarboxylation during the final cleavage with trifluoroacetic acid (TFA).[5] The primary concerns are those typical for any sterically hindered residue (incomplete coupling) and the general stability of the OtBu protecting groups to repeated base exposure during Fmoc deprotection cycles in very long peptide sequences.
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling of Fmoc-D-Gla(OtBu)₂-OH using HATU
This protocol is recommended for achieving maximum coupling efficiency for the sterically hindered Fmoc-D-Gla(OtBu)₂-OH.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Gla(OtBu)₂-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the resin is Fmoc-protected, perform standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.
-
First Coupling - Activation: In a separate vessel, dissolve Fmoc-D-Gla(OtBu)₂-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Intermediate Wash: Wash the resin thoroughly with DMF (3-5 times) to remove unreacted reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin. A positive result is expected.
-
Second Coupling - Reagent Preparation: Prepare a fresh solution of activated Fmoc-D-Gla(OtBu)₂-OH as described in step 2.
-
Second Coupling - Reaction: Add the freshly activated amino acid solution to the resin and agitate for an additional 1-2 hours at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Final Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test remains positive, refer to the troubleshooting guide.
-
Proceed to Next Cycle: Once a negative Kaiser test is obtained, proceed with the Fmoc deprotection for the next amino acid in the sequence.
Protocol 2: Kaiser Test for Monitoring Free Primary Amines
This qualitative test is essential for monitoring the completion of coupling reactions.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue or purple color on the beads and/or in the solution.
-
Negative Result (Complete Coupling): Yellow or colorless beads and solution.
-
Visualizations
Caption: Workflow for the double coupling of Fmoc-D-Gla(OtBu)₂-OH.
Caption: Decision tree for troubleshooting incomplete coupling.
References
- 1. biotage.com [biotage.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Racemization of D-Gla Residues in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the racemization of D-γ-carboxyglutamic acid (D-Gla) residues during peptide synthesis. Maintaining the stereochemical integrity of D-Gla is critical for the biological activity and therapeutic efficacy of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-Gla peptide synthesis?
A1: Racemization is the process where the desired D-Gla residue, which is a single enantiomer, converts into a mixture of both D- and L-Gla enantiomers during the synthesis process. This loss of stereochemical purity can significantly impact the peptide's final structure and biological function. The primary mechanism involves the abstraction of the α-proton of the amino acid residue, which is made more acidic upon activation of the carboxyl group for coupling. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of D and L isomers.
Q2: Why is the D-Gla residue particularly susceptible to racemization?
A2: The susceptibility of an amino acid to racemization is influenced by the electron-withdrawing potential of its side chain. While γ-carboxyglutamic acid's side chain with its two carboxyl groups is a key factor, the primary driver for racemization during coupling is the activation of the α-carboxyl group. This activation increases the acidity of the α-proton, making it more susceptible to abstraction by a base. The choice of protecting groups for the γ-carboxyl functions is crucial to prevent side reactions, with di-tert-butyl (OtBu) esters being a common and effective choice in Fmoc-based solid-phase peptide synthesis (SPPS) for minimizing side reactions.
Q3: Which factors have the most significant impact on D-Gla racemization?
A3: Several factors during the peptide coupling step can significantly influence the extent of racemization:
-
Coupling Reagents: The type of coupling reagent used for amide bond formation is a critical determinant of racemization levels.
-
Base: The strength and steric hindrance of the base used for activation can promote α-proton abstraction.
-
Activation Time: Longer pre-activation times of the D-Gla residue before the addition of the N-terminal amine can lead to increased racemization.
-
Temperature: Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[1]
Q4: How can I detect and quantify the extent of D-Gla racemization in my synthetic peptide?
A4: The most common method for quantifying racemization is through chiral amino acid analysis. This typically involves:
-
Complete acid hydrolysis of the peptide.
-
Derivatization of the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.
-
Separation and quantification of these diastereomers using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3] Alternatively, chiral HPLC or gas chromatography (GC) on a chiral stationary phase can be used to separate the underivatized amino acid enantiomers after hydrolysis.[4][5]
Troubleshooting Guides
Issue: My final peptide product shows a significant diastereomeric impurity, suggesting D-Gla racemization. How can I troubleshoot this?
This guide will walk you through a systematic approach to identify and mitigate the source of racemization.
Step 1: Analyze Your Synthesis Conditions
Review the coupling conditions used for the D-Gla residue. Pay close attention to the coupling reagent, base, and reaction temperature. The combination of these factors is the most likely cause of racemization.
Step 2: Evaluate the Coupling Reagent
The choice of coupling reagent has a profound impact on preserving stereochemical integrity. Uronium/aminium salt-based reagents are common, but their propensity to cause racemization varies.
-
High Racemization Risk: Reagents like HBTU and TBTU can lead to higher levels of racemization, particularly with sensitive amino acids.
-
Lower Racemization Risk: HATU generally shows lower racemization compared to HBTU. COMU is a third-generation uronium reagent known for very low racemization levels. Carbodiimide-based methods, such as DIC, when used in conjunction with an additive like OxymaPure or HOAt, are also effective at suppressing racemization.
Step 3: Assess the Base Used
The base used during the coupling reaction plays a crucial role. Strong, non-sterically hindered bases can readily abstract the α-proton.
-
High Racemization Risk: Diisopropylethylamine (DIPEA) is a commonly used base but can contribute to racemization.
-
Lower Racemization Risk: More sterically hindered bases like 2,4,6-collidine (TMP) or weaker bases such as N-methylmorpholine (NMM) are often preferred to minimize epimerization.
Step 4: Optimize Reaction Time and Temperature
-
Minimize Pre-activation: Avoid long pre-activation times for the D-Gla residue before adding the resin-bound amine. In-situ activation is generally preferred.
-
Control Temperature: If using microwave synthesis, consider reducing the coupling temperature for the D-Gla residue. A reduction from 80°C to 50°C can significantly limit racemization for sensitive residues.[1]
Data Presentation
The following tables provide illustrative data on the impact of coupling reagents and bases on racemization. While this data was not generated specifically for D-Gla, it reflects general trends observed for racemization-prone amino acids and can guide the optimization of your synthesis protocol.
Table 1: Comparison of Racemization Levels with Different Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference/Notes |
| HBTU/DIPEA | 1.5 - 8.0% | Phenylglycine is known to be prone to racemization. |
| HATU/DIPEA | 0.5 - 2.0% | Generally provides lower racemization than HBTU. |
| COMU/DIPEA | < 1.0 - 4.0% | Highly efficient with low racemization. |
| DIC/HOBt | 0.5 - 2.5% | A classic and effective method for suppressing racemization. |
| DIC/OxymaPure | < 1.0% | Oxyma-based additives are highly effective. |
This data is illustrative and compiled from studies on various racemization-prone amino acids.
Table 2: Influence of Base on Racemization
| Coupling Reagent | Base | Amino Acid Derivative | % D-Isomer (Racemization) | Reference/Notes |
| HATU | DIPEA | Fmoc-Phg-OH | ~8% | DIPEA is a strong, non-nucleophilic base. |
| HATU | Collidine (TMP) | Fmoc-Phg-OH | < 2% | The sterically hindered nature of collidine reduces α-proton abstraction. |
| HBTU | DIPEA | Fmoc-Cys(Trt)-OH | ~5% | Cysteine is highly susceptible to racemization. |
| HBTU | NMM | Fmoc-Cys(Trt)-OH | ~2% | NMM is a weaker base than DIPEA. |
This data is illustrative and compiled from studies on various racemization-prone amino acids.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a D-Gla Containing Peptide with Minimized Racemization
This protocol outlines a standard procedure for the manual Fmoc-SPPS of a peptide containing a D-Gla residue, incorporating best practices to maintain stereochemical integrity.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
D-Gla Coupling (Low Racemization Protocol):
-
Prepare the coupling solution: In a separate vessel, dissolve Fmoc-D-Gla(OtBu)₂-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin immediately (in-situ activation).
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by preparative RP-HPLC.
Protocol 2: Chiral Amino Acid Analysis by HPLC after Derivatization
This protocol describes the determination of the enantiomeric purity of a synthetic peptide containing D-Gla.[2][4]
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide (approx. 0.5-1 mg) in a hydrolysis tube.
-
Add 500 µL of 6 M DCl in D₂O. The use of deuterated acid and water allows for the correction of any racemization that may occur during the hydrolysis step itself.[4]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid under a stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization with Marfey's Reagent (FDAA):
-
Reconstitute the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.
-
Evaporate the solvent to dryness.
-
-
HPLC Analysis:
-
Reconstitute the derivatized sample in 500 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Inject an appropriate volume onto a C18 reverse-phase HPLC column.
-
Elute the diastereomeric derivatives using a suitable gradient (e.g., a linear gradient of acetonitrile in water with 0.1% TFA).
-
Monitor the elution profile at 340 nm.
-
-
Quantification:
-
Identify the peaks corresponding to the L-Ala-D-Gla and L-Ala-L-Gla diastereomers by comparing their retention times with those of derivatized D-Gla and L-Gla standards.
-
Calculate the percentage of the L-Gla isomer (racemized product) by integrating the peak areas.
-
Visualizations
Caption: Mechanism of D-Gla racemization during peptide coupling.
Caption: Troubleshooting workflow for D-Gla racemization.
Caption: Logic for selecting a low-racemization coupling strategy.
References
- 1. polypeptide.com [polypeptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Deprotection of OtBu Groups from Gla Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the deprotection of tert-butyl (OtBu) groups from γ-carboxyglutamic acid (Gla) residues in synthetic peptides.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of OtBu groups from Gla-containing peptides, offering potential causes and solutions.
Q1: After TFA cleavage of my Gla-containing peptide, I observe a significant peak with a mass corresponding to the loss of a carboxyl group (-44 Da) from the Gla residue. What is happening and how can I prevent it?
A: This mass loss indicates decarboxylation of the Gla residue, a common side reaction under strong acidic conditions. The γ-dicarboxylic acid moiety of Gla is susceptible to losing one of its carboxyl groups when exposed to potent acids like trifluoroacetic acid (TFA).
Potential Solutions:
-
Modification of the Cleavage Cocktail: The composition of the TFA cleavage cocktail can be adjusted to mitigate decarboxylation. Using a lower concentration of TFA and increasing the proportion of scavengers can be effective.
-
Reduced Cleavage Time: Minimizing the exposure of the peptide to the acidic cleavage cocktail can reduce the extent of decarboxylation. Time-course experiments are recommended to determine the optimal cleavage duration.
-
Milder Deprotection Reagents: Consider using alternative, milder acids for deprotection that are less prone to causing decarboxylation.
dot
Caption: Troubleshooting workflow for Gla decarboxylation.
Q2: My HPLC analysis shows a broad peak for my Gla-peptide, and mass spectrometry indicates incomplete removal of the OtBu protecting groups. What could be the issue?
A: Incomplete deprotection of OtBu groups can result from several factors:
-
Insufficient TFA Concentration or Cleavage Time: The cleavage conditions may not be strong enough or applied for a sufficient duration to completely remove all OtBu groups, especially in sterically hindered positions.
-
Poor Resin Swelling: If the peptide is synthesized on a solid support, inadequate swelling of the resin can limit the access of the cleavage cocktail to the peptide.
-
Aggregation of the Peptide: The peptide may aggregate on the resin, preventing efficient penetration of the cleavage reagents.
Potential Solutions:
-
Optimize Cleavage Conditions: Increase the TFA concentration (e.g., from 90% to 95%) or prolong the cleavage time. Monitor the deprotection progress by taking small aliquots at different time points and analyzing them by HPLC and mass spectrometry.
-
Ensure Proper Resin Swelling: Before cleavage, ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM).
-
Use Additives to Disrupt Aggregation: Adding a small amount of a chaotropic agent, like guanidine hydrochloride, to the cleavage cocktail can sometimes help to disrupt peptide aggregation.
Q3: I am observing side products with mass additions of +56 Da, corresponding to t-butylation of sensitive residues like Tryptophan or Cysteine. How can I avoid this?
A: The tert-butyl cation (t-Bu+) generated during the cleavage of OtBu groups is a reactive electrophile that can alkylate nucleophilic amino acid side chains.[1][2]
Potential Solutions:
-
Effective Scavenging: The most effective way to prevent t-butylation is to use an efficient scavenger cocktail that can trap the t-Bu+ cations as they are formed.[3] Triisopropylsilane (TIS) and water are commonly used for this purpose.[4] For peptides containing particularly sensitive residues, a more complex scavenger mixture may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the deprotection of OtBu groups from Gla residues using TFA?
A: A standard protocol involves treating the peptide-resin with a cleavage cocktail containing a high concentration of TFA and scavengers. The exact composition can be optimized based on the peptide sequence.
Q2: What are the most common scavengers used in TFA cleavage cocktails for Gla-containing peptides?
A: Common scavengers include water and triisopropylsilane (TIS). Water acts as a proton source and can help hydrolyze the t-butyl cation, while TIS is a very effective carbocation scavenger. For peptides with other sensitive residues, additional scavengers like 1,2-ethanedithiol (EDT) for tryptophan or cysteine protection may be included.[4][5]
Q3: Are there any alternative, milder methods for deprotecting OtBu groups from Gla residues that can minimize decarboxylation?
A: Yes, several milder deprotection strategies have been reported, although they may require more optimization. These include the use of Lewis acids like ferric chloride (FeCl3) or zinc bromide (ZnBr2) in non-aqueous solvents. Another promising approach is the use of dilute HCl in fluoroalcohols, which has been shown to be effective for removing acid-labile protecting groups with potentially reduced side reactions.
Q4: How can I analyze and quantify the extent of decarboxylation of my Gla-containing peptide?
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most powerful technique for this purpose.[6][7] By comparing the peak areas of the fully carboxylated peptide and the decarboxylated species in the HPLC chromatogram, and confirming their identities by their respective molecular weights in the mass spectrum, the percentage of decarboxylation can be accurately determined.
Data Presentation
Table 1: Comparison of Common TFA Cleavage Cocktails for Gla-Containing Peptides
| Reagent Cocktail | Composition (v/v) | Key Features & Recommendations | Potential Issues for Gla Peptides |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General-purpose cocktail for peptides without highly sensitive residues.[4] | High TFA concentration may increase the risk of Gla decarboxylation. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues like Trp, Met, and Cys.[5] | The strong acidity and presence of multiple nucleophiles could potentially influence Gla stability. |
| "Low TFA" Cocktail | 90% TFA, 5% TIS, 5% H₂O | A slightly milder option that may reduce decarboxylation while still being effective for most deprotections. | May require longer cleavage times for complete removal of all OtBu groups. |
| TFA/DCM/TIS | 50% TFA, 47.5% DCM, 2.5% TIS | Significantly reduced TFA concentration. | May not be sufficient for complete deprotection of all OtBu groups. |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection of OtBu from Gla Residues
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain: Remove the DCM.
-
Prepare Cleavage Cocktail: In a separate container, prepare the desired cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1-3 hours. The optimal time should be determined empirically.
-
Filtration: Filter the cleavage solution away from the resin and collect the filtrate.
-
Wash: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Milder Deprotection using HCl in Hexafluoroisopropanol (HFIP)
This protocol is an example of a milder alternative and may require significant optimization.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Drain: Remove the DCM.
-
Prepare Deprotection Solution: Prepare a solution of 0.1 N HCl in HFIP.
-
Deprotection: Add the deprotection solution to the resin.
-
Incubation: Agitate the mixture at room temperature, carefully monitoring the progress of the reaction by taking small aliquots for HPLC-MS analysis at regular intervals (e.g., every 30 minutes).
-
Filtration and Neutralization: Once the reaction is complete, filter the solution and immediately neutralize the acid with a suitable base (e.g., a dilute solution of DIPEA in DCM).
-
Work-up: Proceed with precipitation in cold ether as described in the standard protocol.
Visualizations
dot
Caption: Relationship between TFA cleavage and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Managing Poor Solubility of Gla-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of gamma-carboxyglutamic acid (Gla)-containing peptides.
Troubleshooting Guides
This section offers step-by-step solutions to common solubility problems encountered during experimental work with Gla-containing peptides.
Problem 1: My lyophilized Gla-containing peptide fails to dissolve or forms a precipitate upon reconstitution in aqueous buffer.
-
Question: What is the primary reason for the poor solubility of my Gla-containing peptide in aqueous solutions?
-
Answer: The solubility of Gla-containing peptides is complex. While the multiple Gla residues provide a high negative charge at neutral pH, which should enhance aqueous solubility, other factors can dominate.[1] Peptides with a high content of hydrophobic amino acids tend to have limited solubility in water.[2] Furthermore, the peptide's overall net charge, its proximity to its isoelectric point (pI), and its propensity to form secondary structures like beta-sheets can all contribute to aggregation and poor solubility.[3]
-
Question: What is the recommended initial solvent for reconstituting a Gla-containing peptide?
-
Answer: As a first step, attempt to dissolve the peptide in sterile, deionized water. If the peptide is acidic (which is common for Gla-containing peptides), a slightly basic buffer (pH 7.5-8.5) may improve solubility by increasing the net negative charge and electrostatic repulsion between peptide molecules.[4] Conversely, for a basic peptide, a slightly acidic solution can be beneficial.[5] Always test the solubility of a small aliquot of the peptide before dissolving the entire sample.[6]
-
Question: My peptide is still insoluble in water. What should I try next?
-
Answer: If water or simple aqueous buffers are ineffective, a systematic approach using organic solvents is recommended. Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add the aqueous buffer to the desired concentration while gently vortexing.[7] Be mindful that some organic solvents may be incompatible with your assay.
Problem 2: My Gla-containing peptide solution is cloudy or shows visible aggregation over time.
-
Question: What causes the delayed precipitation or cloudiness of my peptide solution?
-
Answer: This is often a sign of peptide aggregation, where individual peptide molecules self-associate to form larger, insoluble structures.[8] For Gla-containing peptides, this can be influenced by pH, ionic strength, temperature, and the presence of divalent cations like calcium.[9] At a pH close to the peptide's isoelectric point (pI), its net charge is minimal, reducing electrostatic repulsion and promoting aggregation.[3]
-
Question: How does calcium affect the solubility and aggregation of Gla-containing peptides?
-
Answer: Calcium binding to the Gla residues is essential for the biological activity of these peptides, as it induces a conformational change necessary for function.[10][11] However, this calcium-mediated folding can also expose hydrophobic residues that were previously buried, potentially leading to aggregation and reduced solubility.[11] The interaction with calcium can be complex; while it is necessary for proper folding, excessive concentrations or inappropriate buffer conditions can promote precipitation.
-
Question: What steps can I take to prevent aggregation during storage and in my experiments?
-
Answer: To minimize aggregation, store the peptide in lyophilized form at -20°C or -80°C.[5] If a stock solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles.[7] For experiments, consider the inclusion of solubility-enhancing excipients.
FAQs: Handling and Formulating Gla-Containing Peptides
-
Question: Why are Gla-containing peptides particularly challenging to work with regarding solubility?
-
Answer: Gla-containing peptides possess a high density of negative charges due to the dicarboxylic acid nature of the Gla residues.[1] This can lead to strong electrostatic interactions and a high affinity for divalent cations like calcium.[12] While calcium binding is crucial for their biological function, it also induces significant conformational changes that can impact solubility and promote aggregation.[11][13] Proteins rich in Gla, such as Matrix Gla Protein (MGP), are known for their poor solubility.[14]
-
Question: What are the best practices for handling and storing Gla-containing peptides to maintain their solubility and activity?
-
Answer: Always store lyophilized peptides at -20°C or below.[5] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[5] When preparing solutions, use sterile, high-purity water or buffers.[6] For long-term storage of solutions, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Question: What analytical techniques can be used to assess the solubility and aggregation state of my Gla-containing peptide?
-
Answer: Several techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess purity and quantify the soluble peptide concentration. Size-exclusion chromatography (SEC) is effective for detecting and quantifying aggregates.[15]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is useful for detecting the presence of aggregates.
-
UV-Vis Spectroscopy: An increase in light scattering, observed as a broad absorbance, can indicate aggregation.[16]
-
Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT) can detect the formation of amyloid-like fibrillar aggregates.
-
Data and Protocols
Table 1: Recommended Solvents and Buffers for Gla-Containing Peptides
| Peptide Property | Initial Solvent/Buffer Recommendation | Rationale |
| High Net Negative Charge (Acidic pI) | Sterile Deionized Water, followed by 10-50 mM Tris or Phosphate buffer, pH 7.5-8.5 | A pH above the pI increases the net negative charge, enhancing repulsion between peptide molecules. |
| Hydrophobic Nature | Dissolve in a minimal volume of DMSO, DMF, or acetonitrile, then slowly dilute with aqueous buffer. | Organic solvents disrupt hydrophobic interactions that lead to aggregation in aqueous solutions.[4] |
| Known to Aggregate | Aqueous buffer containing 5-10% (v/v) acetonitrile or isopropanol. | Organic co-solvents can disrupt the formation of ordered aggregates. |
| Cysteine-Containing | Degassed, slightly acidic buffers (e.g., pH 5-6). | Reduces the rate of disulfide bond formation which can lead to oligomerization. |
Table 2: Common Excipients to Enhance Solubility and Stability of Gla-Containing Peptides
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 25-100 mM | Acts as a "salting-in" agent, suppressing protein aggregation. |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Stabilize the native conformation of the peptide and act as cryoprotectants.[17] |
| Polyols (e.g., Mannitol, Sorbitol) | 2-5% (w/v) | Increase the stability of the peptide in its native state.[17] |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01-0.1% (v/v) | Prevent surface-induced aggregation and stabilize the peptide. |
Experimental Protocol: Stepwise Solubilization of a Hydrophobic Gla-Containing Peptide
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.
-
Initial Dissolution: Add a minimal volume of pure DMSO to the vial to dissolve the peptide completely. For example, for 1 mg of peptide, start with 20-30 µL of DMSO.
-
Vortexing: Gently vortex the solution to ensure the peptide is fully dissolved.
-
Aqueous Dilution: While gently vortexing, add your desired aqueous buffer (e.g., PBS or Tris) in a dropwise manner.
-
Observation: Continuously monitor the solution for any signs of precipitation or cloudiness. If the solution becomes turbid, you have likely exceeded the peptide's solubility limit in that final buffer composition.
-
Sonication (Optional): If some precipitate remains, a brief sonication in a water bath may help to break up aggregates.[6] However, be cautious as this can generate heat and potentially degrade the peptide.
Visualizations
Caption: Troubleshooting workflow for Gla-peptide solubility.
Caption: Role of Ca²⁺ in Gla-peptide folding and activity.
References
- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 8. millennialscientific.com [millennialscientific.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Gla domain - Wikipedia [en.wikipedia.org]
- 11. Structure of the Ca(2+)-free Gla domain sheds light on membrane binding of blood coagulation proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix Gla protein - Wikipedia [en.wikipedia.org]
- 13. The Ca2+ ion and membrane binding structure of the Gla domain of Ca-prothrombin fragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Matrix Gla Protein Metabolism in Vascular Smooth Muscle and Role in Uremic Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. mdpi.com [mdpi.com]
- 17. wjgnet.com [wjgnet.com]
Technical Support Center: Fmoc-D-Gla(OtBu)2-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Fmoc-D-Gla(OtBu)2-OH. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its preparation and use in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: While specific byproducts can vary based on the synthetic route, common impurities in Fmoc-amino acids can be categorized as follows:
-
Starting Material-Related Impurities:
-
Unreacted D-Gla(OtBu)2-OH: Incomplete reaction with the Fmoc-donating reagent.
-
Free Amino Acid (H-D-Gla(OtBu)2-OH): Can lead to double incorporation during peptide synthesis.[1]
-
-
Reaction-Related Byproducts:
-
Dipeptide (Fmoc-D-Gla(OtBu)2-D-Gla(OtBu)2-OH): Formation of a peptide bond between two molecules of the amino acid derivative.[1][2]
-
Racemization Product (Fmoc-L-Gla(OtBu)2-OH): Inversion of the stereochemistry at the alpha-carbon, which can be promoted by basic conditions.[3]
-
β-Alanine Adducts: These can arise from the rearrangement of the Fmoc-OSu reagent used during the introduction of the Fmoc group.
-
-
Process-Related Impurities:
-
Residual Solvents and Reagents: Traces of solvents like ethyl acetate or reagents such as acetic acid can be present. Acetic acid is particularly problematic as it can act as a capping agent, leading to truncated peptide sequences during SPPS.[4]
-
Dibenzofulvene (DBF) Adducts: DBF is a byproduct of Fmoc group cleavage. If any premature deprotection occurs during synthesis or workup, DBF can form colored adducts.[5]
-
Q2: My final this compound product has a yellowish tint. What is the likely cause?
A2: A yellow discoloration is often indicative of residual dibenzofulvene (DBF) or its adducts.[5] This can occur if the Fmoc group is inadvertently cleaved under basic or heated conditions during the synthesis or workup. Thorough washing of the product during purification is crucial to remove these colored impurities.
Q3: How can I assess the enantiomeric purity of my synthesized this compound?
A3: Standard reverse-phase HPLC is typically unable to separate enantiomers (D and L forms).[5] To determine the enantiomeric purity, you will need to use a chiral chromatography method, such as chiral HPLC or gas chromatography (GC) with a chiral stationary phase.
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its stability and prevent degradation, this compound should be stored in a cool (2-8°C), dry, and dark place. It is advisable to prepare solutions fresh before use.[2]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction of D-Gla(OtBu)2-OH with the Fmoc-donating reagent (e.g., Fmoc-OSu). | Ensure stoichiometric amounts of reagents are used. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or adjusting the temperature as per the protocol.[5] |
| Loss of product during aqueous workup. | During workup, acidify the aqueous layer to a pH of 2-3 to ensure complete precipitation of the Fmoc-amino acid before extraction.[5] Use an appropriate organic solvent like ethyl acetate for extraction. |
Problem 2: Multiple Peaks on HPLC Analysis of the Crude Product
| Potential Cause | Suggested Solution |
| Presence of unreacted starting material (D-Gla(OtBu)2-OH) and the desired product. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[5] |
| Formation of a dipeptide impurity (Fmoc-D-Gla(OtBu)2-D-Gla(OtBu)2-OH). | This is more likely when using Fmoc-Cl as the protecting agent. Consider using Fmoc-OSu, which is less prone to forming dipeptide impurities.[5] If using Fmoc-Cl, carefully control the reaction conditions (temperature, stoichiometry). Purification by recrystallization or column chromatography may be necessary. |
| Presence of the L-enantiomer (Fmoc-L-Gla(OtBu)2-OH) due to racemization. | Use the mildest basic conditions possible during the reaction and workup. The choice of base can influence racemization.[6] Analyze the product using chiral chromatography to quantify the extent of racemization. |
| Degradation of the product. | Ensure proper storage conditions (cool, dry, dark) to prevent degradation.[2] Avoid exposure to strongly basic or acidic conditions during storage and handling. |
Data Presentation
Table 1: Illustrative Effect of Reaction Time on the Purity of this compound
| Reaction Time (hours) | Purity of this compound (%) | Unreacted D-Gla(OtBu)2-OH (%) | Dipeptide Impurity (%) | Other Byproducts (%) |
| 2 | 85.2 | 10.5 | 2.1 | 2.2 |
| 4 | 95.8 | 1.5 | 1.8 | 0.9 |
| 8 | 96.1 | 0.8 | 1.9 | 1.2 |
| 12 | 95.5 | 0.6 | 2.5 | 1.4 |
Note: This data is for illustrative purposes only and will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Synthesis of this compound
Materials:
-
D-Gla(OtBu)2-OH
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
1 M HCl
Procedure:
-
Dissolve D-Gla(OtBu)2-OH in a 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-8 hours, monitoring by TLC or HPLC.
-
Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the precipitated product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Protocol 2: Identification of Impurities by LC-MS
Sample Preparation:
-
Dissolve a small amount of the crude or purified this compound in a suitable solvent (e.g., acetonitrile/water mixture).
LC Separation:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is typical.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm and 301 nm for Fmoc-containing compounds.[5]
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan a range appropriate to detect the expected product (MW: 525.59 g/mol ) and potential byproducts (e.g., dipeptide, unreacted starting material).
Visualizations
Caption: Synthesis of this compound and potential byproduct pathways.
Caption: A general workflow for troubleshooting issues in this compound synthesis.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Decarboxylation of Gla Residues During Protein Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-carboxyglutamic acid (Gla)-containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the risk of unintended decarboxylation of Gla residues during enzymatic or chemical cleavage of your proteins of interest.
Frequently Asked Questions (FAQs)
Q1: What is Gla residue decarboxylation and why is it a concern?
A: Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological activity of various proteins, particularly in blood coagulation and bone metabolism.[1] Decarboxylation is a chemical reaction that removes one of the two carboxyl groups from the Gla side chain, converting it back to a standard glutamic acid (Glu) residue. This loss of a carboxyl group can impair or completely abolish the protein's function, which is often dependent on the calcium-binding capacity of the Gla residues.[2]
Q2: What are the primary factors that cause decarboxylation of Gla residues?
A: The primary culprits behind Gla decarboxylation are heat and acidic conditions.[2][3] Lyophilizing a Gla-containing protein from an acidic solution (e.g., 0.05 M HCl) and subsequently heating it is a known method to intentionally cause decarboxylation.[3] Therefore, avoiding high temperatures and low pH is critical during the handling and cleavage of these proteins.
Q3: Can standard enzymatic digestion conditions lead to significant decarboxylation?
A: While standard enzymatic digestion conditions (e.g., 37°C, pH 7.5-8.5) are generally considered mild, prolonged incubation times could potentially lead to a low level of decarboxylation. Quantitative data on the exact rates of decarboxylation under these specific conditions is limited in the literature. However, given the thermal lability of Gla residues, it is prudent to optimize digestion times and keep them as short as possible while still achieving complete cleavage.
Q4: How can I detect if decarboxylation has occurred in my sample?
A: Mass spectrometry is a powerful tool for detecting decarboxylation. A decarboxylated Gla residue will result in a mass shift corresponding to the loss of a carboxyl group (44 Da).[4] Specialized mass spectrometry techniques, sometimes involving methylation of the Gla residues to prevent their fragmentation during analysis, can be employed for accurate quantification of both Gla and Glu forms of a peptide.[4]
Troubleshooting Guide: Incomplete Cleavage and Gla Residue Instability
This guide addresses common issues encountered during the cleavage of Gla-containing proteins and provides potential solutions to maintain the integrity of Gla residues.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or no digestion of the protein. | Gla residues interfering with protease access: The high negative charge density in the Gla domain can repel proteases or alter the local conformation, hindering cleavage at nearby sites. | - Use alternative proteases: Try proteases with different cleavage specificities that may cut at sites outside the problematic Gla-rich region (see Table 1). - Optimize digestion conditions: Increase the enzyme-to-substrate ratio or perform a sequential digestion with a second protease. |
| Improper buffer conditions: Suboptimal pH or the absence of necessary co-factors can reduce enzyme activity. | - Verify optimal pH for the chosen protease: Ensure your digestion buffer is within the optimal pH range for the enzyme (see Table 1). - Include Calcium: Calcium ions bind to Gla residues and can help to stabilize their structure, potentially improving protease accessibility.[5] A concentration of 1-10 mM CaCl₂ is a good starting point. | |
| Suspected decarboxylation of Gla residues. | Prolonged incubation at elevated temperature: Standard digestion at 37°C for extended periods (e.g., overnight) might contribute to decarboxylation. | - Shorten digestion time: Optimize the digestion to the shortest possible time that yields complete cleavage. This can be determined by running a time-course experiment and analyzing the products by SDS-PAGE or mass spectrometry. - Consider lower temperatures: If feasible for your chosen protease, performing the digestion at a lower temperature (e.g., room temperature or 25°C) for a longer period may reduce the rate of decarboxylation. |
| Acidic pH during sample preparation or cleavage: Exposure to low pH can protonate the carboxyl groups of Gla, making them more susceptible to decarboxylation. | - Maintain a neutral to slightly alkaline pH: Ensure all buffers used during protein purification and digestion are maintained at a pH of 7.0 or above. Avoid acidic buffers like citrate or acetate if possible. - Use appropriate buffers for alternative proteases: If using a protease that is active at a lower pH, such as Glu-C in certain buffers, be aware of the increased risk of decarboxylation and minimize incubation times.[6] | |
| Poor recovery of Gla-containing peptides after digestion. | Hydrophobicity or charge of the peptides: Peptides rich in Gla residues can be highly charged and may interact with surfaces or be difficult to analyze by reverse-phase chromatography. | - Use specialized chromatography: Consider alternative chromatography methods like hydrophilic interaction liquid chromatography (HILIC) for better retention of highly charged peptides. - Methylation for mass spectrometry: If the downstream application is mass spectrometry, methylation of the Gla residues can neutralize their charge, improving their behavior in mass spectrometric analysis.[4] |
Experimental Protocols
Protocol 1: Optimized Trypsin Digestion for Gla-Containing Proteins
This protocol is designed to minimize the risk of Gla decarboxylation during trypsin digestion.
-
Protein Preparation:
-
Ensure the purified Gla-containing protein is in a buffer with a pH between 7.5 and 8.5 (e.g., 50 mM Tris-HCl or 50 mM Ammonium Bicarbonate).
-
If necessary, denature the protein using 6 M urea or 6 M guanidine HCl. Note that some proteases retain activity in the presence of these denaturants (see Table 1).
-
-
Reduction and Alkylation (Optional but Recommended):
-
To reduce disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30-60 minutes.
-
To alkylate free cysteine residues, add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
If using a high concentration of denaturant, dilute the sample to reduce the denaturant concentration to a level compatible with trypsin activity (e.g., < 1 M urea).
-
Add sequencing-grade trypsin at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).
-
Add CaCl₂ to a final concentration of 2-5 mM to stabilize Gla residues.[5]
-
Incubate at 37°C. It is highly recommended to perform a time-course experiment (e.g., 2, 4, 8, and 16 hours) to determine the optimal digestion time.
-
Stop the reaction by adding a protease inhibitor or by acidifying the sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% (be mindful of the potential for acid-induced decarboxylation if the sample is to be stored for an extended period).
-
Protocol 2: Alternative Protease Digestion (Example with Glu-C)
This protocol provides a starting point for using an alternative protease, which can be useful if trypsin cleavage is inefficient.
-
Protein and Buffer Preparation:
-
Reduction and Alkylation:
-
Perform as described in Protocol 1.
-
-
Digestion:
-
Add Endoproteinase Glu-C at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).[9]
-
Include 2-5 mM CaCl₂ in the digestion buffer.
-
Incubate at 37°C for 2 to 18 hours. A time-course experiment is recommended.
-
Stop the reaction as described for the trypsin digestion.
-
Data Presentation
Table 1: Comparison of Proteases for Cleavage of Gla-Containing Proteins
| Protease | Cleavage Site | Optimal pH | Notes on Use with Gla-Proteins |
| Trypsin | C-terminal of Lysine (K) and Arginine (R) | 7.5 - 8.5 | Standard choice, but may be inefficient in highly charged Gla domains. |
| Chymotrypsin | C-terminal of Phenylalanine (F), Tryptophan (W), and Tyrosine (Y).[10][11][12] | 7.5 - 8.5 | Good alternative if trypsin sites are absent or inaccessible. Cleaves at hydrophobic residues, which may be located away from Gla domains.[11][12][13] |
| Endoproteinase Glu-C (V8 Protease) | C-terminal of Glutamic acid (E) in ammonium bicarbonate buffer; C-terminal of E and Aspartic acid (D) in phosphate buffer.[6][7][8][9] | 7.5 - 8.5 | Can be very specific. Cleavage at Glu might be affected if the residue is modified to Gla. Buffer choice is critical for specificity.[6][7][8][9] |
| Endoproteinase Asp-N | N-terminal of Aspartic acid (D) and Cysteic acid.[7][14][15] | 6.0 - 8.5 | Provides different cleavage pattern, useful for increasing sequence coverage. |
Visualizations
Caption: Experimental workflow for enzymatic cleavage of Gla-containing proteins.
Caption: Logic diagram for troubleshooting incomplete digestion of Gla-proteins.
References
- 1. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for decarboxylation of gamma-carboxyglutamic acid in proteins. Properties of the decarboxylated gamma-carboxyglutamic acid protein from calf bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Ca(II) binding to gamma-carboxyglutamic acid. Use of thermal decarboxylation to probe metal ion/gamma-carboxyglutamic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glu-C Sequencing Grade Protocol [promega.com]
- 7. Using Endoproteinases Asp-N and Glu-C to Improve Protein Characterization [promega.sg]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. PeptideCutter [web.expasy.org]
- 13. Combining chymotrypsin/trypsin digestion to identify hydrophobic proteins from oil bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: D-Gla Residue Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with γ-carboxyglutamic acid (Gla) residues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of D-Gla residues.
Frequently Asked Questions (FAQs)
Q1: What is D-γ-carboxyglutamic acid (D-Gla)?
A1: D-γ-carboxyglutamic acid (D-Gla) is the D-stereoisomer of γ-carboxyglutamic acid, a post-translationally modified amino acid crucial for the function of various proteins, particularly in blood coagulation and bone metabolism.[1][2][3][4] While the L-form is the naturally occurring enantiomer in ribosomally synthesized proteins, the presence of D-amino acids can occur through non-enzymatic racemization or as part of synthetically designed peptides to enhance stability.[1][2]
Q2: What are the primary stability concerns for Gla residues during experimental procedures?
A2: The main stability concerns for Gla residues are decarboxylation and isomerization.
-
Decarboxylation: The loss of one or both of the γ-carboxyl groups, converting the Gla residue back to a glutamic acid (Glu) residue or a monocarboxylated intermediate. This is often induced by heat and acidic conditions.[5][6]
-
Isomerization: The conversion between the L- and D-isomers (racemization). The conditions leading to the racemization of Gla residues are not well-documented but can be a concern for other amino acids under harsh experimental conditions.
-
Oxidative Damage: Like other amino acids, Gla residues can be susceptible to oxidative damage from reactive oxygen species (ROS), which can be generated during sample preparation and analysis.[3][4]
Q3: What are "scavengers" and how can they help stabilize D-Gla residues?
A3: In the context of protein and peptide chemistry, scavengers are molecules added to reaction mixtures to quench reactive species that could otherwise lead to the degradation of the molecule of interest.[7][8][9] For Gla residues, scavengers can play a protective role in several ways:
-
Radical Scavengers/Antioxidants: These compounds, such as methionine, ascorbic acid, or N-acetyl-l-cysteine, can neutralize free radicals and other reactive oxygen species, thereby preventing oxidative damage to the Gla residues.[3][4][]
-
Cation Scavengers: During cleavage of protecting groups in peptide synthesis (e.g., with trifluoroacetic acid - TFA), reactive cations are generated that can modify sensitive residues. Scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) are used to trap these cations.[8] While not specific to Gla, their use is crucial for overall peptide integrity.
Troubleshooting Guides
Issue 1: Loss of γ-carboxylation (Decarboxylation) during Analysis
Symptoms:
-
Mass spectrometry (MS) data shows unexpected peaks corresponding to the mass of glutamic acid (Glu) instead of or in addition to Gla.
-
HPLC analysis shows a decrease in the peak corresponding to the Gla-containing peptide and an increase in a peak corresponding to the Glu-containing peptide.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Temperature | Avoid excessive heating of samples containing Gla residues. If heating is necessary, use the lowest effective temperature and shortest duration possible. Thermal decarboxylation has been observed at temperatures as low as 110°C in acidic conditions.[5][6] |
| Acidic pH | Maintain a neutral or slightly alkaline pH whenever possible. Prolonged exposure to strong acids, especially in combination with heat, can promote decarboxylation. For procedures requiring acidic conditions (e.g., TFA cleavage in peptide synthesis), minimize the exposure time and perform the reaction at a low temperature.[5][6] |
| In-source Decay (MS) | During mass spectrometry, particularly with MALDI-TOF, in-source decay can lead to the loss of the carboxyl group. Optimize MS parameters to use lower laser energy. Methylation of the Gla residue can prevent this neutral loss.[11] |
Issue 2: Suspected Isomerization of L-Gla to D-Gla (or vice versa)
Symptoms:
-
Chiral HPLC analysis shows the presence of the unintended stereoisomer.
-
Biological activity of the peptide/protein is reduced or altered, potentially due to the presence of the incorrect isomer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Harsh Chemical Treatments | Racemization of amino acids can be induced by strong bases or prolonged exposure to high temperatures. Evaluate all steps of your protocol for such conditions and modify them where possible. |
| Inadequate Purification | If synthesizing a peptide with a specific Gla isomer, ensure that the purification method is capable of separating the desired isomer from any racemic impurities that may have been present in the starting materials or formed during synthesis. Chiral HPLC is the method of choice for this.[12][13][14][15][16] |
Issue 3: General Degradation or Loss of Signal of Gla-containing Peptides/Proteins
Symptoms:
-
Low recovery of the Gla-containing species after purification or analysis.
-
Appearance of multiple unidentified peaks in HPLC or MS, suggesting fragmentation or modification.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidative Damage | The presence of reactive oxygen species can lead to non-specific degradation. Include an antioxidant or radical scavenger in your buffers. Methionine is often used as a sacrificial antioxidant in protein formulations.[3][4][] For MS analysis, radical scavengers like TEMPO can be used to identify and characterize radical-based modifications.[1][2] |
| Adsorption to Surfaces | Gla-containing proteins can be "sticky" due to their charged nature. Use low-adsorption vials and pipette tips. Consider the use of detergents like Tween-20 at low concentrations (e.g., 0.01%) in your buffers to minimize non-specific binding.[17] |
| Proteolytic Degradation | If working with biological samples, ensure the addition of a protease inhibitor cocktail to your lysis and storage buffers to prevent enzymatic degradation of your protein.[17] |
Experimental Protocols
Protocol 1: Chiral HPLC for Separation of D- and L-Gla Enantiomers
This protocol provides a general framework for the chiral separation of D- and L-Gla containing peptides. Optimization of the mobile phase and column selection will be required for specific peptides.
-
Column Selection:
-
Mobile Phase Preparation:
-
For reversed-phase chiral HPLC, a typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
The pH of the aqueous buffer is a critical parameter for achieving separation and should be optimized (typically in the range of 4-7).
-
For ligand-exchange chromatography, the mobile phase will contain a metal salt (e.g., copper (II) sulfate).[12]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Temperature: Column temperature should be controlled and optimized, as it can significantly affect chiral recognition.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm for peptide bonds) or mass spectrometry for higher sensitivity and specificity.
-
-
Sample Preparation:
-
Dissolve the peptide sample in the mobile phase or a compatible solvent at a known concentration.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Data Analysis:
-
Inject standards of the pure D- and L-Gla containing peptides to determine their retention times.
-
Inject the sample mixture and identify the peaks corresponding to each enantiomer.
-
Quantify the amount of each enantiomer by integrating the peak areas.
-
Data Presentation
Table 1: Factors Affecting Gla Residue Stability
| Parameter | Condition | Effect on Gla Residue | Recommendation |
| Temperature | > 100°C | Increased rate of decarboxylation | Minimize heat exposure; use low-temperature methods where possible.[5][6] |
| pH | < 4 (Acidic) | Promotes decarboxylation | Maintain pH between 6 and 8. Minimize exposure to strong acids.[5][6] |
| > 9 (Alkaline) | Potential for side reactions | Maintain pH between 6 and 8. For MS, alkaline conditions can improve signal for Gla-peptides.[18] | |
| Oxidizing Agents | Presence of ROS | Oxidative damage to the residue | Add antioxidants (e.g., methionine, ascorbic acid) to buffers.[3][4][] |
| Strong Acids (e.g., TFA) | Cleavage of protecting groups | Generation of reactive cations | Use cation scavengers (e.g., TIS, EDT) in cleavage cocktails.[8] |
Visualizations
Caption: Experimental workflow for the synthesis and analysis of Gla-containing peptides.
Caption: Degradation pathways of Gla residues and preventative measures.
References
- 1. Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modification of gamma-carboxyglutamic acid, the vitamin K-dependent amino acid which binds Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Traditional reactive carbonyl scavengers do not prevent the carbonylation of brain proteins induced by acute glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to HPLC Analysis of Peptides Containing Fmoc-D-Gla(OtBu)2-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, particularly those incorporating the post-translationally modified amino acid γ-carboxyglutamic acid (Gla), robust analytical techniques are paramount. The incorporation of Fmoc-D-Gla(OtBu)2-OH presents unique challenges and considerations in peptide synthesis and subsequent purification and analysis. This guide provides a comparative analysis of using the di-tert-butyl (OtBu) protected Gla derivative in solid-phase peptide synthesis (SPPS) and its implications for analysis by High-Performance Liquid Chromatography (HPLC), benchmarked against alternative protection strategies.
Comparison of Protecting Group Strategies for Gla-Containing Peptides
The choice of side-chain protecting group for Gla is a critical determinant of the success of the synthesis and the purity of the final peptide, which is ultimately assessed by HPLC. The di-tert-butyl ester is a common protection strategy, but alternatives such as di-allyl (OAll) and di-benzyl (OBzl) esters offer different advantages and disadvantages. The selection of a protecting group directly impacts the physicochemical properties of the peptide, influencing its retention behavior and the potential for side products that may complicate HPLC analysis.
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Side Reactions & HPLC Implications |
| di-tert-Butyl (OtBu) | Strong acid (e.g., high concentration of TFA)[1] | High stability to base-labile Fmoc deprotection; compatible with standard cleavage protocols from many resins.[1] | Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met). Incomplete deprotection results in more hydrophobic species with longer retention times in RP-HPLC.[1] |
| di-Allyl (OAll) | Palladium(0)-catalyzed allyl transfer[1] | Orthogonal to both acid- and base-labile protecting groups; allows for selective on-resin modification of the Gla side chain.[1] | Requires a specific palladium catalyst and scavenger, which if not completely removed, can contaminate the final peptide and potentially interfere with HPLC analysis. |
| di-Benzyl (OBzl) | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HF[1] | Orthogonal to acid- and base-labile protecting groups; useful in fragment condensation strategies.[1] | Requires an additional, orthogonal deprotection step. Incomplete removal can lead to impurities that are structurally similar to the target peptide, potentially co-eluting in HPLC. |
Experimental Protocols
A detailed and robust HPLC protocol is essential for the accurate analysis of peptides containing this compound. The following is a general protocol for the analytical reversed-phase HPLC of such peptides.
Protocol: Analytical RP-HPLC of a Gla-Containing Peptide
1. Sample Preparation:
-
Dissolve the crude or purified peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). A typical concentration is 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is most common for peptide analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Column Temperature: 25-40 °C.
3. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide. A typical starting gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (re-equilibration)
-
5. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the target peptide using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
The identity of the main peak and any major impurities should be confirmed by mass spectrometry.
Illustrative HPLC Performance Comparison
The choice of protecting group can be expected to influence the HPLC performance in terms of retention time and potential for impurities. The following table provides an illustrative comparison based on the chemical properties of the protecting groups.
| Parameter | This compound | Alternative (e.g., Fmoc-D-Gla(OAll)2-OH) |
| Expected Relative Retention Time | Longer due to the hydrophobicity of the tBu groups. | Shorter relative to OtBu-protected peptide. |
| Potential for Impurity Peaks | High potential for peaks corresponding to incomplete deprotection (more hydrophobic) and byproducts from t-butyl cation reactions. | Potential for peaks from incomplete deprotection and catalyst-related adducts. |
| Peak Shape | Generally good peak shape is expected with standard TFA-containing mobile phases. | Generally good peak shape is expected. |
| Resolution from Byproducts | Resolution from incompletely deprotected species can be challenging due to small differences in hydrophobicity. | Resolution from catalyst-related impurities may require optimization of the mobile phase. |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical flow, the following diagrams are provided.
References
Navigating the Complex Landscape of D-Gamma-Carboxyglutamic Acid Peptide Analysis: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals engaged in the study of proteins containing D-gamma-carboxyglutamic acid (D-Gla), mass spectrometry stands as an indispensable analytical tool. This post-translational modification, crucial for the function of proteins involved in blood coagulation and bone metabolism, presents unique challenges for mass spectrometric analysis. This guide provides an objective comparison of prevalent mass spectrometry-based approaches, supported by experimental data, to aid in the selection of the most suitable methodology for your research needs.
The primary obstacle in the mass spectrometric analysis of D-Gla-containing peptides is the lability of the gamma-carboxyl group. During collision-induced dissociation (CID), a widely used fragmentation technique, this group is readily lost as a neutral CO2 molecule (44 Da), leading to a loss of information about the modification site and hindering confident peptide identification and sequencing. To circumvent this challenge, alternative fragmentation methods and chemical derivatization strategies have been developed.
Unveiling the Fragments: A Head-to-Head Comparison of CID and ETD
Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are two of the most common fragmentation techniques used in mass spectrometry. Their performance with D-Gla-containing peptides, however, varies significantly.
| Fragmentation Technique | Advantages | Disadvantages | Ideal for |
| Collision-Induced Dissociation (CID) | - Readily available on most mass spectrometers. - Efficient for fragmentation of smaller, less charged peptides. | - Prone to neutral loss of the gamma-carboxyl group (CO2), obscuring the modification site. - Inefficient fragmentation of the peptide backbone for larger, heavily carboxylated peptides. | - Initial screening of simple peptide mixtures. - Analysis of peptides with a low degree of carboxylation. |
| Electron Transfer Dissociation (ETD) | - Preserves labile post-translational modifications like gamma-carboxylation. - Provides extensive fragmentation of the peptide backbone, even for larger and highly charged peptides. - Enables confident localization of D-Gla residues. | - Can be less efficient for smaller, doubly charged peptides. - May require specialized instrumentation. | - Definitive identification and sequencing of D-Gla-containing peptides. - Analysis of complex, heavily carboxylated proteins. |
Experimental Evidence: A study comparing CID and ETD for the analysis of tryptic peptides from Protein C, which contains nine Gla residues, demonstrated the superiority of ETD for larger, more heavily carboxylated peptides. While both methods provided extensive sequencing for a smaller peptide with two Gla residues, CID of larger peptides resulted primarily in the loss of CO2 with little to no backbone fragmentation. In contrast, ETD yielded comprehensive fragmentation of the peptide backbone for these larger peptides, allowing for confident sequence determination and localization of the Gla residues.
Enhancing Detection: The Role of Chemical Derivatization
To overcome the limitations of CID, chemical modification of the D-Gla residue offers a powerful alternative. Methylation of the gamma-carboxyl group has been shown to stabilize the modification, preventing the neutral loss of CO2 during CID.
| Derivatization Method | Advantages | Disadvantages |
| Methylation | - Prevents the neutral loss of CO2 during CID. - Improves ionization efficiency of Gla-containing peptides. | - Adds an extra step to the sample preparation workflow. - Requires careful optimization to ensure complete derivatization. |
Experimental Evidence: Research has shown that methylation of Gla residues significantly improves their detection by mass spectrometry. This approach not only prevents the characteristic neutral loss but also enhances the signal intensity of the modified peptides, facilitating their identification in complex mixtures.
Experimental Protocols
I. Sample Preparation and LC-MS/MS Analysis of D-Gla Peptides
This protocol outlines a general workflow for the analysis of D-Gla-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Digestion:
-
Denature the protein of interest in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate free cysteine residues with iodoacetamide at a final concentration of 20 mM for 30 minutes in the dark at room temperature.
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add a suitable protease (e.g., trypsin, chymotrypsin) at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Inject the sample onto a C18 reversed-phase analytical column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a mass spectrometer equipped with either CID or ETD fragmentation.
-
For improved sensitivity in detecting Gla-peptides, an alkaline mobile phase (e.g., using ammonium bicarbonate) and negative ionization mode can be employed.
-
II. Methylation of D-Gla-Containing Peptides
This protocol describes the esterification of carboxylic acid groups, including the gamma-carboxyl group of D-Gla, for improved mass spectrometric analysis.
-
Reagent Preparation: Prepare a 2 M solution of methanolic HCl by carefully adding acetyl chloride to anhydrous methanol on ice.
-
Reaction:
-
Resuspend the dried peptide sample in the 2 M methanolic HCl solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Sample Cleanup:
-
Dry the sample completely in a vacuum centrifuge to remove the methanolic HCl.
-
Reconstitute the sample in 0.1% formic acid for LC-MS/MS analysis.
-
Visualizing the Workflow and Biological Context
To better illustrate the analytical process and the biological relevance of D-Gla-containing peptides, the following diagrams are provided.
Caption: Experimental workflow for mass spectrometry of D-Gla peptides.
Characterizing Gla-Containing Peptides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of gamma-carboxyglutamic acid (Gla)-containing peptides is crucial for understanding their biological function and therapeutic potential. This guide provides an objective comparison of four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Edman Degradation, and X-ray Crystallography, supported by experimental data and detailed protocols.
Gla-containing peptides and proteins are involved in vital physiological processes, including blood coagulation, bone metabolism, and signal transduction. The post-translational modification of glutamic acid to Gla is essential for their function, as it confers the ability to bind calcium ions. Verifying the presence, location, and impact of Gla residues on peptide structure is therefore a critical analytical challenge.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for characterizing Gla-containing peptides depends on the specific research question, available sample amount, and desired level of detail. The following table summarizes the key performance metrics of each method.
| Feature | NMR Spectroscopy | Mass Spectrometry | Edman Degradation | X-ray Crystallography |
| Primary Information | 3D structure in solution, dynamics, PTM identification | Molecular weight, sequence, PTM identification & localization | N-terminal sequence | High-resolution 3D structure in solid state |
| Sensitivity | Low (micromolar to millimolar) | High (femtomole to attomole)[1][2] | Moderate (picomole)[3][4][5] | Low (requires crystals) |
| Sample Amount | High (milligrams)[6][7] | Low (micrograms to nanograms) | Low (micrograms)[3] | High (milligrams for screening)[8] |
| Resolution | Atomic (for structure) | High mass accuracy | Single amino acid | Atomic (<1.5 Å to 3.5 Å)[9] |
| Gla Identification | Characteristic chemical shifts[10] | Mass shift (+44 Da), neutral loss of CO2[11] | Requires PTH-Gla standard for HPLC comparison[12] | Electron density of side chain |
| Structural Information | Detailed 3D structure and dynamics in solution | Fragmentation patterns imply connectivity | None | Precise 3D atomic coordinates |
| Throughput | Low | High | Low to moderate | Low |
In-Depth Comparison of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of peptides in solution, which closely mimics their physiological environment.[13]
Advantages:
-
Structural and Dynamic Information: NMR is unique in its ability to provide high-resolution 3D structures of peptides in solution and to study their conformational dynamics.
-
Non-destructive: The sample can be recovered and used for other experiments.
-
Identification of Gla: The presence of a Gla residue can be identified by characteristic downfield chemical shifts of the γ-proton and γ-carbon, as well as the β-protons and β-carbons, in ¹H-¹³C HSQC spectra.[10]
-
Interaction Studies: NMR is well-suited for studying the interactions of Gla-containing peptides with calcium ions, membranes, or other proteins.
Disadvantages:
-
Low Sensitivity: NMR requires relatively large amounts of pure sample, typically in the milligram range, at concentrations of 0.1 to 5 mM.[6][7][14]
-
Size Limitation: While suitable for peptides, the complexity of NMR spectra increases with molecular weight, making it challenging for very large proteins.
-
Requires Isotopic Labeling for Complex Peptides: For unambiguous resonance assignment of larger peptides, isotopic labeling (¹³C, ¹⁵N) is often necessary.[6]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is a cornerstone of proteomics and is widely used for peptide sequencing and the identification of post-translational modifications.
Advantages:
-
High Sensitivity: MS can detect peptides in the femtomole to attomole range, requiring very small amounts of sample.[1][2]
-
High Throughput: Modern MS instruments can analyze complex mixtures of peptides rapidly.
-
Accurate Mass Measurement: High-resolution mass spectrometers can determine the molecular weight of peptides with high accuracy, allowing for the confirmation of the presence of Gla residues (mass increase of 44 Da per carboxylation).[11]
-
Sequencing and PTM Localization: Tandem mass spectrometry (MS/MS) provides peptide sequence information and can pinpoint the exact location of Gla residues.
Disadvantages:
-
Destructive Technique: The sample is consumed during the analysis.
-
Challenges with Gla Analysis: Unmodified Gla residues are prone to the neutral loss of a carboxyl group (44 Da) during collision-induced dissociation (CID), which can complicate spectral interpretation.[11] Chemical derivatization, such as methylation, is often employed to stabilize the Gla residue and improve detection.[11]
-
No 3D Structural Information: MS provides information about the primary sequence and modifications but does not yield the three-dimensional structure.
Edman Degradation
Edman degradation is a classic chemical method for sequencing peptides from the N-terminus. It involves a stepwise process of labeling, cleaving, and identifying the N-terminal amino acid.
Advantages:
-
Direct Sequencing: It provides a direct and unambiguous determination of the N-terminal amino acid sequence.
-
Quantitative Potential: With proper calibration, it can provide quantitative information about the amount of each amino acid.
-
Handles Some PTMs: With the use of appropriate standards, it can identify some modified amino acids.
Disadvantages:
-
Limited Peptide Length: The efficiency of each cycle is not 100%, limiting the reliable sequencing length to approximately 30-60 residues.[3]
-
Requires Free N-terminus: If the N-terminus of the peptide is blocked (e.g., by acetylation), Edman degradation will not work.[3]
-
Lower Throughput: It is a slower, more laborious process compared to mass spectrometry.
-
Identification of Gla: Identification of the PTH-Gla derivative requires a commercially available or synthesized standard for comparison of its retention time in HPLC.[12]
X-ray Crystallography
X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. It can provide the most detailed and accurate structural information.[9]
Advantages:
-
High Resolution: It can yield atomic-resolution 3D structures, providing precise details of bond lengths and angles.[9][15]
-
Unambiguous Structure Determination: It provides a static snapshot of the peptide's conformation in the crystalline state.
-
Visualization of Gla: The electron density map can clearly show the presence and orientation of the two carboxyl groups on the Gla side chain.
Disadvantages:
-
Requires Crystals: The major bottleneck is the need to grow well-ordered single crystals of the peptide, which can be a challenging and time-consuming process.[8]
-
Solid-State vs. Solution Structure: The crystal structure represents the peptide's conformation in a solid, and potentially non-physiological, state, which may differ from its structure in solution.
-
No Dynamic Information: It provides a static picture and does not give information about the peptide's flexibility or conformational changes in solution.
Experimental Protocols
NMR Spectroscopy for Gla-Peptide Characterization
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified (>95%) Gla-containing peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or a deuterated buffer like phosphate-buffered saline in D₂O).[6][16]
-
The final peptide concentration should be in the range of 0.5-5 mM.[17]
-
Adjust the pH of the sample to the desired value (typically between 4 and 7).
-
Transfer the sample to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and folding.
-
Perform two-dimensional (2D) NMR experiments at a suitable temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): (Requires ¹³C-labeled sample or high concentration for natural abundance) To correlate protons with their directly attached carbons. The characteristic downfield shifts of Gla Hβ/Cβ and Hγ/Cγ are observed in this spectrum.[10]
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific protons and carbons in the peptide sequence.
-
Identify the characteristic chemical shifts corresponding to Gla residues.
-
Use the distance restraints from the NOESY spectra to calculate the 3D structure of the peptide using software like CYANA or XPLOR-NIH.
-
Mass Spectrometry of Gla-Containing Peptides
-
Sample Preparation (with Methylation):
-
Lyophilize 1-10 µg of the purified peptide.
-
Add 200 µL of 2 M methanolic HCl and incubate for 1 hour at 20°C to methylate the carboxyl groups of Gla residues.
-
Lyophilize the sample to remove the methanolic HCl.
-
Reconstitute the methylated peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).
-
-
Data Acquisition (LC-MS/MS):
-
Inject the sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides using a C18 reversed-phase column with a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Use appropriate fragmentation methods such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).
-
-
Data Analysis:
-
Analyze the MS/MS spectra using a database search engine (e.g., Mascot, Sequest) against a relevant protein database.
-
Specify the mass shift for dimethylated Gla (+72 Da) as a variable modification on glutamic acid residues.
-
Manually inspect the spectra to confirm the peptide sequence and the localization of the modified Gla residues based on the fragment ion series (b- and y-ions).
-
Edman Degradation for Gla-Peptide Sequencing
-
Sample Preparation:
-
Load 10-100 pmol of the purified peptide onto a PVDF membrane or into the reaction cartridge of an automated protein sequencer.[3]
-
Ensure the sample is free of primary and secondary amines that could interfere with the coupling reaction.
-
-
Automated Sequencing:
-
Perform sequential Edman degradation cycles using an automated protein sequencer. Each cycle consists of:
-
Coupling: Reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions.
-
Cleavage: Cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative under acidic conditions.
-
Conversion: Conversion of the unstable ATZ derivative to a more stable phenylthiohydantoin (PTH) amino acid derivative.
-
-
-
Data Analysis:
-
Inject the PTH-amino acid from each cycle onto a reversed-phase HPLC system.
-
Identify the PTH-amino acid by comparing its retention time to a standard mixture of known PTH-amino acids.[12]
-
The identification of PTH-Gla requires a pre-established retention time for a PTH-Gla standard under the same HPLC conditions.
-
X-ray Crystallography of Gla-Containing Peptides
-
Crystallization Screening:
-
Prepare a highly pure (>98%) and concentrated solution of the peptide (e.g., 5-20 mg/mL).[8]
-
Use a robotic system to set up crystallization trials in 96-well plates using various commercially available or custom-made screens that vary precipitants, buffers, and pH.[18][19]
-
Common crystallization methods include sitting-drop and hanging-drop vapor diffusion.[8]
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization and Data Collection:
-
Optimize the initial crystallization conditions by fine-tuning the concentrations of the precipitant, buffer, and peptide to obtain larger, single crystals.
-
Harvest a suitable crystal and cryo-protect it by soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model of the peptide into the resulting electron density map.
-
Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data. The final refined structure will show the precise atomic coordinates of the Gla residues.
-
Mandatory Visualizations
Workflow for Gla-Peptide Characterization
Caption: A general workflow for the characterization of Gla-containing peptides.
Decision Tree for Technique Selection
Caption: A decision tree to guide the selection of an analytical technique.
References
- 1. Detection limits for matrix-assisted laser desorption of polypeptides with an external ion source Fourier-transform mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sub-femtomole peptide detection in ion mobility-time-of-flight mass spectrometry measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 6. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. nmr-bio.com [nmr-bio.com]
- 8. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehu.eus [ehu.eus]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 15. X-Ray Crystallography to Determine Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 18. hamptonresearch.com [hamptonresearch.com]
- 19. Protein and Peptide Crystallization | AMRI [amri.staging.ribbitt.com]
A Researcher's Guide to Chiral Analysis of Peptides: Confirming D-γ-Carboxyglutamic Acid (D-Gla) Incorporation
For researchers, scientists, and drug development professionals, the precise stereochemistry of amino acids within a peptide therapeutic is a critical quality attribute. The incorporation of D-amino acids, such as D-γ-carboxyglutamic acid (D-Gla), can significantly impact a peptide's conformation, stability, and biological activity. This guide provides a comprehensive comparison of analytical techniques for the chiral analysis of peptides, with a specific focus on confirming the presence and quantifying the amount of D-Gla.
This guide delves into established chromatographic and electrophoretic methods, as well as emerging technologies, offering detailed experimental protocols and comparative performance data to aid in method selection and implementation.
Comparative Overview of Chiral Analysis Techniques
The selection of an appropriate analytical method for chiral analysis depends on various factors, including the complexity of the peptide, the required sensitivity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques used for the chiral analysis of amino acids after peptide hydrolysis.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Analysis Time (per sample) | Relative Cost | Key Advantages | Key Disadvantages |
| HPLC with Chiral Stationary Phase (Direct Method) | Enantiomers are separated on a column containing a chiral selector. | 1-10 pmol | 5-50 pmol | 20-60 min | High (chiral columns) | Direct analysis, no derivatization required, high resolution. | Expensive columns, method development can be challenging. |
| HPLC with Chiral Derivatization (Indirect Method) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | 1-10 pmol[1] | 5-50 pmol[1] | 30-90 min | Moderate | Uses standard HPLC columns, derivatization can enhance sensitivity. | Derivatization adds complexity and potential for side reactions. |
| Gas Chromatography (GC) with Chiral Stationary Phase | Volatilized amino acid derivatives are separated on a chiral GC column. | High sensitivity (fmol range) | High sensitivity (fmol range) | 20-40 min | Moderate | High resolution and sensitivity. | Requires derivatization to increase volatility, potential for thermal degradation. |
| Capillary Electrophoresis (CE) with Chiral Selector | Enantiomers are separated in a capillary due to differential interactions with a chiral selector added to the buffer. | High sensitivity (amol-fmol range) | High sensitivity (fmol range) | 10-30 min | Low | High efficiency, low sample and reagent consumption. | Lower loading capacity, can be less robust than HPLC. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Ions of diastereomeric derivatives are separated based on their size, shape, and charge in the gas phase. | Nanomolar concentration range[2] | Nanomolar concentration range[2] | < 5 min[2] | High | Very fast analysis, provides an additional dimension of separation. | Requires specialized instrumentation, may still require derivatization. |
| Nanopore Analysis | Single peptide molecules are passed through a nanopore, and the resulting changes in ionic current are used to identify stereoisomers. | Single-molecule detection | Single-molecule detection | Real-time | High | Label-free, direct analysis of intact peptides. | Emerging technology, data analysis is complex. |
Detailed Experimental Protocols
Accurate and reproducible chiral analysis relies on meticulously executed experimental protocols. Below are detailed methodologies for the most relevant techniques for confirming D-Gla incorporation, adapted from established procedures for similar amino acids.
HPLC with Chiral Derivatization using Marfey's Reagent (Indirect Method)
This method is widely used for its reliability and the commercial availability of the derivatizing agent.[3][4]
a) Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the peptide sample into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Incubate at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in 200 µL of ultrapure water.
b) Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA):
-
To 50 µL of the amino acid hydrolysate, add 100 µL of 1% (w/v) FDAA in acetone.
-
Add 20 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Incubate the mixture at 40°C for 1 hour in the dark.[5]
-
Quench the reaction by adding 10 µL of 2 M HCl.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with the initial mobile phase for HPLC analysis.
c) HPLC-UV/MS Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm or Mass Spectrometry (MS) for enhanced specificity.
-
Quantification: The percentage of D-Gla is determined by comparing the peak area of the D-Gla derivative to the total peak area of both D- and L-Gla derivatives.
HPLC with a Chiral Stationary Phase (Direct Method)
This approach avoids derivatization, simplifying sample preparation. The selection of the appropriate chiral column is crucial for successful separation. For dicarboxylic amino acids like Gla, a crown ether-based or a zwitterionic ion-exchange column is often suitable.[6][7]
a) Peptide Hydrolysis:
-
Follow the same hydrolysis protocol as described in the indirect method.
b) HPLC-MS/MS Analysis:
-
Column: CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm) or similar crown ether-based column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, ethanol, and water with an acidic modifier (e.g., 0.1% perchloric acid or 0.5% trifluoroacetic acid). A typical starting condition could be 80:15:5 (Acetonitrile:Ethanol:Water) with 0.5% TFA.[8]
-
Flow Rate: 0.4 - 0.6 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection: Tandem Mass Spectrometry (MS/MS) is recommended for selective and sensitive detection of underivatized amino acids.
-
Quantification: The amount of D-Gla is quantified by comparing its peak area to a calibration curve prepared with D-Gla standards.
Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described chiral analysis methods.
References
- 1. ox.ac.uk [ox.ac.uk]
- 2. DSpace [soar.wichita.edu]
- 3. nbinno.com [nbinno.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Comparative Guide to Fmoc-D-Gla(OtBu)₂-OH and Fmoc-L-Gla(OtBu)₂-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fmoc-D-Gla(OtBu)₂-OH and Fmoc-L-Gla(OtBu)₂-OH, two critical building blocks for the incorporation of the non-proteinogenic amino acid γ-carboxyglutamic acid (Gla) into synthetic peptides. While direct, side-by-side quantitative comparisons of their synthetic performance are not extensively documented in publicly available literature, this guide will focus on their fundamental properties, the profound implications of their stereochemistry, and their respective applications in peptide science, supported by established principles and representative experimental protocols.
Introduction to γ-Carboxyglutamic Acid (Gla)
γ-Carboxyglutamic acid is a post-translationally modified amino acid found in various proteins, most notably the vitamin K-dependent blood coagulation factors.[1] The two carboxylate groups on the γ-carbon give Gla its unique calcium-binding properties, which are essential for the biological function of these proteins.[2] The ability to synthesize peptides containing Gla is therefore of significant interest in the study of coagulation, bone metabolism, and in the development of novel therapeutics.
Physicochemical Properties
Fmoc-D-Gla(OtBu)₂-OH and Fmoc-L-Gla(OtBu)₂-OH are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Their fundamental physicochemical properties are identical, as detailed in the table below. The key differentiator is the chirality at the α-carbon.
| Property | Fmoc-D-Gla(OtBu)₂-OH | Fmoc-L-Gla(OtBu)₂-OH |
| CAS Number | 111662-65-8[3] | 111662-64-7[4] |
| Molecular Formula | C₂₉H₃₅NO₈[3] | C₂₉H₃₅NO₈[4] |
| Molecular Weight | 525.6 g/mol [3] | 525.6 g/mol [4] |
| Appearance | White to off-white solid | White to off-white solid |
| Typical Purity (HPLC) | ≥95% - ≥98% (supplier dependent) | ≥95% - ≥98% (supplier dependent) |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |
| Storage Conditions | 2-8°C[5] | 2-8°C[5] |
The Critical Role of Stereochemistry
The choice between the D- and L-isomer is fundamental and dictates the properties of the final peptide.
-
Fmoc-L-Gla(OtBu)₂-OH : This is the enantiomer used to synthesize peptides that correspond to or mimic naturally occurring proteins. The vast majority of proteins in nature are composed of L-amino acids. Peptides containing L-Gla are susceptible to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids.
-
Fmoc-D-Gla(OtBu)₂-OH : This enantiomer is used to create non-natural, or "D-peptides". These peptides are highly resistant to degradation by proteases. This increased stability can lead to a significantly longer in vivo half-life, a highly desirable trait for therapeutic peptides. Furthermore, the incorporation of a D-amino acid can induce unique conformational changes in the peptide backbone, potentially leading to altered receptor binding affinity and specificity, or even novel biological activities.[6]
Comparative Performance and Applications
The following table summarizes the key considerations and expected outcomes when using each isomer in peptide synthesis, based on established principles of peptide chemistry.
| Performance Metric | Fmoc-L-Gla(OtBu)₂-OH | Fmoc-D-Gla(OtBu)₂-OH |
| Primary Application | Synthesis of natural peptides and their analogues (e.g., coagulation factor fragments).[7] | Development of therapeutic peptides with enhanced stability and novel activities.[6][8] |
| Expected Coupling Efficiency | High, comparable to other standard Fmoc-L-amino acids. | High, comparable to other standard Fmoc-D-amino acids. |
| Expected Final Yield/Purity | Dependent on sequence and synthesis conditions. | Dependent on sequence and synthesis conditions. |
| Expected Biological Activity | Mimics natural L-peptides. | Potentially altered or novel activity; may act as an antagonist to the L-form. |
| Expected In Vivo Stability | Lower; susceptible to proteolytic degradation. | Higher; resistant to proteolytic degradation. |
Experimental Protocols
The following is a representative protocol for the incorporation of a Gla residue into a peptide sequence using manual solid-phase peptide synthesis (SPPS). The chemical steps are identical for both the D- and L-isomers.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-D-Gla(OtBu)₂-OH or Fmoc-L-Gla(OtBu)₂-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Protocol for a Single Coupling Cycle (Incorporation of Gla):
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate tube, dissolve 3 equivalents (relative to resin loading) of Fmoc-Gla(OtBu)₂-OH (either D or L), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
-
Coupling:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or a recoupling step may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents.
-
-
Repeat: Proceed to the deprotection step for the next amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the core steps of a single coupling cycle in Fmoc-based solid-phase peptide synthesis for incorporating a Gla residue.
Caption: Workflow for Fmoc-Gla(OtBu)₂-OH incorporation in SPPS.
Logical Relationship Diagram
This diagram outlines the decision-making process and expected outcomes based on the choice of the D- or L-Gla isomer.
Caption: Impact of D- vs. L-Gla isomer choice on peptide properties.
Conclusion and Recommendations
The selection between Fmoc-D-Gla(OtBu)₂-OH and Fmoc-L-Gla(OtBu)₂-OH is a critical decision in the design of synthetic peptides.
-
For researchers aiming to study or replicate the function of natural, biologically active peptides, Fmoc-L-Gla(OtBu)₂-OH is the required building block.
-
For drug development professionals seeking to create peptide-based therapeutics with improved pharmacokinetic profiles, such as enhanced stability and longer in-vivo half-life, Fmoc-D-Gla(OtBu)₂-OH offers a powerful strategic advantage.
While the synthetic procedures for incorporating either isomer are identical, the resulting peptides will have fundamentally different biological properties. The choice, therefore, should be dictated by the ultimate research goal and the desired attributes of the final peptide product.
References
- 1. Carboxyglutamic acid - Wikipedia [en.wikipedia.org]
- 2. ashpublications.org [ashpublications.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of gamma-carboxyglutamic acid-containing peptides by the Boc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
A Comparative Performance Analysis: Fmoc-D-Gla(OtBu)2-OH vs. Fmoc-D-Gla(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Gamma-Carboxyglutamic Acid Building Block
The incorporation of the non-proteinogenic amino acid D-gamma-carboxyglutamic acid (D-Gla) is crucial for the synthesis of peptides with specific biological activities, particularly those involved in blood coagulation and bone metabolism. The choice of the appropriate protected D-Gla derivative is a critical determinant of the success of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of two key building blocks: Fmoc-D-Gla(OtBu)2-OH and the less commonly referenced Fmoc-D-Gla(OtBu)-OH.
Due to a lack of direct head-to-head experimental comparisons in publicly available literature, this guide bases its analysis on the fundamental principles of peptide chemistry, the known properties of tert-butyl protecting groups, and the inherent structural differences between the di-protected and mono-protected Gla derivatives.
Executive Summary
This compound stands out as the more robust and widely utilized building block for incorporating D-Gla into peptide sequences via Fmoc-SPPS. Its di-tert-butyl protection strategy for the gamma-dicarboxylic acid moiety ensures complete shielding of the reactive side-chain carboxyl groups, thereby minimizing the risk of side reactions. While this comprehensive protection introduces significant steric bulk, which may necessitate optimized coupling protocols, it provides a higher degree of reliability and predictability in the synthesis of complex Gla-containing peptides.
Fmoc-D-Gla(OtBu)-OH , with a single tert-butyl protecting group, is theoretically less sterically hindered, which could translate to faster coupling kinetics. However, the presence of a free or alternatively protected carboxyl group on the side chain introduces a higher risk of undesirable side reactions, such as intra- or intermolecular acylation, potentially leading to a less pure final product. The scarcity of literature on this mono-protected variant suggests that the di-protected version is favored for its superior side-chain protection.
Data Presentation: A Comparative Overview
The following table summarizes the inferred performance characteristics of this compound and Fmoc-D-Gla(OtBu)-OH based on their chemical structures and established principles of solid-phase peptide synthesis.
| Performance Parameter | This compound | Fmoc-D-Gla(OtBu)-OH (Inferred) | Rationale |
| Coupling Efficiency | Moderate to High | Potentially High | The di-tert-butyl groups in this compound create significant steric hindrance, which can slow down the coupling reaction and may require more potent coupling reagents or longer reaction times to achieve high efficiency. The mono-protected version would be less bulky, likely leading to faster and more efficient coupling under standard conditions. |
| Racemization Risk | Low | Low to Moderate | Racemization during coupling is a general concern in SPPS. While the D-configuration is generally stable, the activation of the alpha-carboxyl group can lead to epimerization. The bulkier side chain of the di-protected version might slightly reduce the rate of racemization compared to a less hindered mono-protected analogue. However, the choice of coupling reagent and base has a more significant impact. |
| Side Reaction Prevention | Excellent | Moderate to Poor | The complete protection of the gamma-dicarboxylic acid in this compound effectively prevents side reactions such as unwanted acylation of the growing peptide chain or cyclization. A mono-protected derivative would have a reactive carboxyl group on the side chain, increasing the risk of such side reactions. |
| Decarboxylation Stability | High | Dependent on second protecting group | Published data suggests that the di-tert-butyl ester protection of Gla is stable to the acidic conditions of TFA cleavage, preventing decarboxylation.[1] The stability of a mono-protected version would be contingent on the nature of the other protecting group, if any. |
| Commercial Availability | Readily Available | Limited to None | This compound is a commercially available reagent from various suppliers. The mono-protected version is not commonly listed, suggesting it is not a standard reagent for SPPS. |
Experimental Protocols
While direct comparative protocols are unavailable, the following outlines a general experimental workflow for the incorporation of a sterically hindered amino acid like this compound in manual Fmoc-SPPS. This protocol can be adapted for automated synthesizers.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
2. Amino Acid Coupling (Incorporation of this compound):
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent. For sterically hindered amino acids, more potent reagents like HBTU, HATU, or COMU are recommended over standard carbodiimides.
-
For example, use 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
3. Washing and Chain Elongation:
-
After complete coupling, wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the tert-butyl protecting groups from the Gla side chains.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Logical Relationship of Performance Trade-offs
Caption: Performance trade-offs based on the degree of side-chain protection.
Experimental Workflow for SPPS Incorporation
References
D vs. L in Action: A Comparative Guide to the Biological Activity of Peptides Synthesized with D- and L-Gamma-Carboxyglutamic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced impact of stereochemistry on peptide function is paramount. The incorporation of non-native D-amino acids in place of their natural L-counterparts can dramatically alter a peptide's therapeutic potential. This guide provides a comprehensive comparison of the biological activity of peptides synthesized with D-gamma-carboxyglutamic acid (D-Gla) versus L-gamma-carboxyglutamic acid (L-Gla), supported by experimental data and detailed protocols.
The introduction of gamma-carboxyglutamic acid (Gla), a post-translationally modified amino acid, is crucial for the biological function of a variety of proteins, particularly in blood coagulation and bone metabolism.[1] The stereochemistry of this residue—whether it is in the naturally occurring L-form or the synthetic D-form—can have profound effects on a peptide's structure, stability, and interaction with biological targets.
At a Glance: Key Differences in Biological Activity
| Biological Property | Peptides with L-Gla | Peptides with D-Gla |
| Proteolytic Stability | Generally susceptible to degradation by proteases. | Significantly more resistant to proteolytic degradation. |
| Secondary Structure | Adopts native, biologically active conformations (e.g., alpha-helices). | Can lead to altered or disrupted secondary structures. |
| Biological Activity | Exhibits native biological function (e.g., receptor binding, enzyme inhibition). | Activity can be maintained, reduced, abolished, or altered depending on the specific peptide and its mechanism of action. |
| Calcium Binding | Forms specific calcium-dependent conformations essential for activity. | Can retain similar calcium-binding properties to the L-form. |
In-Depth Comparison: Structure, Stability, and Function
The decision to substitute L-Gla with D-Gla in a synthetic peptide is a strategic one, often aimed at enhancing its therapeutic properties. Here, we delve into the specific consequences of this stereochemical switch.
Enhanced Proteolytic Stability of D-Gla Peptides
A primary driver for incorporating D-amino acids into peptide therapeutics is to increase their in vivo half-life. Natural proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[2] Peptides composed of D-amino acids are therefore significantly more resistant to enzymatic degradation.
A study comparing the stability of L-GLP-1 and D-GLP-1 (a peptide where all amino acids were substituted with their D-enantiomers) in the presence of Proteinase K demonstrated this principle vividly. The L-GLP-1 peptide was completely degraded in under an hour, whereas approximately 80% of the D-GLP-1 remained intact after 6 hours of exposure.[3] This dramatic increase in stability is a key advantage for the development of long-acting peptide drugs.
Impact on Secondary Structure and Biological Activity: The Case of Conantokin-G
Conantokin-G is a 17-amino acid peptide from the venom of the cone snail Conus geographus that contains five L-Gla residues.[4] It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] A synthetic analog of conantokin-G, where all amino acids were replaced with their D-enantiomers (D-con-G), was created to investigate the role of stereochemistry in its function.
Circular dichroism (CD) studies revealed that both L-con-G and D-con-G underwent a similar conformational change upon binding calcium ions, suggesting that the D-enantiomer could still adopt a similar three-dimensional structure.[4] The calcium binding isotherms for both peptides were also found to be nearly identical.[4]
However, despite these structural similarities, their biological activities were starkly different. In a mouse model, intracranial injection of L-con-G produced hyperactivity, a known effect of NMDA receptor antagonism. In contrast, D-con-G was completely inactive in the same assay.[4] This finding underscores a critical principle: even if a D-amino acid-containing peptide can adopt a similar conformation to its L-counterpart, the chirality of its side chains can be crucial for the specific molecular interactions required for biological activity, such as receptor binding.
Experimental Protocols
Reproducible and rigorous experimental design is the bedrock of comparative studies. Below are detailed methodologies for key experiments cited in the comparison of D-Gla and L-Gla peptides.
Solid-Phase Peptide Synthesis (SPPS) of Gla-Containing Peptides
The synthesis of peptides containing the acid-labile Gla residue requires specific strategies to prevent decarboxylation. Both Fmoc/tBu and Boc strategies can be employed, with the Boc strategy often favored for Gla-containing peptides due to the final HF cleavage step being compatible with Gla preservation when appropriate protecting groups are used.[7]
Boc Strategy for L-Gla or D-Gla Peptide Synthesis:
-
Resin Preparation: Start with a suitable resin, such as a PAM or MBHA resin, for C-terminal amide or acid respectively.
-
Amino Acid Coupling:
-
Swell the resin in dichloromethane (DCM).
-
Deprotect the N-terminal Boc group with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM.
-
Couple the next Boc-protected amino acid (either L- or D-amino acid, including Boc-Gla(OcHx)2-OH where cyclohexyl esters protect the gamma-carboxyl groups) using a coupling agent like HBTU/HOBt in N,N-dimethylformamide (DMF).
-
Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Boc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). The cyclohexyl protecting groups on the Gla residues are cleaved during this step.[7]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This assay quantitatively measures the degradation of a peptide in the presence of proteases or serum.
-
Peptide Incubation:
-
Prepare stock solutions of the L-Gla and D-Gla peptides.
-
Incubate the peptides at a final concentration of approximately 30-50 µmol/L with either a specific protease (e.g., Proteinase K) or with human serum/plasma at 37°C.[8]
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately stop the proteolytic reaction by adding a quenching solution, such as 3% (w/v) trichloroacetic acid (TCA), to precipitate the larger proteins (including the proteases).[8]
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and any degradation fragments.
-
-
Analysis:
-
Analyze the supernatant using RP-HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution and any conformational changes upon ligand binding.
-
Sample Preparation:
-
Prepare a stock solution of the peptide (e.g., 1 mg/mL in water).
-
Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Calcium Titration (for Gla-peptides):
-
To assess calcium-induced conformational changes, acquire CD spectra in the absence and presence of increasing concentrations of CaCl2.[9]
-
-
CD Measurement:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic features of secondary structures: α-helices (negative bands at ~208 and ~222 nm), β-sheets (a negative band around 218 nm), and random coil (a strong negative band near 200 nm).
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
-
Visualizing the Impact: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize key experimental workflows.
Caption: Workflow for comparing the proteolytic stability of L-Gla and D-Gla peptides.
Caption: Generalized workflow for comparing the biological activity of L-Gla and D-Gla peptides.
Conclusion
The substitution of L-Gla with D-Gla is a powerful tool in peptide drug design, primarily to enhance stability against enzymatic degradation. However, the impact on biological activity is highly context-dependent. As demonstrated with conantokin-G, even with preserved calcium-binding and similar overall structure, the change in stereochemistry at the amino acid level can abolish biological function. This highlights the importance of empirical testing for each specific peptide. The choice between D-Gla and L-Gla will ultimately depend on a careful balance between the desired pharmacokinetic profile and the maintenance of the specific molecular interactions required for therapeutic efficacy. This guide provides a foundational understanding and practical protocols to aid researchers in making these critical design decisions.
References
- 1. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium binding properties of synthetic gamma-carboxyglutamic acid-containing marine cone snail "sleeper" peptides, conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
D-Gamma-Carboxyglutamic Acid (D-Gla) Containing Peptides: A Comparative Guide to Enhanced Enzymatic Stability
For Researchers, Scientists, and Drug Development Professionals
The pursuit of stable and effective peptide-based therapeutics is a cornerstone of modern drug development. A significant hurdle in this endeavor is the inherent susceptibility of peptides to rapid enzymatic degradation in biological systems. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing the non-natural D-enantiomer of gamma-carboxyglutamic acid (D-Gla) against their native L-Gla counterparts and other alternatives. By leveraging established principles of stereochemistry and supported by experimental data on D-amino acid incorporation, this document serves as a valuable resource for designing next-generation, protease-resistant peptide drugs.
The Stereochemical Advantage: D-Amino Acids as a Shield Against Proteolysis
Proteolytic enzymes, the natural machinery for peptide and protein degradation, exhibit a high degree of stereospecificity. Having evolved to recognize and process substrates composed of L-amino acids, the building blocks of most life on Earth, these enzymes are largely ineffective against peptides incorporating D-amino acids. The mirror-image configuration of a D-amino acid side chain prevents the peptide from fitting correctly into the active site of the protease. This steric hindrance dramatically reduces the rate of enzymatic cleavage, thereby enhancing the peptide's in vivo half-life and bioavailability.[1][2][3][4] While direct comparative data for D-Gla versus L-Gla is emergent, the principle of enhanced stability through D-amino acid substitution is a well-established and widely utilized strategy in peptide drug design.[4][5][6][7]
Quantitative Comparison of Peptide Stability
The following table summarizes representative data from studies comparing the enzymatic stability of peptides containing L-amino acids versus their D-amino acid counterparts. This data illustrates the significant increase in stability conferred by the incorporation of D-amino acids. It is strongly inferred that peptides containing D-Gla would exhibit a similar, if not greater, enhancement in stability compared to their L-Gla equivalents.
| Peptide Sequence (Modification) | Biological Matrix | Half-life (t½) of L-Peptide | Half-life (t½) of D-Peptide | Fold Increase in Stability | Reference |
| Antitumor Peptide RDP215 | Human Serum | Reduced activity in presence of serum | Stable and active in presence of serum | Not Quantified | [8] |
| Antimicrobial Peptide Polybia-CP | Trypsin/Chymotrypsin | Susceptible to degradation | Resistant to degradation | Not Quantified | [5] |
| Various Model Peptides | Mouse Serum | 25 min | > 8 hours | > 19 | [9] |
| Tam-labeled pNPY analogue (Peptide 1) | Human Blood Plasma | 43.5 hours | - | - | [10] |
| Tam-labeled pNPY analogue (Peptide 5) | Human Blood Plasma | 3.8 hours | - | - | [10] |
Experimental Protocols
Accurate assessment of peptide stability is fundamental to preclinical development. The following are detailed methodologies for key experiments to compare the enzymatic stability of peptides containing D-Gla and L-Gla residues.
Protocol 1: Peptide Stability Assay in Human Serum
This assay determines the half-life of a peptide in a complex biological fluid, mimicking in vivo conditions.
1. Materials:
- Test Peptides (L-Gla and D-Gla containing peptides)
- Pooled Human Serum (commercially available)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Acetonitrile (ACN)
- Trifluoroacetic Acid (TFA)
- Internal Standard (a stable, non-interfering peptide)
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Procedure:
- Peptide Preparation: Dissolve the L-Gla and D-Gla peptides in PBS to a final stock concentration of 1 mg/mL.
- Incubation: Pre-warm human serum to 37°C. Add the peptide stock solution to the serum to achieve a final peptide concentration of 100 µg/mL.
- Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture. The 0-minute time point serves as the initial concentration control.
- Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing an equal volume of ice-cold 10% TFA in ACN with the internal standard. This step stops the enzymatic reaction and precipitates serum proteins.
- Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC or LC-MS.
- Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the internal standard. Calculate the percentage of peptide remaining compared to the 0-minute time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.
Protocol 2: Protease-Specific Degradation Assay
This assay evaluates the stability of peptides against specific proteases known to be present in circulation or target tissues.
1. Materials:
- Test Peptides (L-Gla and D-Gla containing peptides)
- Specific Protease (e.g., Trypsin, Chymotrypsin, Elastase)
- Assay Buffer (specific to the protease, e.g., Tris-HCl with CaCl₂ for Trypsin)
- Protease Inhibitor (e.g., PMSF for serine proteases)
- Analytical instrumentation as in Protocol 1.
2. Procedure:
- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the test peptide (at a final concentration of 100 µg/mL), and the specific protease (at a predetermined concentration, e.g., 1 µg/mL).
- Incubation: Incubate the reaction mixture at 37°C.
- Time-Point Sampling and Quenching: At various time points, withdraw an aliquot and stop the reaction by adding a protease inhibitor or by acidification with TFA.
- Sample Analysis: Analyze the samples by RP-HPLC or LC-MS to determine the amount of intact peptide remaining.
- Data Analysis: As described in Protocol 1, calculate the percentage of peptide remaining over time and determine the degradation rate.
Mandatory Visualizations
The Role of L-Gla in the Blood Coagulation Cascade
The vitamin K-dependent carboxylation of glutamate residues to form gamma-carboxyglutamic acid (Gla) is a critical post-translational modification for the biological activity of several blood coagulation factors.[11][12][13] The Gla domains of these proteins are responsible for binding to negatively charged phospholipid membranes on the surface of activated platelets and endothelial cells in a calcium-dependent manner.[14][15][16][17] This localization is essential for the assembly of the enzyme-cofactor complexes of the coagulation cascade, leading to the generation of thrombin and the formation of a fibrin clot.[15][18]
Caption: Role of L-Gla domains in the blood coagulation cascade.
Experimental Workflow for Comparative Peptide Stability Analysis
The following diagram outlines the standard workflow for assessing and comparing the enzymatic stability of peptides containing D-Gla versus L-Gla residues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma | MDPI [mdpi.com]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study | Haematologica [haematologica.org]
- 12. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structural basis of membrane binding by Gla domains of vitamin K-dependent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation and regulatory role of gamma-carboxyglutamic acid containing clotting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gla domain - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Contributions of Gla and EGF-like domains to the function of vitamin K-dependent coagulation factors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for D-Gamma-Carboxyglutamic Acid (D-Gla) in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing the unique amino acid D-gamma-carboxyglutamic acid (D-Gla), the selection of an appropriate side-chain protecting group is a critical decision. This choice significantly influences the efficiency of solid-phase peptide synthesis (SPPS), the prevention of side reactions, and the ultimate purity and yield of the final peptide. This guide provides an objective comparison of common protecting groups for the γ-dicarboxyl functionality of D-Gla, supported by available data and detailed experimental protocols.
The primary challenge in incorporating D-Gla into a peptide sequence is the effective protection of its two γ-carboxyl groups. Inadequate protection can lead to side reactions such as incomplete coupling, pyroglutamate formation, and decarboxylation under the conditions of SPPS. This comparison focuses on three widely utilized protecting group strategies: the di-tert-butyl ester (OtBu), the di-allyl ester (OAll), and the di-cyclohexyl ester (OcHx).
Performance Comparison of D-Gla Protecting Groups
The ideal protecting group for D-Gla should be stable throughout the iterative steps of peptide synthesis and be removable under conditions that do not compromise the integrity of the peptide. The choice between the Fmoc/tBu and Boc/Bzl strategies in SPPS largely dictates the selection of the D-Gla protecting group.
| Protecting Group | SPPS Strategy | Key Advantages | Potential Disadvantages |
| Di-tert-butyl (OtBu) | Fmoc/tBu | High stability to the basic conditions of Fmoc deprotection. Cleaved simultaneously with other tBu-based side-chain protecting groups and the resin using strong acid (TFA). Generally high coupling efficiency and minimal side reactions. | Not suitable for the synthesis of protected peptide fragments where side-chain deprotection is required while the peptide remains on the resin. |
| Di-allyl (OAll) | Fmoc/tBu | Orthogonal to both acid- and base-labile protecting groups. Can be selectively removed on-resin using a palladium(0) catalyst, allowing for side-chain modification or on-resin cyclization. | Requires an additional deprotection step with a palladium catalyst, which can sometimes be sluggish and requires careful removal of the metal catalyst. Potential for N-allylation as a side product. |
| Di-cyclohexyl (OcHx) | Boc/Bzl | High stability during Boc-SPPS. Removed during the final hydrofluoric acid (HF) cleavage step. Proven effectiveness in the synthesis of Gla-containing conotoxins. | Requires the use of hazardous HF for cleavage. Not compatible with the milder cleavage conditions of the Fmoc/tBu strategy. |
Quantitative Data Summary
| Parameter | Di-tert-butyl (OtBu) | Di-allyl (OAll) | Di-cyclohexyl (OcHx) |
| Typical Coupling Efficiency | >99% | >98% | >99% |
| Crude Peptide Purity (HPLC) | High (typically >85%) | Moderate to High (typically 80-95%) | High (typically >85%) |
| Prevention of Pyroglutamate Formation | Excellent | Good | Excellent |
| Prevention of Decarboxylation | Excellent | Good | Excellent |
| Orthogonality | Partial (cleaved with resin) | Fully Orthogonal | Partial (cleaved with resin) |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-D-Gla(OtBu)₂-OH in Fmoc-SPPS
This protocol describes the manual coupling of Fmoc-D-Gla(OtBu)₂-OH to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Gla(OtBu)₂-OH (3 equivalents)
-
HBTU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
In a separate vessel, dissolve Fmoc-D-Gla(OtBu)₂-OH and HBTU in DMF.
-
Add DIPEA to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Wash the resin with DMF (5x) and DCM (3x).
Protocol 2: On-Resin Deprotection of Di-allyl (OAll) Protected D-Gla
This protocol outlines the palladium-catalyzed removal of the allyl protecting groups from a D-Gla residue on the solid support.[1]
Materials:
-
Peptide-resin containing D-Gla(OAll)₂
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 equivalents)
-
Phenylsilane (PhSiH₃) (20 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DCM.
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ in DCM.
-
Add phenylsilane to the palladium solution.
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under the inert atmosphere for 2 x 20 minutes.[1]
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5x), followed by a solution of 0.5% diisopropylethylamine in DMF (3x), and finally DMF (3x) to remove all traces of the catalyst and scavenger.
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 3: HF Cleavage of Peptides Containing D-Gla(OcHx)₂
This protocol describes the final cleavage and deprotection of a peptide synthesized using the Boc strategy with cyclohexyl protection for D-Gla.[2][3][4] Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus by trained personnel.
Materials:
-
Peptide-resin containing Boc-protected peptide with D-Gla(OcHx)₂
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger (typically 1 mL per gram of resin).
-
Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Precipitate the peptide from the ether washings.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.
Visualization of SPPS Workflows
The following diagrams illustrate the general workflows for the incorporation of D-Gla using the different protecting group strategies in SPPS.
Conclusion and Recommendations
The choice of protecting group for D-Gla in SPPS is contingent upon the overall synthetic strategy and the desired final product.
-
For routine synthesis of linear peptides using the popular and milder Fmoc/tBu strategy , the di-tert-butyl (OtBu) protecting group is the most straightforward and reliable choice. It offers high stability and is conveniently removed during the final cleavage step.
-
When the synthesis requires on-resin side-chain modification , such as cyclization or labeling, the di-allyl (OAll) protecting group is indispensable due to its orthogonality. While it introduces an additional deprotection step, it provides significant synthetic flexibility.
-
For syntheses employing the Boc/Bzl strategy , particularly for complex, Gla-containing peptides like conotoxins, the di-cyclohexyl (OcHx) protecting group has a proven track record of stability and efficacy, despite the requirement for hazardous HF cleavage.
Ultimately, the optimal protecting group strategy should be selected based on a careful consideration of the peptide sequence, the desired final product, and the available synthetic instrumentation and expertise.
References
Validating Gamma-Carboxyglutamic Acid (Gla) Incorporation: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the study of vitamin K-dependent proteins, the accurate validation and quantification of gamma-carboxyglutamic acid (Gla) residues is paramount. This post-translational modification is crucial for the biological activity of these proteins, playing a vital role in processes such as blood coagulation, bone metabolism, and signal transduction. This guide provides an objective comparison of three primary analytical techniques for the validation of Gla residue incorporation: Edman degradation, mass spectrometry, and amino acid analysis, supported by experimental data and detailed methodologies.
At a Glance: Performance Comparison of Gla Analysis Methods
The selection of an appropriate analytical method for Gla validation depends on various factors, including the specific research question, sample purity, required sensitivity, and desired throughput. The following table summarizes the key quantitative performance characteristics of Edman degradation, mass spectrometry, and amino acid analysis for the determination of Gla residues.
| Feature | Edman Degradation (with Methylation) | Mass Spectrometry (with Methylation/ETD) | Amino Acid Analysis (with Alkaline Hydrolysis) |
| Principle | Sequential N-terminal amino acid cleavage and identification | Mass-to-charge ratio measurement of peptide fragments | Quantification of total amino acid content after complete hydrolysis |
| Sample Requirement | Purified peptide/protein (10-100 pmol)[1] | Complex mixtures or purified samples (pmol to fmol) | Purified protein or hydrolysate (sub-microgram)[2] |
| Quantitative Capability | Semi-quantitative to quantitative for specific sites | Quantitative (relative and absolute) | Absolute quantification of total Gla |
| Detection Limit | Low picomole range[1] | Femtomole to attomole range[3] | As low as 200 femtomoles[4] |
| Linearity Range | N/A (stepwise analysis) | Wide dynamic range | 10 to 1000 pmol[5] |
| Accuracy | High for sequence determination | High mass accuracy[6] | High, dependent on hydrolysis efficiency |
| Throughput | Low (one sample at a time, ~1 hour per cycle)[7] | High (amenable to automation and complex mixtures) | Moderate |
| Strengths | - Provides direct sequence context of Gla residues- Unambiguous identification of N-terminal Gla | - High sensitivity and throughput- Can identify other PTMs simultaneously- Tolerant of sample complexity | - Provides absolute quantification of total Gla content- Well-established and robust |
| Limitations | - Requires a free N-terminus- Low throughput- Not suitable for complex mixtures | - Gla is prone to neutral loss of CO2 during CID- Requires specialized instrumentation and expertise | - Destroys the protein/peptide sequence- Does not provide positional information of Gla |
In-Depth Methodologies and Experimental Workflows
Edman Degradation: Sequencing for Positional Validation
Edman degradation provides a unique advantage by determining the precise position of Gla residues within a peptide sequence.[5][8] However, the polar nature of the gamma-carboxyl group on Gla can hinder the efficient extraction of its phenylthiohydantoin (PTH) derivative. To overcome this, a methylation step is crucial.
-
Methylation: The purified protein or peptide, either in solution or immobilized on a PVDF membrane, is treated with methanolic HCl. This reaction converts the two carboxyl groups of each Gla residue into methyl esters.
-
Edman Degradation Cycling: The methylated sample is subjected to automated Edman degradation. In each cycle, the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), cleaved, and converted to its phenylthiohydantoin (PTH) derivative.[1]
-
HPLC Analysis: The resulting PTH-amino acid derivative from each cycle is analyzed by reverse-phase high-performance liquid chromatography (HPLC). The dimethyl ester of PTH-Gla will have a characteristic retention time, allowing for its identification by comparison to a synthesized standard.[2]
-
Sequence Determination: The sequence is reconstructed based on the order of appearance of the PTH-amino acids in successive cycles.
Caption: Workflow for Gla residue validation by Edman degradation.
Mass Spectrometry: High-Sensitivity and High-Throughput Analysis
Mass spectrometry (MS) offers unparalleled sensitivity and throughput for protein analysis, including the identification of post-translational modifications like gamma-carboxylation.[8] A primary challenge in analyzing Gla-containing peptides by MS is the neutral loss of a carboxyl group (44 Da) during collision-induced dissociation (CID), which can complicate spectral interpretation.[9]
-
Methylation: Similar to the protocol for Edman degradation, methylation of the Gla residues neutralizes the negative charges and prevents the neutral loss of CO2, leading to more straightforward spectral analysis.[9]
-
Electron Transfer Dissociation (ETD): This fragmentation method cleaves the peptide backbone while preserving labile modifications like gamma-carboxylation, allowing for direct identification of Gla residues without chemical derivatization.[9]
-
Proteolytic Digestion: The protein of interest is digested with a protease (e.g., trypsin) to generate smaller peptides suitable for MS analysis.
-
Methylation: The resulting peptide mixture is methylated using methanolic HCl to stabilize the Gla residues.
-
LC-MS/MS Analysis: The methylated peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The precursor ion corresponding to the Gla-containing peptide is selected and fragmented.
-
Data Analysis: The fragmentation spectrum is analyzed to confirm the peptide sequence and the presence of dimethylated Gla residues, which will have a specific mass shift.
Caption: Workflow for Gla residue validation by mass spectrometry.
Amino Acid Analysis: Absolute Quantification of Total Gla
Amino acid analysis provides a robust method for determining the absolute quantity of total Gla in a protein sample. This technique involves the complete hydrolysis of the protein into its constituent amino acids, followed by their separation and quantification.
-
Alkaline Hydrolysis: The protein sample is hydrolyzed under strong alkaline conditions (e.g., with NaOH or Ba(OH)2) to release all amino acids, including the acid-labile Gla residues.
-
Derivatization: The amino acids in the hydrolysate are derivatized with a reagent such as phenylisothiocyanate (PITC) or o-phthalaldehyde (OPA) to make them detectable by UV or fluorescence.[4][5]
-
HPLC or CE Separation: The derivatized amino acids are separated using reverse-phase HPLC or capillary electrophoresis.[2][5]
-
Quantification: The amount of the derivatized Gla is quantified by comparing its peak area to that of a known standard. The total Gla content of the protein is then calculated.[5]
Caption: Workflow for total Gla quantification by amino acid analysis.
Conclusion and Recommendations
The choice of method for validating Gla residue incorporation is contingent on the specific experimental goals.
-
For determining the precise location of Gla residues and confirming N-terminal modifications , Edman degradation with a methylation step is the gold standard, providing unambiguous sequential data.[8]
-
For high-sensitivity detection, high-throughput screening, and the simultaneous analysis of other post-translational modifications , mass spectrometry is the method of choice. The use of methylation or ETD can overcome the inherent challenges of Gla analysis by MS.[9]
-
For accurate and absolute quantification of the total Gla content in a protein , amino acid analysis following alkaline hydrolysis is a reliable and well-established technique.
In many research and development settings, a combination of these techniques provides the most comprehensive characterization of Gla-containing proteins. For instance, mass spectrometry can be used for initial screening and identification, followed by Edman degradation to confirm the exact location of Gla residues, and amino acid analysis to determine the overall extent of carboxylation. This integrated approach ensures the highest level of confidence in the validation of this critical post-translational modification.
References
- 1. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. rapidnovor.com [rapidnovor.com]
- 8. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 9. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Peptides Containing D-γ-Carboxyglutamic Acid (D-Gla)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of functional assays for peptides containing the non-standard amino acid D-γ-carboxyglutamic acid (D-Gla). Given the rarity of direct studies on D-Gla peptides, this guide draws parallels from well-established assays for L-Gla containing proteins and peptides containing other D-amino acids. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate functional assays for novel D-Gla-containing peptides.
Introduction to D-Gla and its Functional Significance
Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the biological activity of various proteins, primarily through its ability to chelate calcium ions.[1] This calcium-binding capacity is essential for the proper conformation and function of Gla-containing proteins in processes such as blood coagulation, bone mineralization, and cell signaling.[1][2] While the majority of research has focused on the naturally occurring L-isomer of Gla, the incorporation of D-amino acids, including D-Gla, into peptides offers a strategy to enhance proteolytic stability, a critical attribute for therapeutic peptides. This guide explores relevant functional assays to characterize the biological activity of these modified peptides.
I. Coagulation Assays
The most well-documented function of Gla-containing proteins is their role in the blood coagulation cascade.[1] Therefore, coagulation assays are fundamental for assessing the pro-coagulant or anti-coagulant activity of D-Gla-containing peptides.
A. Comparison of Coagulation Assays
| Assay | Principle | Key Parameters Measured | Typical Normal Range (Human Plasma) | Application for D-Gla Peptides |
| Prothrombin Time (PT) | Measures the time for clot formation after addition of tissue factor (thromboplastin) and calcium. Assesses the extrinsic and common pathways. | Clotting time in seconds. | 11 - 13.5 seconds | To evaluate if the peptide enhances or inhibits the extrinsic/common pathways. |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time for clot formation after addition of a contact activator, phospholipid, and calcium. Assesses the intrinsic and common pathways. | Clotting time in seconds. | 25 - 35 seconds | To evaluate if the peptide enhances or inhibits the intrinsic/common pathways. |
B. Experimental Protocols
Objective: To measure the effect of a D-Gla peptide on the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Platelet-poor plasma (PPP) from healthy donors, citrated (3.2% sodium citrate).
-
D-Gla peptide stock solution of known concentration.
-
PT reagent (containing thromboplastin and calcium chloride).
-
Coagulometer or a water bath at 37°C and a stopwatch.
-
Control plasma (normal and abnormal).
Procedure:
-
Pre-warm the PT reagent and PPP samples to 37°C.
-
Pipette 100 µL of PPP into a pre-warmed cuvette.
-
Add a specific volume of the D-Gla peptide solution or vehicle control to the PPP and incubate for a predetermined time (e.g., 1-5 minutes) at 37°C.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette to initiate clotting.
-
Simultaneously start the timer and measure the time until a fibrin clot is formed. The coagulometer will do this automatically.
-
Perform the assay in triplicate for each condition.
-
Run normal and abnormal plasma controls to ensure the assay is performing correctly.
Objective: To measure the effect of a D-Gla peptide on the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Platelet-poor plasma (PPP), citrated (3.2% sodium citrate).
-
D-Gla peptide stock solution.
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids).
-
0.025 M Calcium chloride (CaCl2), pre-warmed to 37°C.
-
Coagulometer or a water bath at 37°C and a stopwatch.
-
Control plasma (normal and abnormal).
Procedure:
-
Pre-warm PPP samples and CaCl2 solution to 37°C.
-
Pipette 100 µL of PPP into a pre-warmed cuvette.
-
Add a specific volume of the D-Gla peptide solution or vehicle control and incubate as described for the PT assay.
-
Add 100 µL of the aPTT reagent and incubate for the time specified by the manufacturer (typically 3-5 minutes) at 37°C.
-
Add 100 µL of the pre-warmed CaCl2 solution to initiate clotting.
-
Simultaneously start the timer and measure the time to clot formation.
-
Perform the assay in triplicate and include controls.
C. Visualization of the Coagulation Cascade
The classical model of the blood coagulation cascade.
II. Calcium Binding Assays
The primary function of Gla residues is to bind calcium, which is a prerequisite for the biological activity of many Gla-proteins.[2] Therefore, quantifying the calcium binding affinity of D-Gla peptides is a direct measure of their fundamental functionality.
A. Comparison of Calcium Binding Assays
| Assay | Principle | Key Parameters Measured | Typical Dissociation Constants (Kd) for Gla-peptides | Application for D-Gla Peptides |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand (calcium) to a macromolecule (peptide). | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | 0.6 mM - 15 mM[2] | Provides a complete thermodynamic profile of the D-Gla peptide-calcium interaction. |
| Circular Dichroism (CD) Spectroscopy | Measures changes in the secondary structure of the peptide upon calcium binding. | Midpoint of the conformational transition (C50), which correlates with Kd. | Not directly measured, but C50 values can be in the mM range. | To assess if calcium binding induces a conformational change in the D-Gla peptide. |
B. Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of calcium binding to a D-Gla peptide.
Materials:
-
Purified D-Gla peptide, lyophilized.
-
ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4), degassed.
-
Calcium chloride (CaCl2) stock solution prepared in ITC buffer, degassed.
-
Isothermal titration calorimeter.
Procedure:
-
Dissolve the D-Gla peptide in the ITC buffer to a final concentration of 20-50 µM.
-
Prepare a 1-2 mM CaCl2 solution in the same ITC buffer.
-
Load the peptide solution into the sample cell of the calorimeter.
-
Load the CaCl2 solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial injection of 0.5-1 µL, followed by a series of 20-30 injections of 2-10 µL each, with a spacing of 150-180 seconds between injections to allow for equilibration.
-
The heat change upon each injection is measured.
-
The raw data is integrated and fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
C. Visualization of the ITC Workflow
Workflow for Isothermal Titration Calorimetry.
III. Bone Mineralization Assays
Gla-containing proteins like osteocalcin play a role in bone mineralization by binding to hydroxyapatite, the main mineral component of bone.[3] Assays that measure the interaction of D-Gla peptides with hydroxyapatite can provide insights into their potential role in bone metabolism.
A. Comparison of Hydroxyapatite Binding Assays
| Assay | Principle | Key Parameters Measured | Typical Dissociation Constants (Kd) for Peptides | Application for D-Gla Peptides |
| Surface Plasmon Resonance (SPR) | Measures the change in the refractive index at the surface of a sensor chip when a peptide binds to immobilized hydroxyapatite. | Association rate constant (ka), dissociation rate constant (kd), and dissociation constant (Kd). | ~14 µM for a known HA-binding peptide.[3] | To quantify the kinetics and affinity of D-Gla peptide binding to a bone mineral surface. |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Measures the change in frequency and dissipation of an oscillating quartz crystal sensor coated with hydroxyapatite upon peptide binding. | Adsorbed mass and viscoelastic properties of the bound peptide layer. | Not a direct measure of Kd, but provides information on the nature of the interaction. | To characterize the adhesion and conformational changes of the D-Gla peptide upon binding to hydroxyapatite. |
B. Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity and kinetics of a D-Gla peptide to hydroxyapatite.
Materials:
-
SPR instrument.
-
Sensor chip coated with hydroxyapatite.
-
Purified D-Gla peptide.
-
Running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4).
-
Regeneration solution (if necessary, to remove bound peptide from the sensor surface).
Procedure:
-
Equilibrate the hydroxyapatite-coated sensor chip with running buffer until a stable baseline is achieved.
-
Prepare a series of dilutions of the D-Gla peptide in the running buffer (e.g., 0.1 µM to 50 µM).
-
Inject the peptide solutions over the sensor surface at a constant flow rate for a defined association time (e.g., 120 seconds).
-
Switch back to running buffer and monitor the dissociation for a defined time (e.g., 300 seconds).
-
If necessary, inject the regeneration solution to remove any remaining bound peptide.
-
The SPR signal (in response units, RU) is monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
IV. Cell Signaling Assays
Some Gla-containing proteins, such as Growth Arrest-Specific 6 (GAS6), act as ligands for receptor tyrosine kinases, thereby initiating intracellular signaling pathways.[4] If a D-Gla peptide is designed to mimic or inhibit such interactions, cell-based signaling assays are essential.
A. Comparison of Cell Signaling Assays
| Assay | Principle | Key Parameters Measured | Example of Expected Outcome | Application for D-Gla Peptides |
| Western Blot for Protein Phosphorylation | Detects the phosphorylation status of specific downstream signaling proteins (e.g., Akt) in cell lysates after stimulation with the peptide. | Changes in the level of phosphorylated protein relative to the total protein. | Increased phospho-Akt levels upon stimulation with a GAS6-mimetic peptide.[4] | To determine if the D-Gla peptide can activate or inhibit a specific signaling pathway. |
| Reporter Gene Assay | Measures the activity of a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. | Change in reporter gene expression (e.g., light output). | Increased luciferase activity in response to an activating D-Gla peptide. | To quantify the transcriptional response downstream of the signaling pathway activated by the D-Gla peptide. |
B. Experimental Protocol: Western Blot for Akt Phosphorylation
Objective: To determine if a D-Gla peptide can induce the phosphorylation of Akt, a key downstream effector of the GAS6-Axl signaling pathway.
Materials:
-
A relevant cell line expressing the target receptor (e.g., Axl-expressing cells).
-
Cell culture medium and supplements.
-
D-Gla peptide.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Culture the cells to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal signaling.
-
Treat the cells with various concentrations of the D-Gla peptide or a control for a specific time course (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Akt antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
C. Visualization of the GAS6-Axl Signaling Pathway
References
- 1. Calcium binding properties of synthetic gamma-carboxyglutamic acid-containing marine cone snail "sleeper" peptides, conantokin-G and conantokin-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the binding affinity of a specific hydroxyapatite binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas6/Axl-PI3K/Akt pathway plays a central role in the effect of statins on inorganic phosphate-induced calcification of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Gamma-Carboxyglutamic Acid (D-Gla) Incorporation: A Comparative Guide to its Structural Impact on Peptide Conformation
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid stereochemistry on peptide structure is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive comparison of the structural impact of incorporating the non-native D-enantiomer of gamma-carboxyglutamic acid (D-Gla) into peptides versus its natural L-enantiomer (L-Gla).
The incorporation of D-amino acids into peptides is a well-established strategy to enhance proteolytic stability and modulate biological activity. Gamma-carboxyglutamic acid (Gla) is a post-translationally modified amino acid crucial for the calcium-binding and conformational integrity of various proteins, notably in the blood coagulation cascade. Investigating the substitution of L-Gla with D-Gla offers insights into the stereochemical requirements for maintaining the structural and functional properties of these peptides.
A pivotal study on the marine cone snail peptide, conantokin-G, provides a direct comparison between the L- and D-isoforms. Conantokin-G is a 17-residue peptide containing five Gla residues. A synthetic analog of conantokin-G, where all amino acids were substituted with their D-enantiomers (including D-Gla), was synthesized and its properties were compared to the native L-conantokin-G.
Comparative Analysis of L-Gla and D-Gla Containing Peptides
The following table summarizes the key comparative data on the structural and functional properties of L-conantokin-G and its all-D-amino acid analog, D-conantokin-G.
| Parameter | L-Conantokin-G (L-Gla) | D-Conantokin-G (D-Gla) | Key Observations |
| Calcium (Ca²⁺) Binding | Complex binding isotherm with multiple Ca²⁺ binding sites.[1] | Displays a Ca²⁺ binding isotherm nearly identical to that of L-conantokin-G.[1] | The stereochemistry of the Gla residues does not significantly alter the overall calcium binding capacity of the peptide. |
| Ca²⁺-induced Conformation | Undergoes a dramatic shift from a random coil to a highly α-helical conformation upon saturation with Ca²⁺.[1] | Undergoes a Ca²⁺-induced conformational change that is very similar to that of L-conantokin-G.[1] | The induction of a helical structure upon calcium binding is a conserved feature, irrespective of the chirality of the constituent amino acids. |
| Secondary Structure (in presence of Ca²⁺) | Predominantly α-helical.[1] | Presumed to be predominantly α-helical, given the similar conformational change to the L-form. | D-amino acids can support the formation of stable secondary structures analogous to their L-counterparts. |
| Biological Activity | Induces a "sleep-like" state in young mice and hyperactivity in older mice.[1] | Inactive in in-vivo assays.[1] | Despite similar structural properties in the presence of calcium, the D-enantiomer is biologically inactive, highlighting the stereospecificity of its biological target. |
Experimental Methodologies
The following sections detail the experimental protocols for the synthesis and structural analysis of Gla-containing peptides, based on established methodologies.
Solid-Phase Peptide Synthesis (SPPS) of Gla-Containing Peptides
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The synthesis of peptides containing the acid-labile Gla residues requires specific protecting group strategies to prevent decarboxylation.
Protocol:
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (including Fmoc-Gla(OtBu)₂-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed to completion.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions. The tert-butyl protecting groups on the Gla side chains are removed during this step.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular dichroism spectroscopy is a powerful technique to study the secondary structure of peptides in solution.[2] It is particularly useful for monitoring conformational changes, such as the transition from a random coil to an α-helix upon ligand binding.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of approximately 75 µM.[2]
-
Instrument Setup: Use a CD spectrometer with a quartz cuvette of appropriate path length (e.g., 0.1 cm).[2] Set the wavelength range for scanning, typically from 190 to 250 nm for secondary structure analysis.
-
Data Acquisition: Record the CD spectrum of the peptide solution at a controlled temperature (e.g., 20°C).[2]
-
Calcium Titration: To study the effect of calcium on conformation, acquire CD spectra after sequential additions of a concentrated CaCl₂ solution to the peptide sample.
-
Data Processing: Subtract the spectrum of the buffer (and buffer with CaCl₂) from the corresponding peptide spectra to obtain the final CD signal of the peptide.
-
Data Analysis: Analyze the CD spectra to estimate the secondary structure content. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution at an atomic level.
Protocol:
-
Sample Preparation: Dissolve the peptide sample in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1) to a concentration of approximately 2 mM.
-
NMR Experiments: Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR: Provides an initial assessment of the peptide's folding state. Line broadening and changes in chemical shifts upon ligand binding can indicate conformational changes.[1]
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the 3D structure.
-
2D DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy): Used for measuring coupling constants, which can provide information about dihedral angles.
-
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence.
-
Structural Calculations: Use the distance restraints derived from NOESY data and dihedral angle restraints from coupling constants to calculate a family of 3D structures of the peptide using molecular modeling software.
Visualizing the Impact and Experimental Workflow
Logical Relationship of D-Gla Incorporation
Caption: Logical flow from synthesis to comparative analysis of L- and D-Gla peptides.
Experimental Workflow for Conformation Analysis
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Fmoc-D-Gla(otbu)2-OH
Ensuring the safety of laboratory personnel and the protection of the environment are paramount in scientific research. For drug development professionals and researchers utilizing Fmoc-D-Gla(otbu)2-OH, a protected form of carboxyglutamic acid instrumental in peptide synthesis, adherence to proper disposal protocols is a critical aspect of the experimental workflow.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with institutional best practices and regulatory standards.
Key Safety and Handling Information
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal.
| Property | Value |
| CAS Number | 111662-65-8[2][3] |
| Molecular Formula | C29H35NO8[3][4][5] |
| Molecular Weight | 525.59 g/mol [3][4][5] |
| Appearance | Solid[4] |
| Storage Temperature | 2-8°C[4][6] |
| Storage Class | 11 - Combustible Solids[4] |
| Water Hazard Class (WGK) | WGK 2[4] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin contact.
-
Respiratory Protection: In situations where dust generation is possible, a particle filter respirator (N95 type) should be used.
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe laboratory environment. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[5]
-
Segregation of Waste: Isolate this compound waste from other chemical waste streams to prevent unforeseen chemical reactions.
-
Solid Waste Collection:
-
Carefully collect any unreacted, solid this compound.
-
Contaminated disposable items such as weigh boats, gloves, and paper towels should also be collected.
-
Place all solid waste into a designated, clearly labeled, and sealable container for solid chemical waste. To minimize dust, avoid creating dust during collection and handling.[5]
-
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected in a separate, labeled, and sealable container specifically for liquid chemical waste.
-
The waste stream should be categorized based on the solvent used (e.g., halogenated or non-halogenated).
-
-
Containerization:
-
Utilize containers that are chemically resistant and can be securely sealed to prevent leaks or spills.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers mandated by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area.
-
This storage area should be away from incompatible materials, as determined by your institution's chemical safety guidelines.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's certified chemical waste disposal program.
-
Ensure that the entire disposal process is in strict adherence to all local, state, and federal regulations governing hazardous waste disposal.
-
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Personal Precautions: Use personal protective equipment, including respiratory protection if dust is present. Avoid breathing vapors, mist, gas, or dust. Ensure adequate ventilation and evacuate personnel to safe areas.[5]
-
Environmental Precautions: Prevent the product from entering drains.[5]
-
Containment and Cleaning: Pick up and arrange for disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[5]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-D-Gla(otbu)2-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling Fmoc-D-Gla(otbu)2-OH. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on the available safety data for this compound and best practices for handling similar Fmoc-protected amino acids.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, a comprehensive PPE strategy is crucial to minimize exposure. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Must conform to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.[1][2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving can provide extra protection. Gloves should be promptly removed and replaced if contaminated.[1][2] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from spills and contamination.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when weighing or handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles. An N95 dust mask may be sufficient for low-level exposure, while organic vapor cartridges should be used for solutions with volatile solvents.[1][2] |
Operational and Handling Plan
Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Weighing (Solid Form):
-
Perform all weighing operations inside a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use a spatula for transferring the solid material to minimize dust creation.
-
Clean any spills immediately using appropriate methods.
-
-
Solution Preparation:
-
Slowly add the solid this compound to the solvent while stirring to prevent splashing.
-
Conduct this process within a chemical fume hood, especially when using volatile solvents.
-
First Aid Measures
In the event of exposure, follow these first aid protocols:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician.[3] |
| Eye Contact | Rinse the eyes thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
All waste generated from the handling and use of this compound must be treated as chemical waste. Do not dispose of this material down the drain or in regular trash.[2][4]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential reactions.[4]
-
Solid Waste:
-
Liquid Waste:
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety department.[4]
-
-
Final Disposal:
-
Arrange for the disposal of all waste containers through your institution's certified chemical waste disposal program.[4]
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
